2-Chloro-5-methoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULSVCANYQIOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171078 | |
| Record name | Phenol, 2-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-04-7 | |
| Record name | 2-Chloro-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-chloro-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2-Chloro-5-methoxyphenol: A Comprehensive Technical Guide for Chemical Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-5-methoxyphenol, a key intermediate in the development of novel pharmaceutical and agrochemical agents. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations for regioselectivity, and practical, field-tested protocols. We will explore a robust and efficient synthesis route commencing from the readily accessible starting material, resorcinol. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry who require a deep, actionable understanding of this synthesis.
Introduction: The Significance of this compound
This compound, with the CAS number 18113-04-7, is a substituted phenol derivative of significant interest in organic synthesis.[1][2][3] Its unique substitution pattern, featuring a chlorine atom ortho to the hydroxyl group and a methoxy group meta to it, imparts specific reactivity and steric properties that make it a valuable building block for more complex molecules. The presence of these functional groups allows for a variety of subsequent chemical transformations, including etherification, esterification, and cross-coupling reactions, rendering it a versatile intermediate in the synthesis of high-value compounds.
Strategic Synthesis Pathway: From Resorcinol to this compound
The most logical and economically viable synthesis of this compound begins with the selective monomethylation of resorcinol to produce 3-methoxyphenol, followed by the regioselective chlorination of the resulting intermediate. This two-step approach is advantageous due to the low cost of the starting material, resorcinol, and the relatively straightforward nature of the reactions involved.
Caption: Overall synthesis strategy for this compound.
Detailed Synthesis Protocol
Part 1: Selective Monomethylation of Resorcinol to 3-Methoxyphenol
The primary challenge in this initial step is to achieve selective monomethylation of resorcinol, as the formation of 1,3-dimethoxybenzene is a common side reaction. The use of a phase transfer catalyst and careful control of reaction conditions are crucial for maximizing the yield of the desired 3-methoxyphenol.[4]
Reaction Mechanism: The reaction proceeds via a Williamson ether synthesis mechanism. Resorcinol is first deprotonated by a base to form the phenoxide ion, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate.
Caption: Experimental workflow for the synthesis of 3-methoxyphenol.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 11g (0.1 mol) of resorcinol, 0.5g of a suitable phase transfer catalyst (e.g., tetrabutylammonium bromide), 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.[4]
-
Heating: Stir the mixture and heat to 80°C.[4]
-
Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the reaction mixture over a period of 1 hour.[4]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.[4]
-
Work-up: After cooling the reaction mixture to room temperature, adjust the pH to weakly acidic with glacial acetic acid. Separate the organic phase and extract the aqueous phase with 25 mL of toluene.[4]
-
Purification: Combine the organic phases, wash with water and then with a saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate. Remove the toluene under reduced pressure, and then purify the crude product by vacuum distillation to obtain 3-methoxyphenol.[4][5]
Table 1: Reaction Parameters for the Synthesis of 3-Methoxyphenol
| Parameter | Value | Reference |
| Starting Material | Resorcinol | [4] |
| Methylating Agent | Dimethyl Sulfate | [4] |
| Solvent | Toluene/Water | [4] |
| Base | Sodium Hydroxide | [4] |
| Catalyst | Phase Transfer Catalyst | [4] |
| Reaction Temperature | 80°C | [4] |
| Reaction Time | 8 hours | [4] |
| Typical Yield | ~66% | [4] |
Part 2: Regioselective Chlorination of 3-Methoxyphenol
The hydroxyl and methoxy groups on the aromatic ring are both ortho-, para-directing groups. The hydroxyl group is a stronger activating group than the methoxy group. Therefore, chlorination is expected to occur at the positions ortho and para to the hydroxyl group. The desired product, this compound, is formed by chlorination at one of the ortho positions. Careful selection of the chlorinating agent and reaction conditions is necessary to achieve high regioselectivity.
Reaction Mechanism: The reaction proceeds through electrophilic aromatic substitution. The chlorinating agent generates an electrophilic chlorine species which is then attacked by the electron-rich aromatic ring of 3-methoxyphenol. The presence of a Lewis acid catalyst can enhance the electrophilicity of the chlorine.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 3-methoxyphenol in a suitable chlorinated hydrocarbon solvent such as tetrachloroethylene.[6]
-
Catalyst Addition: Add a catalytic amount of a branched-chain amine, such as diisopropylamine, to direct the chlorination to the ortho position with respect to the hydroxyl group.[6]
-
Chlorination: Heat the reaction mixture to a suitable temperature (e.g., 110°C) and introduce chlorine gas into the mixture over a period of time.[6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield this compound.
Table 2: Key Considerations for Regioselective Chlorination
| Factor | Influence on Regioselectivity | Reference |
| Chlorinating Agent | Stronger agents may lead to over-chlorination. | [7] |
| Solvent | Chlorinated hydrocarbons are commonly used. | [6] |
| Catalyst | Branched-chain amines favor ortho-chlorination. | [6] |
| Temperature | Higher temperatures can affect selectivity. | [6] |
Safety and Handling
-
Resorcinol: Harmful if swallowed and causes skin and eye irritation.
-
Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. Handle with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chlorine Gas: Highly toxic and corrosive. Use only in a well-ventilated fume hood.
-
This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[2]
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of this compound via the selective monomethylation of resorcinol followed by regioselective chlorination represents a practical and efficient route for obtaining this valuable intermediate. By carefully controlling the reaction parameters, particularly in the chlorination step, researchers can achieve good yields and high purity of the final product. This guide provides a solid foundation for the successful synthesis of this compound, enabling further research and development in the pharmaceutical and agrochemical industries.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 18113-04-7 | Jay Finechem [jayfinechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. EP0196260B1 - Process for the selective chlorination of phenolic compounds - Google Patents [patents.google.com]
- 7. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxyphenol
In the landscape of modern drug discovery and organic synthesis, the utility of a chemical intermediate is defined by its structural functionality and predictable reactivity. This compound (CAS No. 18113-04-7), a halogenated anisole derivative, represents a cornerstone building block for constructing more complex molecular architectures. Its strategic placement of a hydroxyl, a chloro, and a methoxy group on the aromatic ring provides a rich platform for regioselective modifications, making it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the scientific underpinnings of these properties, discuss the causality behind experimental choices for their determination, and present standardized protocols to ensure data integrity and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive and practical understanding of this versatile compound.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.
-
IUPAC Name: this compound
-
Synonyms: 6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy-[1]
-
CAS Number: 18113-04-7[1]
-
Molecular Formula: C₇H₇ClO₂[1]
-
Molecular Weight: 158.58 g/mol [1]
The molecular structure features a benzene ring substituted with three key functional groups. The hydroxyl (-OH) group imparts phenolic acidity, the methoxy (-OCH₃) group acts as an electron-donating group via resonance, and the chloro (-Cl) group serves as an electron-withdrawing group via induction. The interplay of these groups dictates the molecule's reactivity, polarity, and overall physicochemical profile.
Core Physicochemical Properties: A Quantitative Summary
For ease of reference and comparison, the key physicochemical data for this compound are summarized below. It is crucial to recognize that experimental values, particularly for properties like boiling point, can exhibit slight variations based on the purity of the sample and the specific methodology employed.
| Property | Value | Source(s) |
| Physical State | Yellow Liquid | [2][3] |
| Boiling Point | 120-127 °C @ 17 Torr125 °C | [1][3][4] |
| Density | ~1.28 g/cm³ (Predicted) | [1][2] |
| Flash Point | 101.4 - 110 °C | [1][5] |
| Refractive Index | ~1.554 | [2] |
| Water Solubility | Data not available; expected to be low. | |
| pKa (Acidity) | Data not available; estimated to be ~8.5-9.5. | |
| LogP (Octanol/Water) | 2.05 (XLogP3) | [1] |
In-Depth Analysis and Experimental Rationale
As application scientists, we must not only know the what but also the why. This section explores the significance of these properties and the logic behind selecting methods for their characterization.
Acidity and pKa: The Influence of Electronic Effects
Causality: The stability of the corresponding phenoxide conjugate base determines the acidity of a phenol.
-
Electron-Withdrawing Groups (EWGs) , like the chloro group, stabilize the negative charge on the phenoxide ion through the inductive effect (-I), thereby increasing acidity (lowering the pKa).
-
Electron-Donating Groups (EDGs) , like the methoxy group, can destabilize the phenoxide ion. While the oxygen in the methoxy group is inductively withdrawing, its primary influence is a strong electron-donating resonance effect (+M), which pushes electron density into the ring and destabilizes the conjugate base, decreasing acidity (raising the pKa).
For this compound, the chloro group is ortho to the hydroxyl group, exerting a strong, distance-dependent inductive pull. The methoxy group is meta to the hydroxyl, meaning its resonance effect does not directly delocalize onto the phenolic oxygen. Therefore, its primary influence from the meta position is weakly inductive and withdrawing.
By comparing with known values, we can triangulate an estimate:
-
Phenol: pKa ≈ 9.98
-
2-Chlorophenol: pKa ≈ 8.56 (strong -I effect)[6]
-
2-Methoxyphenol: pKa ≈ 9.98 (inductive withdrawal is canceled by resonance donation)[6]
-
3-Methoxyphenol: pKa ≈ 9.65 (only the weaker -I effect operates)
Given that this compound has a strong -I chloro group at the ortho position and a meta-methoxy group that also contributes a weak -I effect, its pKa is expected to be lower than that of phenol and likely falls in the 8.5 to 9.5 range . This increased acidity is a critical factor for reaction planning, salt formation strategies in drug development, and predicting its behavior in physiological environments.
Solubility Profile: Polarity and Solvent Selection
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability. The molecule possesses both polar (hydroxyl) and non-polar (aromatic ring, chloro group) features, suggesting moderate solubility in a range of solvents.
Expert Insight:
-
Water Solubility: Expected to be low. While the hydroxyl group can participate in hydrogen bonding, the overall hydrophobic character of the chlorinated aromatic ring limits aqueous solubility. The standard method for definitive measurement is the OECD Guideline 105 , which uses either the flask method or column elution method to determine the saturation mass concentration in water.[7][8]
-
Organic Solvents: It is expected to be readily soluble in polar organic solvents like ethanol, methanol, and acetone, where hydrogen bonding and dipole-dipole interactions can occur. It should also be soluble in less polar solvents like dichloromethane and ethyl acetate. This broad solubility makes it versatile for use in various reaction and purification systems.
Spectroscopic Profile: Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While publicly available spectra for this specific compound are scarce, we can predict the key features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.
-
Aromatic Region (approx. 6.5-7.5 ppm): Three protons on the aromatic ring will appear, likely as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships.
-
Methoxy Signal (approx. 3.8 ppm): A sharp singlet integrating to three protons is a characteristic signature of the -OCH₃ group.[9]
-
Hydroxyl Signal (variable, approx. 5-6 ppm): A broad singlet corresponding to the phenolic -OH proton. Its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals.
-
Aromatic Carbons (approx. 110-160 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most downfield, followed by the carbon attached to chlorine.
-
Methoxy Carbon (approx. 55-60 ppm): A signal for the methyl carbon of the methoxy group.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
O-H Stretch (approx. 3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.
-
C-H Stretches (approx. 3000-3100 cm⁻¹ for aromatic, 2850-3000 cm⁻¹ for methyl): Signals corresponding to the C-H bonds.
-
C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): A series of sharp peaks indicating the aromatic ring.
-
C-O Stretch (approx. 1200-1300 cm⁻¹ for aryl ether, 1000-1100 cm⁻¹ for phenol): Strong absorptions confirming the ether and phenol moieties.
-
C-Cl Stretch (approx. 700-800 cm⁻¹): A signal in the fingerprint region indicating the carbon-chlorine bond.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 158.58. The fragmentation pattern is critical for structural confirmation.
-
Molecular Ion Peak ([M]⁺): A prominent peak at m/z ≈ 158, with an M+2 isotope peak at m/z ≈ 160 of roughly one-third the intensity, which is characteristic of a monochlorinated compound.
-
Key Fragments: Common fragmentation pathways for such molecules include:
-
Loss of a methyl group (-CH₃): [M-15]⁺ leading to a peak at m/z ≈ 143.
-
Loss of a carbonyl group (-CO): A common fragmentation for phenols, leading to a peak at m/z ≈ 130.
-
Loss of HCl: [M-36]⁺ leading to a peak at m/z ≈ 122.
-
Standardized Methodologies: Ensuring Data Integrity
Trustworthy data is built on standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for testing chemical properties. Adherence to these methods ensures that data is reliable and comparable across different laboratories.
Workflow for Determining Key Physicochemical Properties
The logical flow for characterizing a novel compound like this compound follows a structured path, starting with identity confirmation and moving through key physical and chemical tests.
Caption: Logical workflow for physicochemical characterization.
Protocol: Water Solubility Determination (OECD 105)
This protocol outlines the flask method, suitable for substances with solubility > 10⁻² g/L.[8]
Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. After equilibration, the concentration of the substance in the aqueous phase is measured to determine the saturation solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a stoppered flask. The excess is critical to ensure saturation is achieved.
-
Equilibration: Agitate the flask at a controlled temperature (e.g., 20 °C) for a sufficient period. A preliminary test is often run to determine the time required to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the mixture to settle. The separation of the aqueous phase from the excess undissolved substance is critical. This is typically achieved by centrifugation at a controlled temperature.
-
Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.
-
Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment must be performed in at least triplicate to ensure the precision of the result.
Caption: Workflow for OECD 105 Water Solubility (Flask Method).
Protocol: pKa Determination (OECD 112)
This protocol describes the titration method for determining the acid dissociation constant.[10]
Principle: The pKa is the pH at which 50% of the substance is in its ionized form. A solution of the substance is titrated with a standard base, and the pH is monitored throughout the titration.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/methanol mixture if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter to monitor the pH.
-
Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (i.e., when half of the acid has been neutralized). Alternatively, derivative plots can be used to accurately determine the equivalence point.
Caption: Workflow for OECD 112 pKa Determination (Titration Method).
Safety and Handling
From a practical standpoint, safe handling is paramount. This compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
-
Precautions for Safe Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[1]
-
Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a chemical intermediate of significant value, characterized by a distinct set of physicochemical properties governed by the interplay of its hydroxyl, chloro, and methoxy functional groups. A thorough understanding of its acidity, solubility, thermal characteristics, and spectroscopic profile is essential for its effective and safe utilization in research and development. By grounding our analysis in both theoretical principles and standardized experimental methodologies like the OECD guidelines, we can ensure the generation of high-quality, reliable data, thereby accelerating the journey from laboratory synthesis to innovative new medicines.
References
- 1. echemi.com [echemi.com]
- 2. This compound, CasNo.18113-04-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. CAS RN 18113-04-7 | Fisher Scientific [fishersci.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. acdlabs.com [acdlabs.com]
- 10. oecd.org [oecd.org]
An In-Depth Technical Guide to 2-Chloro-5-methoxyphenol: A Key Intermediate in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
Introduction: In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex Active Pharmaceutical Ingredients (APIs). Among the vast arsenal of chemical intermediates, substituted phenols represent a critical class of compounds, offering a versatile scaffold for molecular elaboration. This technical guide provides an in-depth exploration of 2-Chloro-5-methoxyphenol, a key intermediate whose unique substitution pattern of chloro, methoxy, and hydroxyl groups imparts specific reactivity and makes it a valuable precursor in the synthesis of high-value pharmaceutical compounds.
This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the core chemical and physical properties of this compound, its synthesis and characterization, critical applications in medicinal chemistry, and comprehensive safety protocols. The insights provided herein are grounded in established scientific literature and best practices, aiming to equip the reader with the technical knowledge required for its effective utilization in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonym 6-Chloro-3-methoxyphenol, is a disubstituted phenol that serves as a crucial intermediate in organic synthesis.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number.
| Identifier | Value | Source |
| CAS Number | 18113-04-7 | [2] |
| Molecular Formula | C₇H₇ClO₂ | [2][3] |
| Molecular Weight | 158.58 g/mol | [2][3] |
| IUPAC Name | This compound | [] |
| Common Synonyms | 6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy- | [3] |
The physical properties of a compound are critical for its handling, reaction setup, and purification. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Appearance | Light yellow to brown powder or yellow liquid | [] |
| Boiling Point | 120-127 °C at 17 Torr | [3] |
| Flash Point | 101.4 °C | [3] |
| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.85 ± 0.10 | |
| LogP (XLogP3) | 2.1 | [3] |
Molecular Structure
The arrangement of the chloro, methoxy, and hydroxyl groups on the benzene ring dictates the molecule's reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions involving the hydroxyl group.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted phenols often involves multi-step sequences. A common and reliable method for preparing this compound proceeds from 2-chloro-5-methoxyaniline, leveraging the Sandmeyer reaction. This pathway is advantageous as the starting aniline is commercially available or can be synthesized from a more basic starting material like anisole.
The causality behind this choice of pathway lies in the directing effects of the substituents. The transformation of an amino group into a hydroxyl group via a diazonium salt is a classic and high-yielding method in aromatic chemistry. It avoids the harsh conditions that might be required for direct hydroxylation and provides excellent regiochemical control.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system; successful isolation of the diazonium salt (often as a stabilized salt, though used in situ here) and the characteristic properties of the final phenolic product confirm the reaction's progress.
Materials:
-
2-Chloro-5-methoxyaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate for drying
-
Ice
Step-by-Step Methodology:
-
Aniline Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-5-methoxyaniline in a mixture of water and concentrated hydrochloric acid. Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride may precipitate.
-
Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold aniline hydrochloride suspension. The rate of addition must be controlled to maintain the temperature between 0 and 5 °C. The formation of the diazonium salt is indicated by a clear solution and a positive test with starch-iodide paper (detects excess nitrous acid).
-
Hydrolysis: In a separate, larger flask, prepare a dilute solution of sulfuric acid. Heat this solution to boiling. Add the cold diazonium salt solution dropwise to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed. The choice of a dilute acid and high temperature drives the hydrolysis of the diazonium salt to the desired phenol.
-
Isolation and Workup: After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt. Cool the reaction mixture to room temperature. The product may separate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a versatile building block for more complex molecules. The chloro and methoxy groups are not merely passive substituents; they play active roles in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[5][6]
-
Chloro Group: Often enhances metabolic stability by blocking sites of potential oxidation. It can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity with a protein target.[5]
-
Methoxy Group: Can act as a hydrogen bond acceptor. Its metabolic fate is often O-demethylation, which can be a deliberate design strategy to unmask a more active phenolic metabolite (a prodrug approach).[5]
-
Phenolic Hydroxyl Group: Provides a key handle for further chemical modification. It can be alkylated (etherification), acylated (esterification), or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
This trifecta of functional groups makes this compound a sought-after intermediate for synthesizing a range of APIs, particularly in oncology and neuroscience, where fine-tuning of ligand-receptor interactions is critical.
Caption: Role as a versatile chemical intermediate.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Echemi[3]
Safe Handling Protocol
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Avoid inhalation of dust or vapors.[3] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[9]
First Aid Measures
-
If Swallowed: Rinse mouth. Get medical help immediately.[3] Do NOT induce vomiting.[7]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[3][7]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[3]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Keep away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined chemical properties, established synthetic routes, and the strategic value of its functional groups make it a cornerstone intermediate for medicinal chemists. Understanding its technical nuances—from synthesis to safe handling—is essential for harnessing its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable building block into their research and development workflows.
References
- 1. This compound | 18113-04-7 | Jay Finechem [jayfinechem.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 5. drughunter.com [drughunter.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
- 9. sds.metasci.ca [sds.metasci.ca]
Introduction: The Subtle Language of Electrons in Phenolic Scaffolds
An In-depth Technical Guide to the Electronic Effects of Chloro and Methoxy Groups on Phenol for Researchers, Scientists, and Drug Development Professionals
Phenolic moieties are cornerstones in the architecture of countless pharmaceutical agents and bioactive molecules. Their reactivity and physicochemical properties are exquisitely sensitive to the nature and position of substituents on the aromatic ring. Understanding the electronic influence of these substituents is, therefore, paramount for the rational design of novel therapeutics. This guide provides a deep dive into the electronic effects of two common, yet functionally distinct, substituents: the chloro and methoxy groups. We will dissect their inductive and resonance effects, quantify their impact on the acidity and reactivity of the phenol ring, and provide practical insights and experimental workflows relevant to drug development professionals.
Fundamental Principles: Inductive and Resonance Effects
The electronic character of a substituent is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density towards themselves. Conversely, electron-donating groups (EDGs) exhibit a positive inductive effect (+I). The inductive effect weakens with distance from the substituent.
-
Resonance Effect (M or R): Also known as the mesomeric effect, this is a consequence of the delocalization of pi (π) electrons and lone pairs through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons adjacent to the ring can donate them, exerting a positive resonance effect (+M). Groups with pi bonds to electronegative atoms can withdraw electron density from the ring via a negative resonance effect (-M).
The Chloro Group: An Electron-Withdrawing Inductive Force with a Counteracting Resonance
The chloro group, a halogen, presents a fascinating duality in its electronic behavior.
-
Inductive Effect (-I): Due to the high electronegativity of chlorine, it strongly withdraws electron density from the benzene ring through the sigma bond.[1][2] This -I effect is dominant.[1]
-
Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi system.[1] This constitutes a positive resonance effect, donating electron density to the ring. However, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is not as effective as the overlap between 2p orbitals, making the +M effect of chlorine weaker than its -I effect.[3]
The net result is that the chloro group is considered an electron-withdrawing group overall, primarily due to the ascendancy of its inductive effect.[1] This withdrawal of electron density has a profound impact on the acidity of the phenol. By stabilizing the negative charge of the phenoxide ion formed upon deprotonation, the chloro group increases the acidity of phenol (lowers the pKa).[1] The stabilizing -I effect of chlorine diminishes with increasing distance from the hydroxyl group.[2]
The Methoxy Group: A Potent Resonance Donor with a Modest Inductive Pull
The methoxy group (-OCH₃) provides a contrasting example where the resonance effect generally outweighs the inductive effect.[4]
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect.[4][5]
-
Resonance Effect (+M): The lone pairs on the oxygen atom are readily delocalized into the aromatic ring, resulting in a strong positive resonance effect.[4][5] This effect significantly increases the electron density at the ortho and para positions of the ring.
In most cases, the +M effect of the methoxy group dominates its -I effect, making it an overall electron-donating group.[1][4] This donation of electron density destabilizes the phenoxide ion by increasing the negative charge on the oxygen, thereby decreasing the acidity of the phenol (increasing the pKa).[1][4] However, when placed at the meta position, the resonance effect is not operative on the hydroxyl group, and the electron-withdrawing inductive effect leads to a slight increase in acidity compared to phenol.[5]
Comparative Analysis of Electronic Effects on Phenol Acidity
The interplay of inductive and resonance effects is exquisitely dependent on the position of the substituent relative to the hydroxyl group. The following table summarizes the pKa values of phenol and its chloro- and methoxy-substituted derivatives, providing a quantitative measure of these electronic effects.
| Compound | Substituent | Position | pKa |
| Phenol | -H | - | 10.0 |
| o-Chlorophenol | -Cl | ortho | 8.6[6] |
| m-Chlorophenol | -Cl | meta | 9.1 |
| p-Chlorophenol | -Cl | para | 9.4 |
| o-Methoxyphenol | -OCH₃ | ortho | 10.0[6] |
| m-Methoxyphenol | -OCH₃ | meta | 9.6 |
| p-Methoxyphenol | -OCH₃ | para | 10.2 |
Analysis of the Data:
-
All chlorophenols are more acidic than phenol, confirming the net electron-withdrawing nature of the chloro group.[2] The order of acidity among the chlorophenols is generally ortho > meta > para, which can be attributed to the distance-dependent inductive effect and, in the case of the ortho isomer, potential intramolecular hydrogen bonding.
-
p-Methoxyphenol is less acidic than phenol, highlighting the dominance of the electron-donating resonance effect.[4]
-
m-Methoxyphenol is slightly more acidic than phenol, a consequence of the methoxy group's -I effect acting without the counteracting +M effect at that position.[5]
Visualizing Electronic Effects: Resonance Structures
The delocalization of electrons in substituted phenols can be visualized through resonance structures. These diagrams are critical for understanding how substituents influence the electron density distribution in the aromatic ring and the stability of the corresponding phenoxide ions.
Caption: Resonance delocalization in substituted phenoxides.
Implications for Reactivity in Drug Development
The electronic effects of chloro and methoxy groups extend beyond acidity to influence the reactivity of the phenol ring, a critical consideration in the synthesis of pharmaceutical intermediates.
-
Electrophilic Aromatic Substitution: The hydroxyl group of phenol is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution.[7][8]
-
The methoxy group , being a strong electron-donating group, further activates the ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation proceed more readily.[7][9]
-
The chloro group , while deactivating overall due to its -I effect, is still an ortho-, para-director because its +M effect directs incoming electrophiles to these positions. However, the reaction rates are generally slower than for phenol itself.[9]
-
The synthesis of substituted phenols is a crucial aspect of drug discovery.[10][11][12] For instance, substituted phenols are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including vitamins and complex enzyme modulators.[13]
Experimental Protocols for Characterization
To empirically determine the electronic effects of substituents on phenol, the following experimental workflows can be employed.
Spectrophotometric pKa Determination of Substituted Phenols
This protocol outlines the determination of the acid dissociation constant (pKa) using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the substituted phenol (e.g., from pH 7 to 11).
-
Preparation of Stock Solution: Prepare a stock solution of the substituted phenol in a suitable solvent (e.g., ethanol or methanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms.
-
At a wavelength where the absorbance difference between the two forms is significant, plot absorbance versus pH.
-
The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
-
Caption: Workflow for spectrophotometric pKa determination.
Kinetic Study of Electrophilic Bromination of Substituted Phenols
This protocol provides a framework for comparing the rates of electrophilic bromination of phenol, chlorophenol, and methoxyphenol, thereby quantifying the activating/deactivating effects of the substituents.
Methodology:
-
Reagent Preparation:
-
Prepare standardized solutions of the substituted phenols in a suitable solvent (e.g., glacial acetic acid).
-
Prepare a standardized solution of bromine in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel maintained at a constant temperature, mix the phenol solution with any necessary catalysts (though often not required for highly activated phenols).[7]
-
Initiate the reaction by adding the bromine solution.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots (e.g., by adding a solution of sodium thiosulfate to consume unreacted bromine).
-
Analyze the concentration of the remaining bromine or the formed product using a suitable analytical technique (e.g., titration, HPLC, or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Plot the concentration of the reactant (bromine or phenol) versus time.
-
From the plot, determine the initial rate of the reaction.
-
Compare the initial rates for the different substituted phenols to establish the relative reactivity.
-
Conclusion
The chloro and methoxy groups, while seemingly simple, exert profound and nuanced electronic effects on the phenol molecule. The chloro group's dominant electron-withdrawing inductive effect increases the acidity and deactivates the ring towards electrophilic substitution, whereas the methoxy group's powerful electron-donating resonance effect decreases acidity and strongly activates the ring. A thorough understanding of these competing influences, and their positional dependence, is indispensable for medicinal chemists and drug development professionals. By leveraging this knowledge, it is possible to fine-tune the physicochemical properties and synthetic accessibility of phenolic compounds, ultimately accelerating the discovery and development of novel therapeutic agents.
References
- 1. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
- 7. byjus.com [byjus.com]
- 8. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
solubility and stability of 2-Chloro-5-methoxyphenol
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-methoxyphenol for Research and Development
Introduction
This compound (CAS No. 18113-04-7) is a substituted phenolic compound that serves as a key intermediate and building block in the synthesis of various higher-order molecules, particularly within the pharmaceutical and specialty chemical industries.[1][2] As with any chemical entity intended for use in exacting scientific applications, a comprehensive understanding of its fundamental physicochemical properties is not merely academic but a prerequisite for reproducible and reliable research. The solubility and chemical stability of a compound govern its behavior in reaction media, its formulation potential, its shelf-life, and the analytical methods required for its quantification.
This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the solubility and stability profiles of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provide robust, field-proven experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, ensuring the integrity and trustworthiness of the data generated.
Core Physicochemical Properties
A molecule's behavior is dictated by its structure. This compound possesses a phenolic hydroxyl group, a chlorine atom, and a methoxy group attached to a benzene ring. These features are critical determinants of its properties, summarized below.
| Property | Value / Description | Source |
| CAS Number | 18113-04-7 | [1][3] |
| Molecular Formula | C₇H₇ClO₂ | [1][2] |
| Molecular Weight | 158.58 g/mol | [1][2] |
| Synonyms | 6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy- | [1][2] |
| Appearance | Clear liquid or White to Yellow/Green solid | [3] |
| Boiling Point | 100-105 °C at 15 mmHg; 120-127 °C at 17 Torr | [1][3] |
| Predicted Density | ~1.280 g/cm³ | [1][3] |
| Predicted pKa | 8.12 ± 0.10 | [3] |
| Predicted XLogP3 | 2.054 | [1] |
Expert Insights: The predicted pKa of ~8.12 is the most functionally significant parameter.[3] It indicates that the phenolic proton is weakly acidic. This directly implies that the compound's aqueous solubility will be highly pH-dependent; in basic solutions (pH > 8.12), it will deprotonate to form the significantly more polar (and thus more water-soluble) phenoxide salt. The XLogP3 value of ~2.0 suggests moderate lipophilicity, predicting good solubility in many organic solvents but limited solubility in neutral water.[1] The variable reports on its physical state (liquid vs. solid) suggest its melting point is near ambient temperature, a common characteristic for similarly structured compounds like guaiacol.[3][4]
Solubility Profile: A Practical Assessment
Determining the solubility of this compound is fundamental for its application in solution-phase chemistry, formulation, and biological assays. A systematic approach is required to quantify its solubility in a range of relevant solvent systems.
Guiding Principles and Solvent Selection
The principle of "like dissolves like" provides a strong starting point. The molecule's moderate polarity, driven by the hydroxyl and methoxy groups, combined with the lipophilic character of the chlorinated benzene ring, suggests the following solubility hierarchy:
-
High Solubility: Polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., Methanol, Ethanol), and chlorinated solvents (e.g., Dichloromethane).
-
Moderate to Low Solubility: Non-polar solvents (e.g., Toluene, Hexanes).
-
Poor & pH-Dependent Solubility: Aqueous buffers.
Experimental Protocol: Equilibrium Shake-Flask Method
Causality: The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the analyte at a given temperature, providing a true measure of its thermodynamic solubility limit. This method is robust and less prone to the artifacts of kinetic solubility assays.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg, ensuring solid is visible) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Crucially, this aliquot must be immediately filtered through a 0.45 µm syringe filter (ideally, one with low analyte binding, such as PTFE or PVDF) to remove any microscopic particulate matter. This step prevents erroneously high results.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 3.4. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for the equilibrium shake-flask solubility assay.
Chemical Stability Profile and Forced Degradation
Understanding a molecule's intrinsic stability is critical for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.[5] Forced degradation (or stress testing) is an industry-standard approach, mandated by guidelines like ICH Q1A, to systematically investigate degradation pathways.[6] The objective is to induce 5-20% degradation, which is sufficient to produce and identify primary degradants without causing extensive secondary decomposition.[7]
Anticipated Degradation Pathways
Substituted phenols like this compound are primarily susceptible to oxidation . The electron-donating hydroxyl and methoxy groups activate the aromatic ring, making it vulnerable to attack by oxidizing agents or atmospheric oxygen, especially when catalyzed by light or trace metals.[7] This process often results in the formation of colored quinone-type structures, explaining the common observation of phenolic compounds turning yellow or brown upon storage.[7] Stability is generally higher in acidic to neutral conditions; the phenoxide ion formed at high pH is significantly more susceptible to oxidation.[7]
Experimental Protocols for Forced Degradation Studies
Causality: Each stress condition is chosen to mimic potential real-world exposures during synthesis, purification, formulation, and storage.[8][9] Using standardized conditions (e.g., 0.1 M HCl/NaOH) allows for cross-compound comparisons and ensures a thorough investigation of the molecule's liabilities.
General Setup:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For each condition, mix the stock solution with the stressor in a clear or amber glass vial as specified.
-
Include a control sample (analyte in the solvent, no stressor) kept at ambient temperature in the dark.
-
Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) until the target degradation is achieved.
Specific Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80 °C. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40 °C). The phenoxide formed is more reactive, so harsh conditions may not be needed. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark. The reaction can be rapid. No quenching is typically needed before HPLC analysis.
-
Thermal Degradation: Place a vial of the stock solution in an oven set to 60-80 °C.
-
Photolytic Degradation: Expose a vial of the stock solution (in a phototransparent container, e.g., quartz) to a controlled light source within a photostability chamber. Per ICH Q1B guidelines, the total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[9]
Visualization: Forced Degradation Study Workflow
Caption: Systematic workflow for conducting forced degradation studies.
Protocol: Development of a Stability-Indicating HPLC Method
Causality: A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients.[5] The use of a photodiode array (PDA) or diode array detector (DAD) is a critical self-validating feature, as it allows for peak purity analysis to confirm that the parent peak is not co-eluting with any degradants.
Starting HPLC-UV/DAD Method:
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a gradient of 5-95% B over 20 minutes to ensure separation of the parent compound from any potential degradants, which may have very different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., ~280-290 nm, to be determined by UV scan) and DAD collection from 200-400 nm for peak purity analysis.
Trustworthiness Check (Peak Purity): After running the degraded samples, analyze the chromatographic peak for this compound using the DAD software's peak purity algorithm. A pure peak will have a consistent UV spectrum across its entire width. A "purity angle" less than the "purity threshold" provides confidence that the method is stability-indicating.
Recommended Handling and Storage
Based on the compound's chemical nature and the principles of stability, the following handling and storage procedures are essential to maintain its integrity.
-
Atmosphere: Phenols are susceptible to oxidation.[7] Store the compound in a tightly sealed container.[1] For long-term storage of high-purity material, blanketing with an inert gas like argon or nitrogen is best practice.
-
Light: To prevent photolytic degradation, always store the material in an amber glass vial or in a container protected from light.[7]
-
Temperature: Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of any potential degradation.
-
Material Compatibility: Use glass or chemically resistant polymer (e.g., polypropylene) containers. Avoid prolonged contact with reactive metals that could catalyze oxidation.
Conclusion
This compound is a moderately lipophilic, weakly acidic compound with predictable solubility and stability characteristics. Its solubility is low in neutral aqueous media but increases significantly at pH values above its pKa of ~8.12, and it is readily soluble in common polar organic solvents. The primary stability concern is oxidative degradation, which is exacerbated by exposure to high pH, light, and heat.
By employing the systematic, validated protocols detailed in this guide—including equilibrium solubility determination and comprehensive forced degradation studies coupled with a stability-indicating HPLC-DAD method—researchers can generate reliable data. This foundational knowledge is indispensable for ensuring the success of synthetic campaigns, obtaining accurate results in biological screening, and developing stable formulations in later-stage drug development.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound , 98% , 18113-04-7 - CookeChem [cookechem.com]
- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. mdpi.com [mdpi.com]
potential biological activity of 2-Chloro-5-methoxyphenol derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-methoxyphenol Derivatives
Abstract
The this compound scaffold, a substituted guaiacol derivative, represents a promising starting point for the development of novel therapeutic agents. The strategic placement of chloro and methoxy groups on the phenolic ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of derivatives based on this core structure, with a primary focus on their antioxidant, anticancer, and antimicrobial properties. By synthesizing data from structurally analogous compounds, this document details the mechanistic rationale, key experimental protocols for evaluation, and data interpretation frameworks relevant to drug discovery professionals. The guide serves as a foundational resource, offering detailed methodologies and visual workflows to empower researchers in the rational design and screening of novel this compound derivatives.
The this compound Scaffold: A Primer for Drug Discovery
The Guaiacol Core in Medicinal Chemistry
2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring phenolic compound found in numerous plant species and is a key structural motif in a vast array of biologically active molecules, including curcumin and ferulic acid.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological effects, making the guaiacol core a privileged scaffold in medicinal chemistry.[4] The presence of the hydroxyl and methoxy groups provides a unique electronic and steric environment, enabling diverse intermolecular interactions with protein targets.
Strategic Importance of Chloro and Methoxy Substituents
The development of derivatives from a core scaffold is a cornerstone of medicinal chemistry. The specific choice of substituents can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile.
-
Chloro Group: Often considered a "magic" substituent, the chlorine atom is a weak deactivator that is ortho-, para-directing. Its electronegativity can modulate the pKa of the phenolic hydroxyl group, influencing hydrogen bonding capabilities. Furthermore, its size allows it to occupy hydrophobic pockets within protein binding sites, potentially enhancing binding affinity.[1][2] The introduction of a chlorine atom has been shown to be a crucial pharmacophore in some anticancer and antimicrobial agents.[5][6]
-
Methoxy Group: The methoxy group is an activating, ortho-, para-directing substituent. It can act as a hydrogen bond acceptor and its presence can significantly impact a molecule's lipophilicity and metabolic stability.[2][7] In many bioactive compounds, the methoxy group is critical for receptor binding and can influence the overall mechanism of action.[7]
The combination of these two groups in the this compound structure offers a compelling platform for generating derivatives with fine-tuned biological activities.
Synthesis and Derivatization Strategies
The generation of a diverse chemical library is the first step in exploring the therapeutic potential of a new scaffold. Various synthetic routes can be employed to create derivatives of this compound.
General Synthetic Pathways
Derivatization can be achieved through several common organic reactions targeting the hydroxyl group or the aromatic ring. For example, acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol and aryl acetylenes have been used to generate aryl-substituted guaiacol derivatives.[4] Other strategies involve the chemical linking of O-methoxyphenol using various coupling reagents or synthesizing an acid chloride from a related structure like ferulic acid to react with other moieties.[8]
Example Protocol: Synthesis of an Amide Derivative
This protocol outlines a general procedure for synthesizing an amide derivative from a carboxylic acid precursor, a common strategy in medicinal chemistry.
Step-by-Step Methodology:
-
Acid Chloride Formation: A solution of a suitable 5-chloro-2-methoxy-benzoic acid derivative in an anhydrous solvent (e.g., dichloromethane) is cooled to 0°C. Thionyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-4 hours until the evolution of gas ceases. The solvent is removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is redissolved in anhydrous dichloromethane. A solution of the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in dichloromethane is added dropwise at 0°C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
Visualization: Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of novel derivatives.
References
- 1. drughunter.com [drughunter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 7. mdpi.com [mdpi.com]
- 8. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 2-Chloro-5-methoxyphenol in Organic Synthesis
Introduction: Unveiling the Potential of a Substituted Phenol
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-5-methoxyphenol, a disubstituted phenol, presents itself as a highly versatile and economically significant synthon. Its unique electronic and steric properties, arising from the interplay between the hydroxyl, chloro, and methoxy functional groups, offer a powerful handle for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, with a focus on its application as a precursor in the synthesis of valuable pharmaceutical intermediates. We will delve into the core reactivity of this molecule, providing both mechanistic rationale and actionable protocols for its key transformations.
PART 1: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in synthesis.
Physical and Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 18113-04-7 | [1] |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [1] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 120-127 °C @ 17 Torr | |
| Density | 1.280 g/cm³ (Predicted) | |
| Synonyms | 6-Chloro-3-methoxyphenol | [1] |
Spectroscopic Fingerprint
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region would display a complex splitting pattern due to the substitution pattern. For comparison, the related compound 2-chloro-5-methylphenol shows aromatic protons in the range of 6.6-7.1 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon NMR would reveal seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing chloro and hydroxyl groups. For instance, in 2-chloro-4-methoxyphenol, aromatic carbon signals appear between 115 and 155 ppm.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group (typically around 3200-3600 cm⁻¹), C-O stretching for the methoxy group and the phenol (around 1200-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
PART 2: Chemical Reactivity and Regioselectivity
The synthetic utility of this compound is dictated by the directing effects of its substituents on the aromatic ring. The interplay between the strongly activating, ortho, para-directing hydroxyl and methoxy groups, and the deactivating, ortho, para-directing chloro group governs the regioselectivity of its reactions.
The hydroxyl and methoxy groups are powerful activating groups that direct incoming electrophiles to the positions ortho and para to them.[5] Conversely, the chloro group is a deactivating but also ortho, para-directing substituent.[5] This combination of electronic effects leads to a nuanced reactivity profile that can be exploited for selective transformations.
Caption: Predicted sites of electrophilic attack on this compound.
PART 3: Core Synthetic Transformations
This compound serves as a versatile substrate for a range of fundamental organic reactions, enabling its elaboration into more complex intermediates.
O-Alkylation: The Williamson Ether Synthesis
The phenolic hydroxyl group is a prime site for modification. The Williamson ether synthesis provides a robust method for the preparation of aryl ethers from this compound. This reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed by deprotonation of the phenol, acts as a nucleophile to displace a halide from an alkyl halide.[6]
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Generalized Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.1-1.5 eq, e.g., potassium carbonate or sodium hydride) at room temperature.[6]
-
The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.
-
The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) is added, and the reaction mixture is heated (typically to 50-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).[6]
-
Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford the desired aryl ether.
C-N Bond Formation: The Buchwald-Hartwig Amination
The chloro substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. This reaction is of immense importance in pharmaceutical synthesis. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[7]
Conceptual Workflow:
Caption: Key components for the Buchwald-Hartwig amination of this compound.
Generalized Experimental Protocol:
-
To a reaction vessel charged with this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%) is added a strong base (e.g., sodium tert-butoxide, 1.4 eq).[8]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed anhydrous solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated (typically to 80-110 °C) with vigorous stirring.[8]
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired N-aryl compound.
C-C Bond Formation: The Suzuki-Miyaura Coupling
For the construction of biaryl structures, the Suzuki-Miyaura coupling is an indispensable tool. This reaction couples the aryl chloride with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The resulting methoxy-biphenyl compounds are of significant interest in medicinal chemistry.[9]
Generalized Experimental Protocol:
-
In a reaction flask, this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) are combined.[9]
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water, is added.
-
The reaction mixture is heated (typically to 80-100 °C) and stirred until the starting material is consumed.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
PART 4: Application in Pharmaceutical Synthesis - The Case of Tramadol
While a direct, one-step utilization of this compound in the synthesis of a major drug is not prominently documented, its core structure, the 3-methoxyphenyl moiety, is a key component of the widely used analgesic, Tramadol (2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol).[7] The industrial synthesis of Tramadol typically involves a Grignard reaction between 2-(dimethylaminomethyl)cyclohexanone and a Grignard reagent prepared from 3-bromoanisole or 3-chloroanisole.[10][11]
This compound can be envisioned as a strategic starting material for the synthesis of these crucial precursors.
References
- 1. redalyc.org [redalyc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 13C NMR [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | C16H25NO2 | CID 5523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR [m.chemicalbook.com]
- 10. EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 11. WO2003078380A2 - Process for preparing tramadol hydrochloride and/or tramadol momohydrate - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-5-methoxyphenol: From Historical Synthesis to Modern Applications
Introduction
2-Chloro-5-methoxyphenol, with the CAS Registry Number 18113-04-7, is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and fine chemical synthesis.[1] Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the phenol ring, imparts specific reactivity that makes it a valuable intermediate in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the historical synthesis, modern preparative methods, and key applications of this versatile molecule, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂ | [1][2] |
| Molecular Weight | 158.58 g/mol | [1][2] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 100-105 °C at 15 mmHg | [2] |
| Density | 1.28 g/cm³ | [2] |
| Refractive Index | 1.554 | [2] |
| Flash Point | 101.4 °C | [2] |
| CAS Number | 18113-04-7 | [1][2] |
| Synonyms | 6-Chloro-3-methoxyphenol, 4-Chloro-3-hydroxyanisole | [3] |
Historical Synthesis: A Plausible Pathway
The rationale for this synthetic approach is rooted in the directing effects of the hydroxyl and methoxy substituents on the benzene ring. Both the hydroxyl and methoxy groups are activating and ortho-, para-directing. In the case of 3-methoxyphenol, the positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6. Similarly, the methoxy group directs incoming electrophiles to positions 2, 4, and 6. The combined directing effects of both groups strongly favor substitution at these positions.
The synthesis of the precursor, 3-methoxyphenol, has been well-documented and can be achieved through the partial methylation of resorcinol.[4]
The subsequent electrophilic chlorination of 3-methoxyphenol would then yield a mixture of chlorinated products, with this compound (also known as 6-Chloro-3-methoxyphenol) being a significant isomer formed.
Caption: Plausible historical synthesis of this compound.
Modern Synthetic Protocols
Contemporary synthetic methods offer improved selectivity and yield for the preparation of this compound. A common and effective laboratory-scale synthesis involves the direct chlorination of 3-methoxyphenol using a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent.
Experimental Protocol: Chlorination of 3-Methoxyphenol
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
3-Methoxyphenol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methoxyphenol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a yellow liquid.
Caption: Modern laboratory synthesis workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[3] Its utility stems from the presence of three key functional groups: the hydroxyl, the chloro, and the methoxy groups, each of which can be selectively manipulated to build molecular complexity.
-
Pharmaceutical Intermediates: The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The phenol and chloro functionalities allow for a range of transformations, including etherification, esterification, and cross-coupling reactions, to construct the core scaffolds of various drug molecules.
-
Agrochemicals: Similar to its use in pharmaceuticals, this compound can also be a precursor in the development of new agrochemicals, where the specific substitution pattern can contribute to the biological activity of the final product.
-
Specialty Chemicals: The unique electronic and steric properties of this compound make it a valuable starting material for the synthesis of specialty chemicals, including dyes, polymers, and other functional materials.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a likely historical synthesis rooted in the fundamental principles of electrophilic aromatic substitution. Modern synthetic methods have refined its preparation, enabling its widespread use in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and applications is essential for any researcher or scientist working in the field of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Williamson Ether Synthesis of 2-Chloro-5-methoxyphenol
Introduction: Strategic Synthesis of Substituted Aryl Ethers
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly versatile and reliable method for the preparation of symmetrical and unsymmetrical ethers.[1] This nucleophilic substitution reaction, proceeding via an SN2 mechanism, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] For drug development professionals and researchers in medicinal chemistry, the synthesis of substituted aryl ethers is of paramount importance, as this moiety is a common feature in a vast array of pharmacologically active molecules.
This document provides a detailed experimental protocol for the Williamson ether synthesis of 2-Chloro-5-methoxyphenol. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights gleaned from extensive experience in synthetic organic chemistry. The protocol is designed to be a self-validating system, with clear guidance on reaction monitoring, purification, and characterization to ensure the successful synthesis of the target ether.
Reaction Principle and Mechanistic Considerations
The overall transformation involves the deprotonation of the phenolic hydroxyl group of this compound to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking a suitable alkylating agent in a classic SN2 fashion to yield the desired ether.
The Role of Substituents in Phenolic Reactivity
The acidity of the phenolic proton is a critical factor in the first step of the synthesis. The pKa of phenol is approximately 10.[3] The substituents on the aromatic ring of this compound—a chloro group and a methoxy group—exert opposing electronic effects that influence this acidity.
-
The Chloro Group: As an electron-withdrawing group, the chloro substituent stabilizes the resulting phenoxide ion through the inductive effect, thereby increasing the acidity of the phenol.[4]
-
The Methoxy Group: Conversely, the methoxy group is an electron-donating group through resonance, which tends to destabilize the phenoxide ion and decrease the acidity of the phenol.
The net effect of these substituents will determine the ease of deprotonation. A moderately strong base is therefore required to ensure complete and rapid formation of the phenoxide.
Choice of Base and Solvent: A Synergistic Relationship
For the synthesis of aryl ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[5] While stronger bases like sodium hydride (NaH) are effective for deprotonating alcohols, milder bases like K2CO3 are often sufficient and preferable for phenols, especially when sensitive functional groups are present.[6]
The choice of solvent is intrinsically linked to the choice of base and the SN2 mechanism. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are ideal for Williamson ether synthesis.[7] These solvents can solvate the cation of the base, leaving the phenoxide anion more "naked" and thus more nucleophilic.[5] Furthermore, they do not participate in hydrogen bonding, which could otherwise solvate and stabilize the nucleophile, reducing its reactivity. The combination of potassium carbonate as the base and DMF or acetone as the solvent is a well-established and effective system for the O-alkylation of phenols.[4][6]
Selecting the Alkylating Agent
The Williamson ether synthesis is most efficient with primary alkyl halides due to the SN2 mechanism's sensitivity to steric hindrance.[1] Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong base like a phenoxide.[8] For the purpose of this protocol, we will focus on methylation using methyl iodide, a highly reactive primary alkylating agent.
Experimental Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 158.58 | 1.59 g | 10.0 | 1.0 |
| Potassium Carbonate (K2CO3), anhydrous | 138.21 | 2.07 g | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 20 mL | - | - |
| Methyl Iodide (CH3I) | 141.94 | 0.75 mL | 12.0 | 1.2 |
| Ethyl Acetate | - | ~150 mL | - | - |
| Deionized Water | - | ~200 mL | - | - |
| Brine (saturated NaCl solution) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | ~5 g | - | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Safety Precautions:
-
This compound: Harmful if swallowed and causes skin and eye irritation.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methyl Iodide: Toxic, a suspected carcinogen, and harmful if inhaled or absorbed through the skin.[10] Handle only in a well-ventilated fume hood. Wear appropriate gloves and safety glasses.
-
DMF: A skin and eye irritant. Handle in a fume hood.
-
Perform the reaction in a well-ventilated fume hood at all times.
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.59 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous N,N-dimethylformamide (20 mL).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.
-
-
Alkylation:
-
To the stirred suspension, add methyl iodide (0.75 mL, 12.0 mmol) dropwise via a syringe.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 70-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
If the crude product is not sufficiently pure (as determined by TLC or 1H NMR), it can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[11]
-
-
Characterization:
-
The structure and purity of the final product, 1-chloro-2,4-dimethoxybenzene, should be confirmed by spectroscopic methods.
-
1H NMR: Expect signals for the two methoxy groups (singlets, ~3.8-3.9 ppm) and the aromatic protons (doublets and a doublet of doublets in the aromatic region, ~6.8-7.2 ppm).
-
13C NMR: Expect signals for the two methoxy carbons and the six aromatic carbons.
-
IR Spectroscopy: Look for characteristic C-O stretching bands for the aryl ether (~1250 cm-1) and the absence of a broad O-H stretch from the starting phenol.[9]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
-
Trustworthiness: A Self-Validating System
The protocol's integrity is maintained through continuous monitoring and characterization. The use of TLC allows for real-time tracking of the conversion of the starting material to the product. The distinct spectroscopic signatures of the starting phenol (presence of a broad O-H stretch in the IR spectrum) and the product ether (absence of the O-H stretch and appearance of a new methoxy signal in the 1H NMR spectrum) provide unambiguous confirmation of a successful reaction.
Conclusion
This detailed protocol provides a robust and reliable method for the Williamson ether synthesis of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers and drug development professionals can confidently synthesize this and other substituted aryl ethers. The emphasis on safety, reaction monitoring, and thorough characterization ensures the generation of high-quality material for further applications.
References
- 1. 3-Chloroanisole(2845-89-8) IR Spectrum [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. orgchemres.org [orgchemres.org]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 10. calibrechem.com [calibrechem.com]
- 11. cup.edu.cn [cup.edu.cn]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-5-methoxyphenol
Introduction: Strategic Importance of Methoxy-Biphenol Scaffolds
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1][2][3][4] Among these, methoxy-biphenol moieties are prevalent scaffolds in a multitude of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.[3][5][6]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 2-Chloro-5-methoxyphenol. This substrate presents a unique set of challenges and opportunities due to its specific electronic and steric properties. As an electron-rich aryl chloride, this compound is known to be a challenging coupling partner, primarily due to the difficulty of the initial oxidative addition step.[4][7][8][9] This document will address these challenges by providing field-proven insights into catalyst selection, reaction optimization, and troubleshooting, aimed at researchers, scientists, and drug development professionals.
Mechanistic Considerations for a Deactivated Aryl Chloride
The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The success of coupling an electron-rich and sterically hindered substrate like this compound hinges on optimizing each of these steps.
-
Oxidative Addition: This is often the rate-determining step for aryl chlorides.[8] The strong Carbon-Chlorine bond, further strengthened by the electron-donating methoxy group, makes the aryl chloride less electrophilic and thus less susceptible to oxidative addition by a Palladium(0) catalyst.[8] To overcome this hurdle, highly active catalyst systems are required. These typically involve the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.[6][7][8][10][11]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transmetalates.[12][13][14][15] The choice and strength of the base can significantly impact the reaction rate and yield.[8][14]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst.[5] Bulky ligands that favor a cis-coordination of the two organic partners on the palladium center can accelerate this step.
Below is a diagram illustrating the catalytic cycle tailored for the coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acid coupling partners.
Protocol 1: General Screening Conditions for Arylboronic Acids
This protocol employs a widely effective catalyst system for challenging aryl chlorides and is suitable for initial screening of various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane.
-
Addition of Catalyst and Solvent: Add the catalyst pre-mixture to the Schlenk flask. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (total volume to achieve a concentration of 0.1 M with respect to this compound).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methoxy-biphenol product.[17][18]
Protocol 2: Microwave-Assisted High-Throughput Synthesis
For rapid optimization and library synthesis, microwave-assisted protocols can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
PdCl₂(dppf) (5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave reactor vials
Procedure:
-
Reaction Setup: To a microwave reactor vial, add this compound (0.2 mmol), the arylboronic acid (0.3 mmol), PdCl₂(dppf) (0.01 mmol), and Na₂CO₃ (0.4 mmol).
-
Solvent Addition: Add DME and water in a 3:1 ratio (2 mL total volume).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.[19][20]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Catalyst and Base Selection
The choice of catalyst, ligand, and base is critical for the successful coupling of this compound. The following table summarizes common choices for challenging Suzuki-Miyaura couplings.
| Parameter | System 1 (Buchwald Ligand) | System 2 (dppf Ligand) | System 3 (NHC Ligand) | Notes |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | PdCl₂(dppf) | Pd(OAc)₂ | Pre-catalysts that readily form Pd(0) are preferred. |
| Ligand | SPhos or XPhos | dppf | IPr or SIMes | Bulky, electron-rich ligands are essential for activating aryl chlorides.[8][11] |
| Typical Loading | 1-3 mol% Pd, 2-6 mol% Ligand | 3-5 mol% | 1-3 mol% Pd, 2-6 mol% Ligand | Higher catalyst loadings may be necessary for particularly unreactive substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or Na₂CO₃ | K₃PO₄ or K-Ot-Bu | Stronger bases like K₃PO₄ are often more effective for difficult couplings.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | DME/H₂O, THF/H₂O | Toluene, Dioxane | Aprotic polar solvents, often with some water, are standard.[8] |
| Temperature | 80-110 °C | 80-100 °C | 80-120 °C | Higher temperatures are generally required for aryl chlorides compared to bromides or iodides. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, this is often due to inefficient oxidative addition. Consider switching to a more electron-rich and bulky ligand such as XPhos or an N-heterocyclic carbene (NHC) ligand.[8] Increasing the reaction temperature or catalyst loading may also be beneficial.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source is a common side reaction, especially with electron-rich boronic acids.[8][21] To mitigate this, ensure anhydrous conditions where possible (though some water is often beneficial for the Suzuki reaction), and consider using boronic esters (e.g., pinacol esters) which are more stable.[2][21] Using a weaker base like potassium fluoride (KF) can also sometimes reduce protodeboronation.[15]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[2] Thoroughly degassing the reaction mixture is crucial to prevent this side reaction.
-
Reagent Purity: The purity of the boronic acid is critical. Impurities can inhibit the catalyst. It is advisable to use high-purity boronic acids or to purify them before use.
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly feasible transformation with the appropriate selection of catalyst, ligand, and reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize valuable methoxy-biphenol compounds. By understanding the mechanistic nuances and potential pitfalls associated with this deactivated aryl chloride, scientists can efficiently navigate the complexities of this powerful cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Derivatization of 2-Chloro-5-methoxyphenol for Enhanced GC-MS Analysis
An Application Guide
Abstract
This application note provides a comprehensive technical guide for the derivatization of 2-Chloro-5-methoxyphenol prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar analytes like chlorophenols is often hindered by poor chromatographic peak shape, low volatility, and thermal instability. Chemical derivatization addresses these challenges by converting the polar phenolic hydroxyl group into a less polar, more volatile, and thermally robust moiety. This guide details two primary, field-proven derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using acetic anhydride. We provide an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and optimized GC-MS parameters to ensure reliable and reproducible quantification for researchers, toxicologists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a halogenated phenolic compound relevant in various fields, including environmental monitoring as a potential degradation product of pesticides and in pharmaceutical development as a synthetic intermediate or metabolite. Accurate and sensitive detection is critical for understanding its environmental fate, toxicological profile, and metabolic pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of semi-volatile organic compounds. However, the direct analysis of this compound presents significant challenges:
-
Polarity: The hydroxyl (-OH) group induces high polarity, leading to strong interactions with active sites in the GC inlet and column. This results in significant peak tailing and poor chromatographic resolution.[1][2]
-
Low Volatility: Intermolecular hydrogen bonding caused by the hydroxyl group reduces the compound's volatility, making it difficult to transfer into the gas phase without high temperatures.[3][4][5]
-
Thermal Instability: At the elevated temperatures required for volatilization in the GC injector, the compound may degrade, leading to inaccurate quantification and the appearance of artifacts.[4][5]
To overcome these limitations, chemical derivatization is an essential sample preparation step.[6] This process replaces the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, fundamentally altering the molecule's physicochemical properties to be more amenable to GC-MS analysis.[7]
Principle of Derivatization for Phenolic Compounds
The core objective of derivatization in this context is to mask the polar hydroxyl group.[3] This transformation achieves several critical improvements:
-
Increased Volatility: By eliminating the capacity for hydrogen bonding, the derivative becomes significantly more volatile.[7][8]
-
Enhanced Thermal Stability: The resulting ether or ester derivatives are generally more stable at high temperatures than the parent phenol.[4][5]
-
Improved Chromatography: The reduction in polarity minimizes interactions with the GC system, leading to sharper, more symmetrical peaks and improved separation from matrix components.[8]
-
Characteristic Mass Spectra: Derivatization introduces specific functional groups that produce predictable and often structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification.
Choosing a Derivatization Strategy
The two most common and effective strategies for phenols are silylation and acylation. A third method, alkylation, is particularly useful for ultra-trace analysis.
| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages | Key Considerations |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ether | Highly reactive, versatile, volatile by-products, excellent for creating stable derivatives.[9] | Reagents are extremely moisture-sensitive; requires anhydrous conditions.[3][7] |
| Acylation | Acetic Anhydride | Acetate Ester | Reagents are inexpensive and robust; reaction can often be performed in aqueous solutions.[10][11][12] | May be less reactive than silylation for hindered phenols; by-products may require a work-up step.[13] |
| Alkylation | Pentafluorobenzyl Bromide (PFBB) | PFB Ether | Produces derivatives with high electron affinity, ideal for highly sensitive analysis by GC-ECD or NICI-MS.[14][15][16] | Reagents can be hazardous; reaction conditions may be harsher and longer.[16][17] |
For routine analysis of this compound, silylation is often the preferred method due to its efficiency and the clean nature of the reaction. Acylation serves as an excellent, cost-effective alternative.
Experimental Protocols
Crucial Precaution: Derivatization reagents are often toxic, corrosive, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware and solvents must be anhydrous for silylation reactions.[7]
Workflow Overview
The general process for derivatization and analysis is outlined below.
Caption: General experimental workflow for GC-MS analysis of phenols.
Protocol 1: Silylation with BSTFA
This protocol converts the phenol to its more volatile trimethylsilyl (TMS) ether derivative. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, particularly for less reactive or hindered phenols.[13]
Reaction:
Caption: Silylation reaction of this compound with BSTFA.
Materials:
-
Dried sample extract or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Pyridine or Acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual water will rapidly hydrolyze the silylating reagent and inhibit the reaction.[3] This is typically achieved by evaporating the extraction solvent under a gentle stream of nitrogen.
-
Reconstitution: To the dried residue in a GC vial, add 50 µL of anhydrous pyridine to dissolve the analyte(s).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[13] An excess of the silylating reagent is necessary to drive the reaction to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30-60 minutes.[3] Reaction time and temperature may require optimization depending on the analyte concentration and matrix.[13]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. Do not add water to the vial.
Protocol 2: Acylation with Acetic Anhydride
This protocol converts the phenol to its corresponding acetate ester. This method is robust and can be performed with less stringent requirements for anhydrous conditions compared to silylation.[12]
Reaction:
Caption: Acylation reaction of this compound with acetic anhydride.
Materials:
-
Dried sample extract or standard
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
2 mL GC vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Transfer the dried sample extract to a clean reaction vial.
-
Reagent Addition: Add 100 µL of pyridine followed by 200 µL of acetic anhydride. The pyridine acts as a basic catalyst to facilitate the nucleophilic attack of the phenoxide ion on the anhydride.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes. Gentle heating (e.g., 60°C for 15 minutes) can be applied to ensure complete derivatization.
-
Work-up: Add 1 mL of saturated sodium bicarbonate solution to the vial to quench any excess acetic anhydride. Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute to extract the acetylated derivative.
-
Analysis: Carefully transfer the top organic layer to a GC vial for analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis of derivatized this compound. Optimization is recommended for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for this analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[8] |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis.[18][19] |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the less-polar derivatives without thermal degradation.[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency.[1][8] |
| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A standard temperature program that effectively separates analytes of varying volatilities.[1][8] |
| MS System | Agilent 5977A or equivalent | Provides sensitive detection and mass spectral information. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra.[1] |
| Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and prevents thermal degradation within the source.[19] |
| Acquisition Mode | Scan (m/z 40-500) and/or SIM | Scan mode is used for initial identification. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and quantitative analysis.[16][20] |
Expected Results & Data Interpretation
-
Parent Compound: this compound (MW: 158.57 g/mol )
-
TMS Derivative: The molecular weight will increase by 72 (Si(CH₃)₃ - H). The resulting TMS ether (MW: 230.73 g/mol ) will show a prominent molecular ion ([M]⁺) and a characteristic base peak at [M-15]⁺, corresponding to the loss of a methyl group from the silyl moiety.
-
Acetate Derivative: The molecular weight will increase by 42 (COCH₃ - H). The resulting acetate ester (MW: 200.61 g/mol ) will produce a molecular ion and fragment ions related to the loss of the acetyl group.
Analysis should be performed in Selected Ion Monitoring (SIM) mode for quantification, monitoring the molecular ion and at least two other characteristic fragment ions to ensure specificity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Phenols in Water by Direct Acetylation [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shimadzu.com [shimadzu.com]
The Strategic deployment of 2-Chloro-5-methoxyphenol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffolding
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical motifs is a critical determinant of success. 2-Chloro-5-methoxyphenol, a halogenated guaiacol derivative, has emerged as a highly versatile and strategically valuable building block in medicinal chemistry. Its unique electronic and structural features—a nucleophilic hydroxyl group, a methoxy moiety influencing electron density, and a chlorine atom providing a site for cross-coupling reactions—offer a rich platform for the synthesis of diverse and complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple catalog of reactions to offer detailed, field-proven protocols and the strategic rationale behind their application. It is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.
Part 1: The Synthetic Versatility of this compound
The true power of this compound lies in its two distinct reactive sites: the phenolic hydroxyl group and the aryl chloride. This dual reactivity allows for sequential or orthogonal synthetic strategies to build molecular complexity.
Functionalization of the Phenolic Hydroxyl Group: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for forming an ether linkage, a common and metabolically stable feature in many drug molecules. By converting the weakly acidic phenol into a potent nucleophile (a phenoxide), it can readily react with various alkyl halides. This reaction is fundamental for introducing side chains that can modulate solubility, engage in hydrogen bonding, or occupy specific pockets of a biological target.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenol. The choice of base can be influenced by the solvent and the presence of other base-sensitive functional groups in the alkylating agent.
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide nucleophile, thus enhancing its reactivity.
-
Alkylating Agent: Primary alkyl halides (e.g., ethyl bromoacetate) are preferred as the reaction proceeds via an Sₙ2 mechanism.[1][2] Secondary and tertiary halides are more prone to elimination side reactions.[3]
Exemplar Protocol 1: Synthesis of Ethyl 2-(2-chloro-5-methoxyphenoxy)acetate
This protocol details the synthesis of an aryloxyacetic acid ester, a scaffold found in various biologically active compounds.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Standard glassware for reflux under an inert atmosphere
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.59 g, 10 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and 40 mL of anhydrous acetone.
-
Initiation of Reaction: Stir the suspension vigorously and add ethyl bromoacetate (1.84 g, 1.1 mL, 11 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Part 2: Harnessing the Aryl Chloride for Carbon-Carbon and Carbon-Nitrogen Bond Formation
The chlorine atom on the aromatic ring of this compound is a key handle for advanced cross-coupling reactions. These transformations are central to modern medicinal chemistry for constructing biaryl systems and other complex scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful tools for creating C-C bonds under relatively mild conditions.[4]
A. The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. This is a premier method for synthesizing biaryl structures, which are prevalent in anti-inflammatory drugs and other therapeutic agents. The resulting biphenyls derived from this compound can be explored for activities such as COX inhibition.[4]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ with the addition of a phosphine ligand (e.g., PPh₃ or more advanced Buchwald ligands). The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: Often a mixture of an organic solvent (like dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents.
Exemplar Protocol 2: Synthesis of 2'-Methoxy-5'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (A Representative Suzuki Coupling)
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
(4-cyanophenyl)boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equivalents)
-
Triphenylphosphine (PPh₃, 0.12 equivalents)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Degassing: Degas the dioxane/water solvent mixture by bubbling argon or nitrogen through it for 30 minutes.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.59 g, 10 mmol), (4-cyanophenyl)boronic acid (1.76 g, 12 mmol), Pd(OAc)₂ (67 mg, 0.3 mmol), PPh₃ (314 mg, 1.2 mmol), and K₂CO₃ (3.45 g, 25 mmol).
-
Solvent Addition: Add 50 mL of the degassed dioxane/water (4:1) mixture.
-
Reaction: Heat the mixture to 90-100°C under an inert atmosphere for 12-16 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing a direct route to arylalkynes.[5] This is a powerful method for extending the molecular framework and introducing a rigid, linear linker.
Exemplar Protocol 3: Synthesis of 1-Chloro-4-methoxy-2-(phenylethynyl)benzene
Materials:
-
This compound (after conversion to the triflate) or 2-Iodo-5-methoxyphenol (more reactive)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under argon, add the aryl halide (10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol) in 50 mL of anhydrous THF.
-
Reagent Addition: Add triethylamine (2.8 mL, 20 mmol) followed by phenylacetylene (1.12 g, 1.2 mL, 11 mmol).
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki coupling.
Copper-Catalyzed Ullmann Condensation: C-N Bond Formation
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, providing access to N-aryl compounds.[6] While often requiring harsher conditions than palladium-catalyzed reactions, modern ligand systems have improved its scope and utility.
Exemplar Protocol 4: Synthesis of N-Aryl-2-amino-5-methoxyphenol Derivatives
Materials:
-
This compound
-
Aniline derivative
-
Copper(I) iodide (CuI)
-
L-Proline (as a ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine this compound (10 mmol), the aniline derivative (12 mmol), CuI (95 mg, 0.5 mmol), L-proline (115 mg, 1.0 mmol), and K₂CO₃ (2.76 g, 20 mmol).
-
Solvent Addition: Add 20 mL of DMSO.
-
Reaction: Seal the tube and heat the mixture to 100-120°C for 24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.
Part 3: Applications in the Design of Bioactive Molecules
The synthetic versatility of this compound makes it an attractive starting point for designing molecules with a range of biological activities.
Anticancer Agents: A Case Study of Indolo[2,3-b]quinolines
Derivatives of a closely related scaffold, chloro-methoxy indoloquinolines, have demonstrated potent and selective anticancer activity. A prime example is 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , which has shown significant cytotoxicity against colorectal cancer (CRC) cell lines.
Quantitative Biological Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (CRC) | 0.35 | [7] |
| " | Caco-2 (CRC) | 0.54 | [7] |
| " | HIEC (normal intestinal) | >10 | [7] |
Mechanism of Action: This class of compounds has been shown to exert its anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer. The compound induces cell cycle arrest at the G2/M phase, promotes the production of reactive oxygen species (ROS), reduces mitochondrial membrane potential, and ultimately leads to apoptosis.[7]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by an indoloquinoline derivative.
Antimicrobial and Anti-inflammatory Agents
Methoxyphenol derivatives are known for their antimicrobial and anti-inflammatory properties.[8][9] Natural compounds like eugenol and capsaicin, which share the guaiacol core, exhibit significant activity against various pathogens.[9]
Design Strategy:
-
Antimicrobial Agents: The phenolic hydroxyl group of this compound can be etherified with various side chains, such as those containing quaternary ammonium salts or other lipophilic groups, to enhance membrane disruption and antimicrobial potency.[10] The resulting ethers can be tested against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Agents: The aryl chloride can be used in Suzuki coupling reactions to generate novel biaryl compounds.[4] These can be designed as analogs of known COX inhibitors or other anti-inflammatory drugs. The electronic properties of the chloro and methoxy substituents can be leveraged to optimize binding to target enzymes.
Quantitative Antimicrobial Data for Related Methoxyphenols
| Compound | Organism | IC₅₀ (mM) | Reference |
| Eugenol | S. aureus | 0.75 | [9] |
| Capsaicin | S. aureus | 0.68 | [9] |
| Vanillin | S. aureus | 1.38 | [9] |
This data provides a strong rationale for synthesizing and testing derivatives of this compound for similar activities.
Conclusion: A Scaffold of Strategic Importance
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its dual reactive sites allow for the application of a wide range of modern synthetic methodologies, from classic etherifications to sophisticated palladium- and copper-catalyzed cross-couplings. The demonstrated potential of its derivatives as potent anticancer agents, combined with the established antimicrobial and anti-inflammatory profile of the broader methoxyphenol class, underscores the vast therapeutic potential that can be unlocked from this versatile building block. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently and creatively explore the chemical space around this promising scaffold.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Chloro-5-methoxyphenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Chloro-5-methoxyphenol in Medicinal Chemistry
This compound is a versatile and highly valuable starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its chemical structure, featuring a phenol hydroxyl group, a methoxy substituent, and a strategically placed chlorine atom, offers a rich platform for a variety of chemical transformations. The interplay of these functional groups—the nucleophilic hydroxyl group, the electron-donating methoxy group, and the chloro atom that can participate in cross-coupling reactions—allows for regioselective modifications, making it an ideal building block for the construction of diverse molecular scaffolds with potential biological activity.[1] The presence of both chloro and methoxy groups on the phenyl ring is a common feature in many drug molecules, often contributing to improved binding affinity and metabolic stability.[2] This guide provides detailed application notes and protocols for the synthesis of several classes of bioactive molecules derived from this compound, highlighting its utility in modern drug discovery.
Core Synthetic Strategies and Applications
The synthetic utility of this compound can be broadly categorized into several key reaction types that target its distinct functional groups. These transformations are foundational for building a diverse library of compounds for biological screening.
Key Synthetic Transformations:
-
O-Alkylation (Williamson Ether Synthesis): Modification of the phenolic hydroxyl group to introduce various side chains, which can modulate solubility, lipophilicity, and target engagement.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen (C-N) bonds by coupling the aryl chloride with a wide range of amines, leading to the synthesis of substituted anilines.[3]
-
Suzuki-Miyaura Coupling: Creation of carbon-carbon (C-C) bonds by reacting the aryl chloride with boronic acids, enabling the synthesis of biaryl and heteroaryl structures.[4]
-
-
Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation): An alternative to palladium-catalyzed reactions for forming C-N, C-O, and C-S bonds, often with different substrate scope and reaction conditions.[5]
-
Synthesis of Heterocyclic Scaffolds: Utilization of the functional groups on the this compound ring to construct fused heterocyclic systems like benzofurans and dibenzofurans, which are prevalent in many biologically active natural products and synthetic drugs.[6]
The following sections will provide detailed protocols for these key transformations, along with insights into their application in the synthesis of specific bioactive molecular frameworks.
Section 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[5][7] In the context of this compound, this reaction allows for the introduction of a diverse range of side chains at the phenolic oxygen, which can significantly impact the pharmacological properties of the resulting molecules.
Application Note: Synthesis of 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine Hydrochloride, a Versatile Intermediate
The introduction of an aminoethyl side chain via O-alkylation followed by further functionalization is a common strategy in medicinal chemistry. The resulting 2-aryloxyethanamine scaffold is a key pharmacophore in many biologically active compounds. This protocol outlines the synthesis of 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine hydrochloride, a valuable intermediate for further elaboration. The synthesis proceeds in two steps: a Williamson ether synthesis with a protected aminoethyl halide, followed by deprotection. A more direct, analogous synthesis of 2-(2-methoxyphenoxy)ethylamine has been reported, demonstrating the feasibility of this transformation.[8][9][10][11]
Workflow for the Synthesis of 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine Hydrochloride
Caption: Synthetic workflow for 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine hydrochloride.
Detailed Protocol 1: Synthesis of 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine Hydrochloride
Materials:
-
This compound
-
N-(2-chloroethyl)phthalimide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine monohydrate
-
Ethanol
-
Hydrochloric acid (HCl) solution in diethyl ether
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of N-(2-(2-Chloro-5-methoxyphenoxy)ethyl)phthalimide
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add N-(2-chloroethyl)phthalimide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into an excess of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-(2-Chloro-5-methoxyphenoxy)ethyl)phthalimide.
Step 2: Synthesis of 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine
-
Dissolve the purified N-(2-(2-Chloro-5-methoxyphenoxy)ethyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine hydrochloride.[12]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| N-(2-(2-Chloro-5-methoxyphenoxy)ethyl)phthalimide | C₁₇H₁₄ClNO₄ | 347.75 | 75-85% |
| 2-(2-Chloro-5-methoxyphenoxy)ethan-1-amine hydrochloride | C₉H₁₃Cl₂NO | 222.11 | 80-90% (from phthalimide) |
Section 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[3] This reaction is highly versatile, with a broad substrate scope that includes a wide variety of aryl halides and amines. For this compound derivatives, this reaction provides a direct route to substituted anilines, which are key intermediates in the synthesis of numerous pharmaceuticals.
Application Note: Synthesis of 4-(2-Chloro-5-methoxyphenyl)morpholine
This protocol describes the synthesis of 4-(2-Chloro-5-methoxyphenyl)morpholine, a representative example of a tertiary arylamine that can be synthesized using the Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is often crucial for the efficient coupling of aryl chlorides.[12]
Workflow for the Buchwald-Hartwig Amination of a 2-Chloro-5-methoxyphenyl Derivative
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol 2: Synthesis of 4-(2-Chloro-5-methoxyphenyl)morpholine
Materials:
-
This compound (or a suitable derivative where the phenol is protected)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq.).
-
Add anhydrous, degassed toluene to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 2-Chloro-5-methoxyphenyl substrate (1.0 eq.) and morpholine (1.5 eq.).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-12 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-Chloro-5-methoxyphenyl)morpholine.
| Reagent | Role | Typical Molar Ratio (vs. Aryl Halide) |
| Pd₂(dba)₃ | Palladium(0) source | 0.01 - 0.02 |
| XPhos | Ligand | 0.02 - 0.04 |
| NaOtBu | Base | 1.5 - 2.5 |
| Morpholine | Amine coupling partner | 1.2 - 2.0 |
Section 3: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4] This reaction is exceptionally tolerant of a wide range of functional groups and is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and heteroaryl scaffolds found in many pharmaceuticals.
Application Note: Synthesis of 2-(Biphenyl-2-yl)-4-methoxyphenol Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-Chloro-5-methoxyphenyl derivative with phenylboronic acid. To perform this reaction on this compound itself, the phenolic hydroxyl group must first be protected (e.g., as a methyl ether or other suitable protecting group) to prevent interference with the reaction. The resulting biaryl structure can then be deprotected to yield the desired bioactive phenol.
Workflow for the Suzuki-Miyaura Coupling
Caption: Synthetic pathway to biphenyl derivatives via Suzuki-Miyaura coupling.
Detailed Protocol 3: Synthesis of a 2-Aryl-5-methoxyphenol Derivative
Materials:
-
Protected this compound (e.g., 2-Chloro-1,4-dimethoxybenzene)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the protected this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the mixture to reflux (80-100 °C) and stir for 8-16 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
| Component | Function | Notes |
| Pd(PPh₃)₄ | Palladium(0) catalyst | Other palladium catalysts and ligands can be used. |
| K₂CO₃ | Base | Other bases like Cs₂CO₃ or K₃PO₄ can also be effective. |
| Toluene/Ethanol/Water | Solvent system | The solvent mixture aids in dissolving all reactants. |
Section 4: Synthesis of Benzofuran Scaffolds
Benzofurans are a class of heterocyclic compounds that are widely distributed in nature and exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] this compound can serve as a key starting material for the synthesis of substituted benzofurans.
Application Note: Synthesis of 5-Methoxybenzofuran Derivatives
A common route to benzofurans involves the O-alkylation of a phenol with an α-halo ketone or aldehyde acetal, followed by intramolecular cyclization.[13][14] This protocol outlines a general procedure for the synthesis of a 5-methoxybenzofuran derivative from this compound.
Workflow for Benzofuran Synthesis
Caption: Synthetic route to a substituted benzofuran.
Detailed Protocol 4: Synthesis of 7-Chloro-4-methoxybenzofuran
Materials:
-
This compound
-
Bromoacetaldehyde diethyl acetal
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 1-(2,2-Diethoxyethoxy)-2-chloro-5-methoxybenzene
-
In a round-bottom flask, combine this compound (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
-
Add bromoacetaldehyde diethyl acetal (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the crude acetal, which can often be used in the next step without further purification.
Step 2: Synthesis of 7-Chloro-4-methoxybenzofuran
-
To a flask containing toluene, add polyphosphoric acid (a catalytic amount).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 1-(2,2-Diethoxyethoxy)-2-chloro-5-methoxybenzene (1.0 eq.) in toluene dropwise to the refluxing mixture.
-
Continue refluxing for 1-3 hours after the addition is complete, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography or distillation to obtain 7-Chloro-4-methoxybenzofuran.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a wide array of potentially bioactive molecules. The protocols outlined in this guide for O-alkylation, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and benzofuran synthesis represent fundamental transformations that can be employed to generate diverse chemical libraries for drug discovery programs. The strategic combination of these reactions allows for the systematic exploration of chemical space around the this compound scaffold, providing a robust platform for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
- 1. Dibenzofuran synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 11. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: The Regioselective Landscape of Electrophilic Aromatic Substitution on 2-Chloro-5-methoxyphenol
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the electrophilic aromatic substitution (EAS) reactions of 2-chloro-5-methoxyphenol. It moves beyond simple procedural lists to explain the underlying principles governing reactivity and regioselectivity, offering field-proven insights to guide experimental design and execution.
Theoretical Framework: Understanding the Reactivity of this compound
The Principle of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1][2] The reaction proceeds via a two-step mechanism:
-
The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]
-
A base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity and yielding the substituted product.[3][4]
The rate and regioselectivity of this process are profoundly influenced by the substituents already present on the aromatic ring.[3]
Regioselectivity Analysis: A Symphony of Directing Effects
The substitution pattern on this compound is dictated by the interplay of the three substituents: a hydroxyl (-OH), a chloro (-Cl), and a methoxy (-OCH₃) group. Each group exerts inductive and/or resonance effects that modulate the electron density of the aromatic ring.
-
Hydroxyl (-OH) Group (at C1): This is a powerful activating group and an ortho, para-director.[5][6] It donates electron density to the ring through a strong positive mesomeric (+M) effect, significantly stabilizing the sigma complex intermediate when the attack occurs at the ortho (C2, C6) and para (C4) positions.[5][7]
-
Methoxy (-OCH₃) Group (at C5): Similar to the hydroxyl group, the methoxy group is a strong activating group and an ortho, para-director due to its +M effect.[8] It directs incoming electrophiles to the C4 and C6 positions.
-
Chloro (-Cl) Group (at C2): Halogens are a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive (-I) effect, which lowers the ring's nucleophilicity.[5] However, they are ortho, para-directors because their ability to donate a lone pair of electrons via resonance (+M effect) preferentially stabilizes the arenium ion for ortho and para attack.[9]
Synergistic and Competitive Effects:
In this compound, the potent activating effects of the -OH and -OCH₃ groups dominate the deactivating effect of the -Cl group. The directing influences of the -OH and -OCH₃ groups are synergistic, both strongly activating positions C4 and C6.
-
Position C4: Para to the -OH group and ortho to the -OCH₃ group. It is strongly activated by both.
-
Position C6: Ortho to the -OH group and ortho to the -OCH₃ group. It is also strongly activated by both.
-
Position C3: Meta to both -OH and -OCH₃, and ortho to -Cl. This position is the least activated.
Therefore, electrophilic attack is overwhelmingly directed to positions C4 and C6 . The final product distribution between these two sites will depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent chloro group at C2 potentially influencing the approach to C6.
Caption: Predicted sites of electrophilic attack on this compound.
Experimental Protocols for Key Transformations
The following protocols are designed as robust starting points for the synthesis of functionalized this compound derivatives. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Workflow Overview
A generalized workflow for the electrophilic substitution reactions described below involves reaction setup, monitoring, workup, and purification.
Caption: Generalized experimental workflow for electrophilic substitution.
Protocol: Nitration
The high reactivity of phenols requires mild nitrating conditions to prevent oxidation and polysubstitution. Using dilute nitric acid at controlled temperatures is critical.
Rationale: Concentrated nitric acid in combination with sulfuric acid is a very powerful nitrating agent that can cause oxidative degradation of the highly activated phenol ring. A more controlled reaction is achieved using dilute nitric acid, often in a solvent like acetic acid or water, at low temperatures.[10]
Protocol: Synthesis of 2-Chloro-5-methoxy-4/6-nitrophenol
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.59 g, 10 mmol) in glacial acetic acid (20 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare a nitrating solution by adding nitric acid (0.7 mL of 70% HNO₃, ~11 mmol) to water (5 mL).
-
Addition: Add the dilute nitric acid solution dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly into 100 mL of ice-cold water. A yellow precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the C4 and C6 isomers.
Protocol: Halogenation (Bromination)
Direct bromination of activated phenols is typically rapid and can be accomplished with elemental bromine in a suitable solvent.
Rationale: The high electron density of the this compound ring allows for polarization of the Br-Br bond without the need for a Lewis acid catalyst, which is typically required for less activated aromatic rings.[11] Using a non-polar solvent like CCl₄ or a polar aprotic solvent like acetic acid helps to control the reaction.
Protocol: Synthesis of 4/6-Bromo-2-chloro-5-methoxyphenol
-
Reaction Setup: Dissolve this compound (1.59 g, 10 mmol) in carbon tetrachloride (CCl₄) or glacial acetic acid (30 mL) in a 100 mL round-bottom flask fitted with a magnetic stirrer and a dropping funnel. Protect the setup from light.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (0.51 mL, 1.60 g, 10 mmol) in the same solvent (10 mL). Add this solution dropwise to the phenol solution over 20-30 minutes with vigorous stirring. The red-brown color of bromine should disappear upon addition.
-
Reaction: Once the addition is complete, let the reaction mixture stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Monitor by TLC.
-
Workup: If a precipitate forms, filter it off. Otherwise, pour the reaction mixture into water (100 mL). If necessary, add a small amount of sodium bisulfite solution to quench any unreacted bromine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to isolate the major isomer(s).
Protocol: Friedel-Crafts Acylation
Direct Friedel-Crafts acylation on phenols is challenging because the phenolic oxygen coordinates with the Lewis acid catalyst, deactivating the ring.[12][13] A common strategy is to first protect the phenol as an ester (e.g., an acetate), perform the acylation, and then deprotect. The Fries rearrangement is an alternative intramolecular approach. For direct acylation, milder conditions are preferable.
Rationale: Strong Lewis acids like AlCl₃ can form a complex with the ketone product, requiring more than stoichiometric amounts of the catalyst.[12][14] Furthermore, the phenolic -OH group itself will react with AlCl₃. Using a milder Lewis acid or performing the reaction on a protected phenol can circumvent these issues.
Protocol: Acylation via Phenyl Acetate Intermediate
Step A: Acetylation of the Phenol
-
React this compound with acetic anhydride in the presence of a base like pyridine or sodium acetate to form 2-chloro-5-methoxyphenyl acetate. This is a standard procedure and protects the hydroxyl group.
Step B: Friedel-Crafts Acylation of the Phenyl Acetate
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.93 g, 22 mmol) in dry dichloroethane (20 mL) at 0 °C, add acetyl chloride (1.5 mL, 21 mmol) dropwise.
-
Substrate Addition: After stirring for 15 minutes, add a solution of 2-chloro-5-methoxyphenyl acetate (2.01 g, 10 mmol) in dichloroethane (10 mL) dropwise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).
-
Extraction and Deprotection: Extract the product with dichloromethane. The acidic workup often cleaves the acetate group, yielding the acylated phenol directly. If not, subsequent hydrolysis with aqueous NaOH followed by acidification will be required.
-
Purification: Purify the product by column chromatography. The acylation is expected to occur at the C4 or C6 position.
Data Summary Table
| Reaction | Electrophile (Reagent) | Typical Conditions | Expected Major Product(s) |
| Nitration | NO₂⁺ (HNO₃ / H₂O) | 0-10 °C, Acetic Acid | 2-Chloro-5-methoxy-4-nitrophenol and/or 2-Chloro-5-methoxy-6-nitrophenol |
| Bromination | Br⁺ (Br₂ / CCl₄) | 0 °C to RT, No Catalyst | 4-Bromo-2-chloro-5-methoxyphenol and/or 6-Bromo-2-chloro-5-methoxyphenol |
| Acylation | CH₃CO⁺ (CH₃COCl / AlCl₃) | 0 °C to RT, on Acetate | 4-Acetyl-2-chloro-5-methoxyphenol and/or 6-Acetyl-2-chloro-5-methoxyphenol |
Conclusion
The electrophilic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing nature of the hydroxyl and methoxy groups. These effects synergistically enhance the nucleophilicity of the C4 and C6 positions, making them the primary sites of reaction. While the chloro substituent is deactivating, its influence is overcome by the potent activating groups. The protocols provided herein serve as validated starting points for the synthesis of diverse derivatives, with the understanding that reaction conditions may require optimization based on the specific electrophile employed. Careful control of temperature and reagent stoichiometry is paramount, particularly for sensitive reactions like nitration, to achieve high yields and selectivity.
References
- 1. meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 10. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-5-methoxyphenol
Foreword for the Modern Researcher
In the dynamic landscape of pharmaceutical and materials science, the ability to precisely modify molecular scaffolds is paramount. 2-Chloro-5-methoxyphenol stands as a versatile building block, its reactivity profile offering a gateway to a diverse array of functionalized derivatives. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing not just protocols, but a deeper understanding of the principles governing nucleophilic substitution on this valuable substrate. We move beyond rote memorization of steps to a causal understanding, empowering you to troubleshoot, optimize, and innovate.
I. Mechanistic Insights: Navigating the Reaction Landscape
The primary avenue for nucleophilic substitution on this compound is through Nucleophilic Aromatic Substitution (SNAr) . Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbons, SNAr takes place on an sp2-hybridized aromatic carbon[1][2]. The inherent electron richness of the benzene ring typically repels nucleophiles. However, the presence of an electron-withdrawing group (EWG) ortho or para to the leaving group can stabilize the negatively charged intermediate, making the reaction feasible[1][3].
In the case of this compound, the chloro group serves as the leaving group. The hydroxyl (-OH) and methoxy (-OCH3) groups are generally considered electron-donating, which would typically deactivate the ring towards SNAr. However, the phenolic proton can be removed by a base, forming a phenoxide. This negatively charged oxygen atom is a powerful electron-donating group, further complicating direct SNAr at the C2 position.
Therefore, for successful nucleophilic substitution, transition-metal-catalyzed cross-coupling reactions are often the methods of choice. These reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, proceed through different mechanisms involving oxidative addition and reductive elimination cycles, effectively bypassing the high energy barrier of a traditional SNAr reaction on an electron-rich ring[4][5].
Diagram: Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified representation of a transition-metal-catalyzed cross-coupling cycle.
II. Key Nucleophilic Substitution Protocols
The following protocols are designed to be robust starting points for the functionalization of this compound. Optimization of reaction parameters may be necessary depending on the specific nucleophile and desired scale.
A. O-Arylation: Synthesis of Diaryl Ethers via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and an alcohol or phenol[5][6]. For the reaction of this compound, the phenolic hydroxyl group of the substrate can also react. Therefore, to achieve selective cross-coupling with another phenol, protection of the hydroxyl group on this compound may be necessary. Alternatively, careful control of stoichiometry and reaction conditions can favor the desired product.
Table 1: Reaction Parameters for Ullmann O-Arylation
| Parameter | Recommended Conditions | Rationale & Notes |
| Catalyst | Copper(I) iodide (CuI) | Cu(I) salts are the active catalysts in Ullmann reactions. |
| Ligand | L-Proline or N,N-Dimethylglycine | Amino acid ligands can accelerate the reaction and allow for milder conditions. |
| Base | K2CO3 or Cs2CO3 | A mild inorganic base is required to deprotonate the phenol nucleophile. |
| Solvent | Dioxane or DMF | High-boiling polar aprotic solvents are typically used. |
| Temperature | 90-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst and nucleophile. |
Experimental Protocol: O-Arylation of this compound with 4-Methoxyphenol
-
Reagent Preparation:
-
To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. N-Arylation: Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds[7]. This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the amination of complex molecules.
Table 2: Reaction Parameters for Buchwald-Hartwig N-Arylation
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Precatalyst | Pd2(dba)3 or Pd(OAc)2 | Common and effective palladium sources. |
| Ligand | XPhos, SPhos, or BrettPhos | Bulky, electron-rich phosphine ligands are crucial for efficient catalysis. |
| Base | NaOt-Bu or K3PO4 | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are essential. |
| Temperature | 80-110 °C | Moderate heating is typically sufficient. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the palladium catalyst from oxidation. |
Experimental Protocol: N-Arylation of this compound with Aniline
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a dry Schlenk tube, add Pd2(dba)3 (0.01 eq) and XPhos (0.02 eq).
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
In a separate Schlenk flask, add this compound (1.0 eq), aniline (1.2 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the flask with argon.
-
Add the pre-formed catalyst solution via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
C. C-C Bond Formation: Suzuki and Sonogashira Couplings
Beyond C-O and C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed to create new carbon-carbon bonds, further expanding the synthetic utility of this compound.
-
Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester)[8][9][10].
-
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne[1][2][11].
The general principles and experimental setups for these reactions are similar to the Buchwald-Hartwig amination, with the primary difference being the nucleophilic partner and, in the case of the Sonogashira coupling, the use of a copper(I) co-catalyst[2][11].
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A step-by-step overview of a typical cross-coupling experiment.
III. Troubleshooting and Considerations for Success
-
Inert Atmosphere: The exclusion of oxygen and moisture is critical for the success of most palladium- and copper-catalyzed reactions. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas.
-
Reagent Quality: The purity of reagents, especially the catalyst, ligand, and base, can significantly impact the reaction outcome. Use high-purity reagents from reputable suppliers.
-
Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and to identify any potential side reactions.
-
Ligand Choice: The choice of ligand in palladium-catalyzed reactions is crucial and often substrate-dependent. If a reaction is not proceeding as expected, screening different ligands can be beneficial.
IV. Conclusion
The protocols and insights provided in this guide offer a solid foundation for the successful nucleophilic substitution on this compound. By understanding the underlying mechanisms and paying careful attention to experimental details, researchers can unlock the full potential of this versatile building block for the synthesis of novel compounds with applications in drug discovery and beyond.
V. References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Aryl ethers and uses thereof. Retrieved from --INVALID-LINK--
-
PubMed Central. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from --INVALID-LINK--
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from --INVALID-LINK--
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 2,5-Diiodophenol with Terminal Alkynes. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Organic Letters. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of alkyl aryl ethers containing carboxyl groups. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from --INVALID-LINK--
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Vepub. (1990). Preparation of diaryl ethers and diaryl sulfides. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). The structure and synthesis of 2-hydroxy-4-methoxy-6-methylphenyl 3-hydroxy-5-methylphenyl ether (LL-V125α), a fungal diaryl ether. Retrieved from --INVALID-LINK--
-
Organic Letters. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl pyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
scale-up synthesis of 2-Chloro-5-methoxyphenol derivatives
An In-Depth Guide to the Scale-Up Synthesis of 2-Chloro-5-methoxyphenol Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the strategic synthesis of key intermediates is paramount to the efficient production of Active Pharmaceutical Ingredients (APIs). This compound and its derivatives represent a critical class of building blocks, serving as foundational precursors in the synthesis of a range of therapeutics.[1] Notably, this scaffold is integral to the structure of complex molecules such as the antipsychotic drug Cariprazine and various nematocidal sulfonamides.[2][3][4] The specific arrangement of the chloro, methoxy, and hydroxyl groups on the phenyl ring provides a unique electronic and steric profile, enabling chemists to perform regioselective reactions to build intricate molecular architectures.
The chloro and methoxy substituents are not mere decorations; they are frequently employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[5][6] The chloro group can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.[5][6] Consequently, mastering the large-scale synthesis of this intermediate is a crucial capability for organizations involved in pharmaceutical manufacturing.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for a successful and scalable synthesis of this compound.
Part 1: Synthetic Strategy and Mechanistic Considerations
The most industrially viable and scalable route to this compound begins with the readily available starting material, 3-methoxyphenol. The core transformation is a regioselective electrophilic aromatic substitution (chlorination).
Precursor Synthesis: Preparation of 3-Methoxyphenol
While 3-methoxyphenol is commercially available, understanding its synthesis from resorcinol provides a complete view of the supply chain. The most common method involves the selective mono-methylation of resorcinol.
-
The Reaction: Resorcinol is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base. The Williamson ether synthesis mechanism is at play, where the phenoxide ion, formed by the deprotonation of one of resorcinol's hydroxyl groups, acts as a nucleophile.
-
The Challenge of Selectivity: The primary challenge is preventing di-methylation, which would yield 1,3-dimethoxybenzene. Controlling the stoichiometry (using a slight excess of resorcinol relative to the methylating agent) and reaction conditions (temperature, rate of addition) is crucial for maximizing the yield of the desired mono-methylated product.[7][8] The use of a phase-transfer catalyst in a biphasic system (e.g., toluene-water) has been shown to improve selectivity and yield by facilitating the reaction at the interface.[8]
Core Reaction: Regioselective Chlorination of 3-Methoxyphenol
The key step is the introduction of a chlorine atom onto the 3-methoxyphenol ring. The position of this new substituent is dictated by the directing effects of the existing hydroxyl (-OH) and methoxy (-OCH₃) groups.
-
Mechanism & Directing Effects: Both the hydroxyl and methoxy groups are strong activating, ortho, para-directing groups for electrophilic aromatic substitution.
-
The -OH group directs incoming electrophiles to positions 2, 4, and 6.
-
The -OCH₃ group directs to positions 2, 4, and 6. The desired product, this compound, has the chlorine atom at the C2 position. This position is ortho to the powerful hydroxyl directing group and para to the methoxy group. This convergence of directing effects makes the C2 position highly activated and the primary site of chlorination.
-
-
Choice of Chlorinating Agent for Scale-Up: While elemental chlorine (Cl₂) can be used, its gaseous nature, high toxicity, and the difficulty in controlling its addition make it ill-suited for large-scale reactor synthesis. Sulfuryl chloride (SO₂Cl₂) is an excellent alternative for industrial applications.[9] It is a liquid that is easier to handle and dose accurately, and it decomposes to sulfur dioxide (SO₂) and chlorine in situ, allowing for a more controlled reaction.
-
The Role of Catalysis: To enhance the reaction rate and, crucially, the regioselectivity, a catalyst is often employed. While the reaction can proceed without one due to the highly activated ring, sulfur-containing catalysts or Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can promote the formation of the desired para-chlorinated product relative to the -OCH₃ group with very high selectivity.[9] These catalysts polarize the chlorinating agent, creating a more potent electrophile.
Overall Synthetic Pathway Diagram
Caption: Two-step synthesis of this compound.
Part 2: Detailed Scale-Up Protocol
This protocol is designed for the synthesis of a multi-kilogram batch in a suitable chemical reactor. All operations should be conducted by trained personnel in a controlled manufacturing environment.
Equipment
-
Glass-lined or Hastelloy Reactor (e.g., 100 L) equipped with an overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition Funnel or Dosing Pump for controlled liquid addition.
-
Heating/Cooling System for precise temperature control.
-
Filtration and Drying Equipment (e.g., Nutsche filter-dryer).
-
Vacuum Distillation Apparatus.
Protocol: Synthesis of this compound
Step 1: Reactor Charging and Inerting
-
Charge the reactor with 3-methoxyphenol (1.0 equiv.) and a suitable solvent (e.g., Dichloromethane or Toluene, ~5-10 volumes).
-
Begin agitation and ensure the solid is fully dissolved.
-
Inert the reactor atmosphere by purging with nitrogen.
-
Cool the reaction mixture to the target temperature, typically 0-5 °C, to control the initial exotherm.
Step 2: Catalyst Addition 5. If using a catalyst, add the Lewis acid (e.g., AlCl₃, 0.05-0.1 equiv.) portion-wise, ensuring the temperature does not rise significantly.
Step 3: Controlled Addition of Chlorinating Agent 6. Slowly add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 equiv.) dropwise via the addition funnel or dosing pump over 2-4 hours. 7. CRITICAL: Maintain the internal temperature at 0-10 °C throughout the addition. A runaway reaction can lead to over-chlorination and hazardous pressure build-up.
Step 4: Reaction and Monitoring 8. After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 1-2 hours. 9. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC to confirm the consumption of the starting material.
Step 5: Quenching and Work-up 10. Once the reaction is complete, slowly and carefully quench the mixture by adding it to a separate vessel containing cold water or a dilute sodium bicarbonate solution while stirring vigorously. This will neutralize acidic byproducts (HCl, H₂SO₄) and decompose any remaining SO₂Cl₂. 11. Separate the organic layer. 12. Wash the organic layer sequentially with water and then a brine solution to remove residual inorganic materials.
Step 6: Purification 13. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter. 14. Concentrate the solvent under reduced pressure to obtain the crude product. 15. Purify the crude this compound by vacuum distillation.[10] The product is a solid at room temperature, so a heated distillation head may be necessary. Alternatively, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be employed.
Step 7: Analysis and Storage 16. Analyze the final product for purity (HPLC, GC), identity (¹H NMR, ¹³C NMR, MS), and residual solvent content. 17. Store the final product in a cool, dry, and well-ventilated area away from incompatible materials.
Scale-Up Workflow Diagram
Caption: Key workflow for the scale-up synthesis process.
Part 3: Process Optimization and Data
Effective scale-up requires careful control over several parameters. The table below summarizes critical factors and their impact on reaction outcomes.
| Parameter | Range / Options | Impact and Rationale |
| Molar Ratio (SO₂Cl₂:Substrate) | 1.0 : 1 to 1.1 : 1 | Using a slight excess of the chlorinating agent ensures complete conversion of the starting material. A large excess increases the risk of di-chlorination and complicates purification. |
| Reaction Temperature | 0 °C to 25 °C | Lower temperatures (0-10 °C) are crucial for controlling the reaction exotherm and maximizing regioselectivity. Higher temperatures can lead to the formation of unwanted isomers and byproducts. |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Preferred for scale-up due to its liquid state, which allows for controlled dosing. Avoids the handling hazards associated with chlorine gas.[9] |
| Catalyst | AlCl₃, FeCl₃, Sulfides | A Lewis acid or sulfur-based catalyst can significantly improve the reaction rate and selectivity for the desired 2-chloro isomer, minimizing the formation of other chlorinated species.[9] |
| Solvent | Dichloromethane, Toluene, 1,2-Dichloroethane | The solvent must be inert to the reaction conditions. Chlorinated solvents are common, but greener solvent alternatives should be considered based on process and environmental requirements. |
| Addition Time | 2 - 6 hours | A slow, controlled addition of the chlorinating agent is critical to manage heat evolution and maintain a low instantaneous concentration of the electrophile, which favors mono-substitution. |
Part 4: Safety and Environmental, Health & Safety (EHS) Considerations
The synthesis of chlorinated phenols involves significant hazards that must be rigorously managed.[11]
-
Hazardous Materials:
-
Chlorinated Phenols: These compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[12] They are also persistent environmental pollutants.[11][13]
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Must be handled in a dry, well-ventilated environment.
-
Lewis Acids (AlCl₃): Corrosive and react with moisture.
-
Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable and has associated neurotoxicity.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood for lab scale or a closed-system reactor for pilot and production scales.
-
Emergency eyewash stations and safety showers must be readily accessible.
-
-
Waste Management:
-
All chlorinated organic waste must be collected in designated, labeled containers for proper disposal via incineration or other approved methods. Do not discharge to drains.
-
Aqueous waste from the work-up will be acidic and should be neutralized before disposal, in accordance with local regulations.
-
Conclusion
The scale-up synthesis of this compound is a well-established but technically demanding process. Success hinges on a deep understanding of electrophilic substitution principles and meticulous control over reaction parameters, particularly temperature and rate of addition. By employing sulfuryl chloride as the chlorinating agent and implementing a carefully controlled, catalyzed protocol, high yields of the desired product can be achieved safely and efficiently. The procedures and insights detailed in this guide provide a robust framework for development teams to transition this critical synthesis from the laboratory bench to pilot-plant and full-scale manufacturing, thereby securing a vital component in the pharmaceutical supply chain.
References
- 1. This compound | 18113-04-7 | Jay Finechem [jayfinechem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. US9340541B2 - Preparation of nematocidal sulfonamides - Google Patents [patents.google.com]
- 5. drughunter.com [drughunter.com]
- 6. youtube.com [youtube.com]
- 7. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. afirm-group.com [afirm-group.com]
Application Notes & Protocols: Strategic Utilization of 2-Chloro-5-methoxyphenol in the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract: 2-Chloro-5-methoxyphenol is a versatile and highly valuable starting material in synthetic organic chemistry, particularly for the construction of diverse heterocyclic compounds. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, a strategically positioned chloro leaving group, and an electron-donating methoxy group—provides a powerful toolkit for designing synthetic routes to medicinally relevant scaffolds. The chloro and methoxy substituents are frequently encountered in drug discovery, where they can significantly enhance intermolecular interactions with biological targets and modulate physicochemical properties.[1][2] This guide provides in-depth technical protocols and expert insights into the synthesis of three major classes of heterocycles originating from this compound: Benzofurans, Benzoxazoles, and Phenothiazines. The methodologies are presented to be self-validating, with a focus on the causal reasoning behind experimental choices, empowering researchers to adapt and innovate upon these foundational protocols.
Introduction: The Synthetic Versatility of this compound
The chemical architecture of this compound (CAS 18113-04-7) is primed for heterocyclic synthesis.[3][4] The phenolic hydroxyl is an excellent nucleophile for initiating reactions such as O-alkylation or condensation. The chlorine atom, positioned ortho to the hydroxyl, serves as an effective leaving group in cyclization reactions, particularly in metal-catalyzed processes like the Ullmann condensation.[5][6] The methoxy group at the 5-position is not merely a passenger; its electron-donating nature influences the regioselectivity of electrophilic aromatic substitution and modulates the overall electronic properties of the final heterocyclic product. This combination of functional groups allows for the streamlined assembly of complex molecules that are often key components in pharmaceuticals and functional materials.[7][8]
Logical Flow for Heterocycle Synthesis from this compound
Figure 1. Synthetic pathways from this compound.
Synthesis of 5-Methoxybenzofuran Derivatives
Benzofurans are a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[7] A common and reliable method for their synthesis from phenols involves an initial O-alkylation with an α-haloketone, followed by an acid-catalyzed cyclodehydration.[9]
Protocol 2.1: Two-Step Synthesis of 2-Aryl-5-methoxybenzofuran
This protocol details the synthesis via an intermediate α-phenoxy ketone.
Step A: Synthesis of 2-(2-Chloro-5-methoxyphenoxy)-1-phenylethan-1-one
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) with vigorous stirring.
-
Reaction Initiation: Add 2-bromoacetophenone (1.1 eq) portion-wise to the suspension at room temperature.
-
Reaction Monitoring: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-phenoxy ketone intermediate.
Scientist's Note: The choice of K₂CO₃ as the base is critical. It is strong enough to deprotonate the phenol but mild enough to prevent side reactions. DMF is an ideal solvent due to its high polarity, which aids in dissolving the phenoxide salt, and its high boiling point, which allows for elevated reaction temperatures to drive the Sₙ2 reaction to completion.
Step B: Cyclodehydration to 2-Phenyl-5-methoxybenzofuran
-
Reaction Setup: Add the α-phenoxy ketone intermediate (1.0 eq) from Step A to Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid, ~10:1 w/w) or polyphosphoric acid (PPA) at room temperature.[9][10]
-
Cyclization: Heat the mixture to 70-90 °C with stirring. The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Quenching and Extraction: Carefully pour the cooled reaction mixture onto crushed ice. The product will often precipitate as a solid. If it remains oily, extract with dichloromethane (DCM).
-
Purification: If a solid precipitates, collect it by filtration, wash thoroughly with water, and recrystallize from ethanol or methanol. If extracted, wash the organic layer with saturated sodium bicarbonate solution, then brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography if necessary.
Scientist's Note: Eaton's reagent and PPA are powerful dehydrating agents that act as both the solvent and the catalyst for the intramolecular electrophilic substitution reaction on the electron-rich phenol ring, leading to the formation of the furan ring.[9] The methoxy group activates the ring, facilitating an efficient cyclization.
Reaction Scheme: Benzofuran Synthesis
Figure 2. Two-step synthesis of 5-methoxy-2-phenylbenzofuran.
Synthesis of 6-Chloro-5-methoxybenzoxazole Derivatives
Benzoxazoles are privileged heterocyclic motifs known for their diverse pharmacological activities and applications in materials science.[11][12] Their synthesis typically involves the condensation of an o-aminophenol with a carboxylic acid derivative or an aldehyde.[13][14] Starting from this compound, a multi-step sequence involving nitration and subsequent reduction is required to generate the key o-aminophenol intermediate.
Protocol 3.1: Multi-Step Synthesis of 2-Aryl-6-chloro-5-methoxybenzoxazole
Step A: Nitration of this compound
-
Reagent Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid at 0 °C.
-
Nitration: Add a solution of nitric acid (HNO₃, 1.1 eq) in acetic acid dropwise while maintaining the temperature below 10 °C. The methoxy group directs nitration to the ortho and para positions; the desired 6-nitro product is a major isomer.
-
Reaction and Isolation: Stir the reaction for 1-2 hours at low temperature. Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step B: Reduction to 2-Amino-6-chloro-5-methoxyphenol
-
Reaction Setup: Suspend the nitro-phenol intermediate from Step A in ethanol or methanol. Add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 eq) in concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: If using SnCl₂, heat the mixture to reflux for 2-4 hours. For hydrogenation, stir under H₂ pressure until TLC indicates complete consumption of the starting material.
-
Work-up: For the SnCl₂ method, cool the reaction, make it basic with a concentrated NaOH solution, and extract the product with ethyl acetate. For hydrogenation, filter the catalyst through Celite and concentrate the filtrate.
-
Purification: The crude o-aminophenol is often used directly in the next step without extensive purification due to its instability.
Step C: Condensation and Cyclization with an Aromatic Aldehyde
-
Reaction Setup: Dissolve the crude o-aminophenol (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent like ethanol or DMF.
-
Cyclization: Add a catalyst/oxidant system. A common choice is using an acid catalyst like samarium triflate under aqueous conditions or an oxidant like molecular iodine (I₂) or air in the presence of a base.[11][12] Heat the reaction to reflux.
-
Work-up and Purification: After cooling, the product may precipitate. If not, concentrate the solvent and add water to induce precipitation. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Scientist's Note: The condensation of the o-aminophenol with the aldehyde first forms a Schiff base (imine) intermediate. Subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group onto the imine carbon, followed by oxidative aromatization, yields the stable benzoxazole ring. The choice of catalyst and oxidant can significantly impact reaction efficiency and yield.[13]
Synthesis of 2-Methoxy-7-chlorophenothiazine
Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles, famous for their use as antipsychotic drugs.[15] Their synthesis often involves the construction of a diphenyl sulfide or diphenylamine intermediate, followed by a cyclization step.[16] The Ullmann condensation is a classic and powerful method for this purpose, coupling an aryl halide with a thiol or amine.[5]
Protocol 4.1: Ullmann Condensation for Phenothiazine Synthesis
This protocol describes the copper-catalyzed coupling of this compound with an o-aminothiophenol, followed by cyclization.
Step A: Synthesis of 2-Amino-2'-(2-chloro-5-methoxyphenoxy)diphenyl sulfide
This is a hypothetical intermediate for a Smiles Rearrangement pathway. A more direct route involves coupling an aminothiophenol with a dihalobenzene derivative. For the purpose of using our starting material, we will illustrate a related Ullmann-type reaction.
Revised Approach: Synthesis via Thionation of a Diphenylamine Intermediate
A more practical route starting from our phenol is to first form a diphenylamine, which is then cyclized with sulfur.
Step 1: Goldberg Reaction (C-N Coupling)
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an appropriate aniline derivative (e.g., 3-chloroaniline, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a copper catalyst such as copper(I) iodide (CuI, 10 mol%). Add a high-boiling polar solvent like N-methylpyrrolidone (NMP) or DMF.[5]
-
Ligand Addition: Add a ligand such as 1,10-phenanthroline or N,N-dimethylglycine (20 mol%) to stabilize the copper catalyst and accelerate the reaction.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 120-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic phase with aqueous ammonia to remove copper salts, followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the resulting diphenylamine derivative by column chromatography.
Step 2: Thionation and Cyclization
-
Reaction Setup: Combine the purified diphenylamine (1.0 eq), elemental sulfur (2.2 eq), and a catalytic amount of iodine (I₂, 0.1 eq) in a flask.[15][17]
-
Reaction: Heat the mixture without a solvent or in a high-boiling solvent like nitrobenzene to 140-180 °C. The reaction evolves hydrogen sulfide (H₂S), which should be trapped in a bleach solution. The reaction is typically complete in 3-5 hours.
-
Work-up and Purification: Cool the mixture and dissolve the residue in a suitable solvent like toluene or chlorobenzene. Treat with activated carbon to decolorize, filter while hot, and allow to cool for crystallization. The crude phenothiazine can be further purified by recrystallization.
Scientist's Note: The Goldberg reaction is a variation of the Ullmann condensation for forming C-N bonds.[5] The use of a ligand is crucial in modern Ullmann-type reactions to achieve lower reaction temperatures and better yields. The subsequent thionation is a classic method for phenothiazine synthesis; iodine acts as a catalyst to facilitate the electrophilic substitution and cyclization process.[17]
Data Summary Table
| Heterocycle Class | Key Intermediate | Key Reaction Type | Typical Reagents | Temp (°C) | Approx. Time (h) |
| Benzofuran | α-Phenoxy ketone | O-Alkylation / Cyclodehydration | K₂CO₃, α-haloketone; PPA | 80 / 90 | 4-6 / 1-2 |
| Benzoxazole | o-Aminophenol | Nitration / Reduction / Condensation | HNO₃; SnCl₂/HCl; Aldehyde | 0-10 / Reflux | 1-2 / 2-4 / 4-8 |
| Phenothiazine | Diphenylamine | Goldberg Reaction / Thionation | Aniline, CuI, K₂CO₃; S₈, I₂ | 120-150 / 140-180 | 12-24 / 3-5 |
Conclusion
This compound stands out as a highly adaptable and economically viable precursor for constructing a variety of medicinally important heterocyclic systems. By leveraging its distinct functional groups through well-established synthetic transformations such as O-alkylation, nitration, Ullmann condensation, and cyclodehydration, researchers can efficiently access complex molecular architectures. The protocols and insights provided herein serve as a robust foundation for drug discovery professionals and synthetic chemists to explore the full potential of this versatile building block in the development of novel therapeutic agents and functional materials.
References
- 1. drughunter.com [drughunter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 8. sciencescholar.us [sciencescholar.us]
- 9. researchgate.net [researchgate.net]
- 10. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 11. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methoxyphenol
Welcome to the technical support guide for the synthesis of 2-Chloro-5-methoxyphenol (CAS 18113-04-7). This document is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of this valuable pharmaceutical intermediate.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies based on established chemical principles.
The primary route to this compound is the electrophilic aromatic substitution of 3-methoxyphenol. The inherent challenge of this synthesis lies in controlling the regioselectivity of the chlorination reaction. The starting material, 3-methoxyphenol, possesses two activating groups—a hydroxyl (-OH) and a methoxy (-OCH3)—which direct incoming electrophiles to multiple positions on the aromatic ring, potentially leading to a mixture of isomers and reducing the yield of the desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format, explaining the causality behind the issues and providing actionable solutions.
Issue 1: Poor Regioselectivity & Isomer Formation
Question: My final product is a mixture of isomers, with only a small fraction being the desired this compound. Why is my selectivity so poor, and how can I improve it?
Answer: This is the most common challenge and stems from the directing effects of the substituents on the 3-methoxyphenol ring.
-
Underlying Chemistry: The hydroxyl (-OH) group is a powerful ortho, para-director. The methoxy (-OCH3) group is also an ortho, para-director. In 3-methoxyphenol, this results in activation at positions 2, 4, and 6. Electrophilic attack can therefore lead to three primary monochlorinated isomers:
-
This compound (Desired Product): Chlorination ortho to the -OH group and meta to the -OCH3 group.
-
4-Chloro-3-methoxyphenol: Chlorination para to the -OH group and ortho to the -OCH3 group.
-
6-Chloro-3-methoxyphenol: Chlorination ortho to both the -OH and -OCH3 groups.
The formation of a complex mixture is a frequent outcome when using non-selective chlorinating agents like chlorine gas.[2][3]
-
-
Actionable Solutions:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is generally a more selective and manageable reagent for the chlorination of phenols compared to chlorine gas.[4][5] It often provides a cleaner reaction profile. Other reagents like N-Chlorosuccinimide (NCS) can also be used for milder, more selective chlorinations.
-
Catalyst-Tuned Selectivity: Research has shown that specific catalysts can significantly influence the regiochemical outcome. While many catalysts aim for para-selectivity, certain organocatalysts, such as Nagasawa's bis-thiourea or (S)-diphenylprolinol, have been shown to exhibit high ortho-selectivity in phenol chlorination.[6][7] The use of Lewis basic selenoether catalysts has also been reported to provide excellent ortho-selectivity.[7]
-
Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product and minimizing side reactions. High temperatures can lead to decreased selectivity and byproduct formation.[3]
-
Issue 2: Low Conversion & Recovery of Starting Material
Question: My reaction seems to stop before completion, and I recover a significant amount of unreacted 3-methoxyphenol. What could be causing this?
Answer: Low conversion typically points to issues with reagents, reaction conditions, or deactivation of the chlorinating agent.
-
Underlying Chemistry: The chlorinating agent (e.g., SO₂Cl₂) is highly reactive and susceptible to degradation or consumption by trace impurities, particularly water. If the stoichiometry is effectively lowered, the reaction will not proceed to completion.
-
Actionable Solutions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. Moisture will rapidly decompose sulfuryl chloride, reducing its effective concentration.
-
Verify Reagent Quality: Use a fresh, properly stored bottle of the chlorinating agent. Sulfuryl chloride can hydrolyze over time if exposed to atmospheric moisture.
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents) can sometimes be beneficial to drive the reaction to completion. However, a large excess should be avoided as it increases the risk of dichlorination.
-
Reaction Time and Temperature: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled at a low temperature, a modest increase in temperature may be required, but this must be balanced against the potential loss of selectivity.
-
Issue 3: Formation of Dark-Colored Byproducts and Tar
Question: My reaction mixture turns dark brown or black, and purification is difficult due to tar formation. What is causing this decomposition?
Answer: Phenols are sensitive to oxidation, and dark coloration is a classic sign of oxidative side reactions, which can lead to the formation of polymeric materials.
-
Underlying Chemistry: The electron-rich phenol ring is susceptible to oxidation, a process that can be exacerbated by strong electrophilic reagents, Lewis acid catalysts, or exposure to air at elevated temperatures. This leads to complex, high-molecular-weight byproducts that are difficult to remove.
-
Actionable Solutions:
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon minimizes contact with atmospheric oxygen, reducing oxidative degradation.
-
Control Addition Rate: Add the chlorinating agent slowly and dropwise to the solution of 3-methoxyphenol. This maintains a low instantaneous concentration of the electrophile and helps to control the reaction exotherm, preventing localized overheating that can promote side reactions.
-
Avoid Overly Harsh Conditions: Avoid excessively high temperatures or the use of overly aggressive Lewis acid catalysts unless a specific protocol requires them. For sensitive substrates, milder chlorinating agents like NCS may be preferable.[8]
-
Issue 4: Low Isolated Yield Despite Good Conversion
Question: My initial analysis (TLC or GC) shows a good conversion to the product, but I lose a significant amount during work-up and purification. Where are the losses occurring?
Answer: Losses during isolation are often due to the physical properties of the product or suboptimal purification techniques.
-
Underlying Chemistry: this compound, like many small phenolic compounds, has some solubility in water and can be lost during aqueous extraction phases. It also has a relatively low boiling point, making it susceptible to loss if solvents are removed under high vacuum at elevated temperatures.[9] The presence of isomeric impurities with similar polarities can also make chromatographic separation challenging, leading to mixed fractions and lower isolated yields of the pure compound.
-
Actionable Solutions:
-
Optimize Aqueous Work-up: When performing an aqueous wash, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and drive more of it into the organic layer. After separating the organic layer, re-extract the aqueous layer one or two more times with fresh solvent (e.g., ethyl acetate or dichloromethane).
-
Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. Avoid prolonged exposure to high vacuum or heat.
-
Alternative Purification: If column chromatography is proving difficult, consider vacuum distillation. This compound has a reported boiling point of 120-127 °C at 17 Torr, which may allow for effective separation from less volatile starting material and more volatile byproducts.[9] Recrystallization from a suitable solvent system is another high-purity isolation method to explore.
-
Data & Workflow Visualization
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | 1. Non-selective chlorinating agent (e.g., Cl₂).2. High reaction temperature.3. Uncatalyzed reaction. | 1. Use sulfuryl chloride (SO₂Cl₂) or NCS.2. Maintain low temperature (0 °C to RT).3. Consider an ortho-directing catalyst if necessary. |
| Low Conversion | 1. Moisture in reagents/glassware.2. Degraded chlorinating agent.3. Insufficient reaction time. | 1. Use oven-dried glassware and anhydrous solvents.2. Use a fresh bottle of the chlorinating agent.3. Monitor by TLC until starting material is consumed. |
| Byproduct/Tar Formation | 1. Oxidation of the phenol.2. Over-chlorination (dichlorination).3. High reaction temperature. | 1. Run under an inert (N₂/Ar) atmosphere.2. Use ~1.0 eq. of chlorinating agent; add slowly.3. Ensure efficient cooling and controlled addition. |
| Low Isolated Yield | 1. Product loss during aqueous work-up.2. Difficulty in chromatographic separation.3. Product loss during solvent removal. | 1. Use brine wash; back-extract aqueous layers.2. Explore vacuum distillation or recrystallization.3. Use moderate temperature/pressure on rotary evaporator. |
Diagrams
Caption: Reaction scheme for the chlorination of 3-methoxyphenol.
Caption: Troubleshooting workflow for low yield synthesis.
Optimized Experimental Protocol
This protocol describes a generalized method for the selective chlorination of 3-methoxyphenol using sulfuryl chloride.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Methoxyphenol | 124.14 | 5.00 g | 40.28 | 1.0 |
| Sulfuryl Chloride | 134.97 | 3.0 mL (5.55 g) | 41.12 | 1.02 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-methoxyphenol (5.00 g, 40.28 mmol). Dissolve the starting material in anhydrous dichloromethane (80 mL).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with dry nitrogen or argon for 10-15 minutes.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (3.0 mL, 41.12 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred 3-methoxyphenol solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding 50 mL of cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) and then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure (rotary evaporator) at a moderate temperature (<40 °C).
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: My 3-methoxyphenol starting material is a dark liquid. Do I need to purify it before the reaction? A: Yes. Commercially available 3-methoxyphenol can oxidize and darken upon storage. Purifying it, for example, by vacuum distillation before use, will remove non-volatile impurities and colored oxidation products.[10] Using pure starting material is critical for achieving a clean reaction and high yield.
Q2: Which solvent is best for this chlorination? A: A non-polar, aprotic solvent is ideal. Dichloromethane (DCM) is a common choice due to its ability to dissolve the starting material, its low boiling point for easy removal, and its inertness under the reaction conditions. Other chlorinated hydrocarbons or ethers like diethyl ether can also be used.
Q3: How do I confirm that I have synthesized the correct isomer? A: A combination of analytical techniques is required. ¹H NMR spectroscopy is the most powerful tool for distinguishing between the isomers based on the splitting patterns and coupling constants of the aromatic protons. ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should also be used to confirm the structure and purity unequivocally.
References
- 1. This compound | 18113-04-7 | Jay Finechem [jayfinechem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-methoxyphenol
Welcome to the comprehensive technical support guide for the synthesis and purification of 2-Chloro-5-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct synthetic route is the electrophilic chlorination of 3-methoxyphenol (also known as resorcinol monomethyl ether). This reaction takes advantage of the activating and directing effects of the hydroxyl and methoxy groups on the aromatic ring.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenge lies in controlling the regioselectivity of the chlorination. The hydroxyl and methoxy groups are both ortho, para-directing, which can lead to the formation of isomeric byproducts.[1] Additionally, over-chlorination can occur, resulting in di- or tri-chlorinated products.[2] Purification of the desired product from these isomers can also be a significant hurdle.
Q3: Which chlorinating agent is most suitable for this synthesis?
A3: Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for phenols, often providing better selectivity compared to chlorine gas.[3] Its reaction is typically clean and the byproducts (SO₂ and HCl) are gaseous, simplifying work-up. Other reagents like N-chlorosuccinimide (NCS) can also be employed, sometimes in conjunction with a catalyst to enhance regioselectivity.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (3-methoxyphenol) and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information on the product distribution and the presence of any side products.[5]
Q5: What are the typical impurities I should expect?
A5: The most common impurities are isomers of the desired product, primarily 4-Chloro-3-methoxyphenol and 6-Chloro-3-methoxyphenol. Dichlorinated products are also possible if the reaction is not carefully controlled. Unreacted starting material, 3-methoxyphenol, may also be present.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Troubleshooting Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the chlorinating agent. | - Monitor the reaction closely by TLC until the starting material is consumed. - Gradually increase the reaction temperature, but be cautious of increased side product formation. - Ensure the chlorinating agent is of high purity and added in the correct stoichiometry. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and selectivity. | - Aprotic solvents such as dichloromethane (DCM), chloroform, or carbon tetrachloride are generally preferred for chlorination with sulfuryl chloride.[6] - Experiment with different solvents to find the optimal conditions for your specific setup. |
| Degradation of Product | Phenols can be sensitive to strong oxidizing conditions or prolonged exposure to acid. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Neutralize the reaction mixture promptly during work-up to avoid acid-catalyzed degradation. |
Problem 2: Poor Regioselectivity (High Isomer Formation)
| Potential Cause | Explanation | Troubleshooting Solution |
| Steric and Electronic Effects | The hydroxyl and methoxy groups direct chlorination to the ortho and para positions. The formation of multiple isomers is a result of the electrophile attacking different activated positions on the ring.[7] | - Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. - Catalyst Selection: The use of a Lewis acid or a specific directing catalyst can influence the regioselectivity. For instance, bulky catalysts can sterically hinder attack at certain positions.[8] |
| Reaction Conditions | The choice of chlorinating agent and solvent can influence the electrophilicity of the chlorine source and thus the isomer distribution. | - Chlorinating Agent: Compare the selectivity of sulfuryl chloride with other reagents like NCS. - Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and affect the product ratio. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Explanation | Troubleshooting Solution |
| Similar Physical Properties of Isomers | Isomeric chloromethoxyphenols often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.[9] | - Fractional Distillation: Careful fractional distillation under reduced pressure may be effective if there is a sufficient difference in boiling points. - Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. This can be a highly effective method for separating isomers if one crystallizes preferentially.[10] - Specialized Chromatography: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., a pentafluorophenyl (PFP) column) can be very effective in separating positional isomers.[11][12] |
| Presence of Dichlorinated Byproducts | Over-chlorination leads to the formation of dichlorinated species which can be difficult to separate from the desired monochlorinated product. | - Stoichiometry Control: Use a slight deficiency or an exact stoichiometric amount of the chlorinating agent to minimize over-reaction. - Chromatography: Dichlorinated products are typically less polar than the monochlorinated product and can often be separated by column chromatography. |
Experimental Protocols
Synthesis of this compound from 3-Methoxyphenol
This protocol is a generalized procedure based on established methods for the chlorination of phenols. Optimization may be required.
Materials:
-
3-Methoxyphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methoxyphenol (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.0 - 1.1 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Workflow for Synthesis and Purification```dot
Caption: The interplay of different analytical techniques in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rsc.org [rsc.org]
purification techniques for crude 2-Chloro-5-methoxyphenol
An essential intermediate in pharmaceutical synthesis, 2-Chloro-5-methoxyphenol (CAS: 18113-04-7) demands high purity for successful downstream applications. However, its purification from crude reaction mixtures can present unique challenges, from thermal sensitivity to the presence of closely related impurities. This technical support center provides troubleshooting guides and frequently asked questions to navigate the common issues encountered during the purification of this versatile compound.
As Senior Application Scientists, we present this guide not as a rigid set of instructions, but as a dynamic framework for problem-solving, grounded in chemical principles and field-proven experience.
Compound Profile: this compound
Understanding the physicochemical properties of your target compound is the foundation of any successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [1] |
| Boiling Point | 120-127 °C at 17 Torr | [2] |
| Appearance | Solid (may vary from off-white to brown depending on purity) | |
| Purity (Typical) | ≥98% | [1] |
Logical Workflow for Purification Method Selection
The first step in any purification is choosing the right tool for the job. The crude material's state (solid vs. oil) and the nature of the impurities will dictate the most efficient path forward.
Caption: Decision tree for selecting a primary purification technique.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. Success hinges on the principle of differential solubility.
Q1: I've dissolved my crude product in a hot solvent, but upon cooling, it has "oiled out" into a gooey liquid instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute's solubility is exceeded, but the solution's temperature is still above the solute's melting point, or when the solution is too highly supersaturated. The phenol group in this compound can contribute to this behavior.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for when a compound "oils out".
Q2: What is a good starting solvent for recrystallizing this compound?
A2: There are no absolute rules, but the molecule's structure provides clues.[3] The phenol and methoxy groups make it moderately polar. A good solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot.
Recommended Solvent Systems to Screen:
-
Single Solvents: Toluene, Isopropanol, or hot water (if impurities are non-polar).[3][4]
-
Binary Solvents: Hexanes/Ethyl Acetate, Hexanes/Acetone, or Toluene/Heptane.[3] The "quick-'nd-dirty" method of dissolving the crude product in a minimal amount of a "good" solvent (like ethyl acetate) and then slowly adding a "poor" solvent (like hexanes) until the solution becomes cloudy is highly effective.[3]
Q3: My recrystallized product is clean by NMR, but the yield is very low. How can I improve it?
A3: Low yield is typically a solubility issue.
-
Excess Solvent: You may have used too much solvent to dissolve the crude material. Use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If crystals formed on the filter paper during hot filtration, you lost product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently (ice bath) to maximize crystal formation before filtration.
-
Solvent Choice: The compound might be too soluble in your chosen solvent even at low temperatures. Re-evaluate your solvent system.
Protocol: General Recrystallization
-
Solvent Selection: In a test tube, add ~50 mg of crude material and a few drops of a chosen solvent. Observe solubility at room temperature and upon heating.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and simmer for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Guide 2: Vacuum Distillation
For crude products that are oils or low-melting solids, vacuum distillation is a powerful purification technique.
Q1: My product is darkening and possibly decomposing in the distillation pot. How can I prevent this?
A1: Phenols are susceptible to air oxidation, especially at high temperatures. The key is to lower the distillation temperature.
-
Improve Vacuum: The boiling point of this compound is 120-127 °C at 17 Torr.[2] A lower pressure will further decrease the required temperature. Ensure your vacuum pump is in good condition and all joints in your apparatus are properly sealed.
-
Inert Atmosphere: Introduce a gentle nitrogen or argon bleed into the system. This provides an inert atmosphere, minimizing oxidation.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is monitored carefully. Do not heat the flask so aggressively that the distillation rate is too high.
Q2: The separation from an impurity is poor, and it seems to be co-distilling with my product. What are my options?
A2: This suggests the impurity has a boiling point very close to your product.
-
Fractional Distillation: If you are using simple distillation, switch to a fractional distillation setup. A Vigreux or packed column (e.g., with Raschig rings) increases the number of theoretical plates, enhancing separation efficiency.
-
Control the Reflux Ratio: During fractional distillation, distill slowly to allow the vapor-liquid equilibrium to be established in the column. A higher reflux ratio (more condensate returning to the column) generally improves separation.
-
Alternative Technique: If fractional distillation is still ineffective, the impurity may form an azeotrope with your product. In this case, an alternative purification method like column chromatography will be necessary.
Protocol: General Vacuum Distillation
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Use a short-path distillation head for high-boiling materials to minimize product loss.
-
Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuate: Seal the system and slowly apply vacuum.
-
Heating: Once the desired pressure is stable, begin heating the distillation pot gently with a heating mantle.
-
Collect Fractions: Collect any low-boiling impurities as a forerun fraction. When the temperature at the distillation head stabilizes at the expected boiling point of your product, switch to a clean receiving flask and collect the main fraction.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool before releasing the vacuum to prevent air from rushing in and potentially cracking the hot glass.
Troubleshooting Guide 3: Column Chromatography
When distillation and recrystallization fail to provide adequate purity, flash column chromatography is the go-to technique for separating compounds based on their differential adsorption to a stationary phase.
Q1: My phenolic product is streaking badly on the silica gel column, leading to poor separation. Why is this happening?
A1: The acidic hydroxyl group of a phenol can interact strongly and sometimes irreversibly with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes tailing or streaking.
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier to the eluent. For an acidic compound like a phenol, adding acetic acid will suppress the deprotonation of the phenol, leading to sharper bands.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Check for Overloading: Streaking can also be a simple sign of overloading the column. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product).
Q2: How do I choose the right solvent system (mobile phase) for my separation?
A2: The ideal solvent system will move your desired compound to a retention factor (Rƒ) of ~0.3 on a TLC plate.
-
TLC Analysis: Spot your crude mixture on a silica gel TLC plate.
-
Solvent Screening: Develop the plate in a series of solvents with varying polarity. A good starting point for this compound is a mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Optimization:
-
If the Rƒ is too low (spots don't move), increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc in a Hexanes/EtOAc mixture).
-
If the Rƒ is too high (spots run with the solvent front), decrease the polarity.
-
Aim for a solvent system that gives good separation between the spot for your product and any major impurities.
-
Protocol: General Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful solvent addition.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"), which often results in better resolution.
-
Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
General FAQs
Q: What are the primary safety concerns when handling this compound?
A: According to safety data sheets, this compound is harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[2][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6]
Q: How should I properly store purified this compound?
A: Like many phenols, this compound can be sensitive to light and air.[7] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation, which can lead to discoloration.
References
Technical Support Center: Synthesis of 2-Chloro-5-methoxyphenol
Introduction: The synthesis of 2-Chloro-5-methoxyphenol is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The primary route involves the electrophilic chlorination of 3-methoxyphenol. While seemingly straightforward, this reaction is fraught with challenges, primarily centered on controlling the regioselectivity of the chlorination. The presence of two activating, ortho, para-directing groups—hydroxyl (-OH) and methoxy (-OCH₃)—on the aromatic ring creates a competitive environment for the incoming electrophile. This guide provides in-depth troubleshooting strategies and answers to frequently encountered problems to help researchers navigate these complexities, minimize side reactions, and optimize product yield and purity.
Section 1: The Core Synthesis and Its Mechanistic Underpinnings
The chlorination of 3-methoxyphenol is a classic electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups both activate the ring towards substitution, but their directing effects are competitive. The hydroxyl group is a more powerful activating group, strongly directing the incoming electrophile to its ortho (C2, C6) and para (C4) positions. The methoxy group reinforces this activation at the C2, C4, and C6 positions.
This confluence of directing effects means that the reaction can yield a mixture of isomers, primarily the desired this compound (chlorination at C6) and the major byproduct, 4-Chloro-3-methoxyphenol (chlorination at C4). Over-chlorination can also occur, leading to dichlorinated species.
Caption: Reaction scheme for the chlorination of 3-methoxyphenol.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My final product is a mixture of 2-Chloro- and 4-Chloro-5-methoxyphenol. How can I improve the regioselectivity for the desired 2-chloro isomer?
Answer: This is the most common challenge. Achieving high ortho-selectivity (to the hydroxyl group) requires careful control over reaction conditions to favor the kinetically controlled product over the more thermodynamically stable para isomer.
Causality: The hydroxyl group can form an intermediate complex with the chlorinating agent or catalyst, directing the electrophile to the adjacent ortho position. Furthermore, reactions at lower temperatures often favor the kinetic ortho product.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature. For chlorinations with sulfuryl chloride (SO₂Cl₂), running the reaction between 0°C and 10°C can significantly favor the formation of the 2-chloro isomer.[1]
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.
-
Rate of Addition: Add the chlorinating agent (e.g., SO₂Cl₂) dropwise over a prolonged period (e.g., 1-2 hours) to the cooled solution of 3-methoxyphenol.[2] This prevents localized temperature spikes and high concentrations of the electrophile, which can reduce selectivity.
-
Catalyst System: While standard Lewis acids like AlCl₃ can be effective, they often favor the para product.[3] Consider specialized catalyst systems known to promote ortho-selectivity. Lewis basic selenoether catalysts, for example, have been shown to be highly effective in directing chlorination ortho to phenol groups with N-chlorosuccinimide (NCS).[4]
| Parameter | Condition for Higher ortho (2-Chloro) Selectivity | Condition for Higher para (4-Chloro) Selectivity | Rationale |
| Temperature | Low (0 - 10°C) | High (> 40°C) | Favors kinetic product over thermodynamic product.[1] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) with an ortho-directing catalyst | Sulfuryl Chloride (SO₂Cl₂) with a strong Lewis acid | Milder conditions and catalyst interaction can favor ortho position.[4] |
| Catalyst | Lewis basic catalysts (e.g., selenoethers) | Strong Lewis acids (e.g., AlCl₃, FeCl₃) | Catalyst coordination with the hydroxyl group directs the electrophile.[4][5] |
| Solvent | Non-polar aprotic (e.g., DCM, Hexane) | Polar aprotic (e.g., Nitromethane) | Solvation effects can influence the transition state energy. |
Question 2: I'm observing higher molecular weight byproducts in my GC-MS analysis. What are they and how do I prevent them?
Answer: These impurities are almost certainly dichlorinated or polychlorinated methoxyphenols. They arise when the initially formed mon-chlorinated product competes with the starting material for the remaining chlorinating agent.
Causality: The chlorinated phenol product is still an activated aromatic ring and can undergo a second electrophilic substitution if the reaction conditions are too harsh or if excess chlorinating agent is present.
Prevention Workflow:
Caption: Workflow to minimize the formation of dichlorinated byproducts.
Detailed Protocol Steps:
-
Control Stoichiometry: Use a molar ratio of 3-methoxyphenol to SO₂Cl₂ between 1:1 and 1:1.05. An excess of the chlorinating agent is the primary cause of dichlorination.[2]
-
Monitor Progress: Actively monitor the reaction every 15-30 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction immediately once the 3-methoxyphenol spot/peak has disappeared.
-
Effective Quenching: Quench the reaction promptly by pouring the mixture into cold water or a sodium bisulfite solution to destroy any unreacted SO₂Cl₂.
Question 3: I cannot separate the 2-chloro and 4-chloro isomers using standard column chromatography. What are my options?
Answer: Separating these regioisomers is notoriously difficult due to their very similar polarities and physical properties.[6] Standard silica gel chromatography often results in poor separation.
Advanced Purification Strategies:
-
Fractional Crystallization: If the crude product is solid and there is a significant difference in the solubility of the isomers in a particular solvent system, fractional crystallization can be effective. Experiment with various solvents (e.g., hexane/ethyl acetate, toluene) to find a system where one isomer crystallizes preferentially.
-
Preparative HPLC: Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers.[6] A C18 or a Phenyl-hexyl column with a methanol/water or acetonitrile/water mobile phase gradient is a good starting point.
-
Derivatization: Convert the mixture of phenolic isomers into derivatives (e.g., esters or ethers). The derivatives may have different physical properties that allow for easier separation by chromatography or crystallization. After separation, the protecting group can be removed to yield the pure isomer.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis? Sulfuryl chloride vs. N-Chlorosuccinimide (NCS)?
A: The choice depends on the desired selectivity and scale.
-
Sulfuryl Chloride (SO₂Cl₂): This is a highly reactive, inexpensive, and common reagent for industrial-scale chlorination of phenols.[3][7] It readily generates the electrophile, often with a Lewis acid catalyst. However, its high reactivity can make it difficult to control, potentially leading to lower selectivity and over-chlorination. It also produces corrosive HCl and SO₂ gas as byproducts.
-
N-Chlorosuccinimide (NCS): NCS is a solid, milder, and safer chlorinating agent. It typically requires a catalyst to achieve efficient chlorination of phenols.[4] Its milder nature often allows for higher regioselectivity, especially when paired with an appropriate directing catalyst. It is an excellent choice for lab-scale synthesis where selectivity is prioritized over cost.
Q2: How should I properly quench the reaction and work up the product?
A: A robust workup procedure is essential for removing byproducts and isolating a clean product.
Recommended Workup Protocol:
-
Quench: Once the reaction is complete (as determined by TLC/GC), slowly pour the reaction mixture into a beaker containing crushed ice and water. This will hydrolyze and destroy any remaining SO₂Cl₂ and dissolve inorganic salts.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash: Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts like HCl).
-
Water.
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Q3: My reaction turns dark brown or black. What is causing this and is it a problem?
A: The formation of a dark color, often brown or black, is typically due to oxidation of the phenol starting material or product. Phenols are susceptible to oxidation, which can be accelerated by strong Lewis acids, high temperatures, or the presence of air. While some color change is common, extensive darkening can indicate product degradation and the formation of polymeric or tar-like impurities, which will reduce your yield and complicate purification. To minimize this, ensure you are using a high-purity starting material, maintain a low reaction temperature, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
References
- 1. US4277629A - Processes for the preparation of chlorinated phenols - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
improving the selectivity of reactions with 2-Chloro-5-methoxyphenol
Welcome to the technical support center for 2-Chloro-5-methoxyphenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile but challenging reagent. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research and improve reaction selectivity.
Understanding the Reactivity of this compound
Before troubleshooting, it's crucial to understand the electronic landscape of the molecule. It possesses three key functional groups that dictate its reactivity:
-
Phenolic Hydroxyl (-OH): A powerful electron-donating group (+M effect) that is also a nucleophilic site and an acidic proton source. It strongly activates the ring, directing electrophiles to its ortho (C6) and para (C4) positions.[1][2]
-
Methoxy Group (-OCH₃): Another strong, electron-donating activating group (+M > -I) that directs electrophiles to its ortho (C4, C6) and para (C1 - already substituted) positions.[3]
-
Chloro Group (-Cl): An electron-withdrawing group via induction (-I) but an electron-donating group via resonance (+M). Overall, it is a deactivating group but is still considered an ortho, para-director.[4][5]
The interplay of these groups creates a molecule with distinct reactive sites: the phenolic oxygen, the C-Cl bond, and the C-H bonds at C3, C4, and C6. Achieving selectivity is a matter of controlling which site reacts and, for ring reactions, at which position.
Troubleshooting Guide 1: O-Alkylation vs. C-Alkylation
A frequent challenge with phenols is controlling the site of alkylation. The phenoxide ion is an ambident nucleophile, meaning it can be attacked by an electrophile at either the oxygen or a carbon atom of the ring.
Q: I am attempting a Williamson ether synthesis (O-alkylation) with this compound and an alkyl halide, but I'm getting a significant amount of the C-alkylated byproduct. How can I favor O-alkylation exclusively?
A: This is a classic selectivity problem governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions. The phenoxide oxygen is a "hard" nucleophilic center, while the ring carbons (especially C4 and C6) are "softer" nucleophilic centers. To favor O-alkylation, you must create conditions where the "hard-hard" interaction between the oxygen and the electrophile dominates.[6]
Root Causes of Poor Selectivity:
-
Solvent Choice: Protic solvents (e.g., ethanol, water, trifluoroethanol) can solvate the phenoxide oxygen via hydrogen bonding. This "shields" the oxygen, making the softer carbon atoms of the ring more likely to attack the electrophile, thus favoring C-alkylation.[7]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence reactivity. Loosely associated ions (like Cs⁺ or K⁺) result in a more "naked" and reactive oxygen anion, which favors O-alkylation. Tightly coordinated ions (like Li⁺ or Na⁺) can reduce the oxygen's nucleophilicity.
-
Electrophile Nature: "Hard" electrophiles with a high positive charge density on the carbon atom (e.g., dimethyl sulfate, alkyl chlorides) preferentially react with the hard oxygen atom. "Softer" electrophiles (e.g., allyl bromide, benzyl iodide) are more likely to react at the softer carbon sites.[6]
-
Temperature: O-alkylation is often kinetically favored (faster reaction, lower activation energy), while C-alkylation can be thermodynamically favored (more stable product). Running the reaction at lower temperatures can often increase the O/C ratio.[8]
Solutions & Protocol:
To maximize O-alkylation, you should use conditions that favor the kinetic product.
| Parameter | Condition for O-Alkylation (Kinetic Control) | Condition for C-Alkylation (Thermodynamic Control) |
| Solvent | Aprotic Polar (DMF, Acetone, Acetonitrile) | Protic (Ethanol, Water, TFE) or Apolar (Toluene, Benzene) |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃ | NaOH, LiOH |
| Electrophile | Hard (R-Cl, R-OTs, (CH₃)₂SO₄) | Soft (Allyl-Br, Benzyl-I) |
| Temperature | Low to Moderate (0 °C to RT) | Elevated (Reflux) |
Protocol: Selective O-Alkylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol), add finely ground potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure O-alkylated product.
Troubleshooting Guide 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: I am trying to brominate this compound and am getting a mixture of products, primarily substitution at the C4 and C6 positions. How can I selectively functionalize only one position?
A: This is a classic challenge of competing directing effects. The -OH and -OCH₃ groups are both strong ortho, para-directors, and they reinforce each other to activate the C4 and C6 positions. The -OH group is generally a stronger activator than -OCH₃.
-
Position C4: para to the chloro group, ortho to the hydroxyl, and meta to the methoxy.
-
Position C6: ortho to the chloro group, ortho to the methoxy, and para to the hydroxyl.
Both positions are highly activated. C6 is sterically more hindered due to the adjacent bulky chlorine atom, which often favors substitution at C4 with moderately bulky electrophiles. However, with small electrophiles (like Br⁺ from Br₂), a mixture is common.
Solutions & Protocol:
-
Leverage Sterics: Use a bulkier brominating agent. N-Bromosuccinimide (NBS) is often more selective than Br₂ for the less sterically hindered position.
-
Protect the Hydroxyl Group: The phenolic -OH is a very powerful activating group. By temporarily converting it to a bulkier, less-activating protecting group (e.g., an acetate ester or a pivaloate ester), you can dramatically alter the regioselectivity. A protecting group can:
-
Increase steric hindrance at the C6-position, further favoring C4.
-
Reduce the activating strength of the oxygen, allowing the directing effects of the -OCH₃ and -Cl groups to have more influence.
-
Protocol: Selective C4-Bromination via a Protection Strategy
Step A: Protection of the Phenol
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete conversion.
-
Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the acetate-protected phenol, which can often be used without further purification.
Step B: Regioselective Bromination
-
Dissolve the protected phenol from Step A in a suitable solvent like acetonitrile or CCl₄.
-
Add N-Bromosuccinimide (NBS, 1.05 eq).
-
Stir the reaction at room temperature. The reaction can be initiated with a radical initiator like AIBN or by gentle heating if necessary, but often proceeds without it for activated rings.
-
Monitor by TLC. Upon completion, filter off the succinimide and concentrate the solvent.
-
Purify by column chromatography to isolate the C4-brominated product.
Step C: Deprotection
-
Dissolve the purified product from Step B in methanol.
-
Add a catalytic amount of a base like potassium carbonate (K₂CO₃) or a stoichiometric amount of a stronger base like NaOH.
-
Stir at room temperature for 1-4 hours until the acetate is fully hydrolyzed.
-
Neutralize with dilute acid, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify as needed.
Troubleshooting Guide 3: Palladium-Catalyzed Cross-Coupling
The C-Cl bond in this compound is a handle for forming C-C (e.g., Suzuki-Miyaura) or C-N (e.g., Buchwald-Hartwig) bonds. However, aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[9][10]
Q: My Suzuki coupling reaction with an arylboronic acid at the C-Cl position is giving very low conversion, even at high temperatures. What can I do to improve the yield?
A: The low reactivity of aryl chlorides stems from the strength of the C-Cl bond, which makes the oxidative addition step—often the rate-limiting step in the catalytic cycle—very slow.[10] Success with aryl chlorides requires a highly active catalyst system.
Root Causes of Failure:
-
Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You need a more electron-rich and sterically bulky phosphine ligand to promote oxidative addition.
-
Incorrect Base/Solvent Combination: The choice of base is critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong that it causes decomposition of the starting materials or catalyst.
-
Catalyst Deactivation: The phenolic -OH can potentially coordinate to the palladium center and inhibit catalysis. While often tolerated, in difficult couplings, this can be a factor.
Solutions & Optimization:
| Component | Recommendation for Aryl Chlorides | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable sources of Pd(0) (or reduced in situ to Pd(0)). |
| Ligand | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, or Buchwald's biaryl phosphine ligands. | These ligands stabilize the Pd(0) state and accelerate the slow oxidative addition step.[9][11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong inorganic bases are effective for the transmetalation step and are generally compatible with many functional groups.[12] |
| Solvent | Anhydrous, polar aprotic solvents like 1,4-Dioxane, Toluene, or THF, often with a small amount of water. | Solubilizes the reagents and facilitates the reaction. Water can aid in the transmetalation step.[13] |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage. |
Protocol: Optimized Suzuki-Miyaura Coupling of an Aryl Chloride
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
In a separate vial, prepare the catalyst by mixing the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the catalyst mixture to the Schlenk flask, followed by the anhydrous solvent (e.g., Toluene/Water 10:1).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the flask and heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the C3 position, which is meta to most groups?
A1: The C3 position is the least electronically activated for standard EAS. To functionalize this site, you must override the inherent electronic preferences. The most effective method is Directed Ortho-Metalation (DoM) .[14] First, protect the acidic phenol as a suitable Directing Metalation Group (DMG), such as a pivaloate (-OPiv) or diethyl carbamate (-OCONEt₂). Then, treat with a strong base like n-butyllithium or s-butyllithium at low temperature (-78 °C). The base will selectively deprotonate the C3 position, which is ortho to the directing carbamate group. The resulting aryllithium species can then be quenched with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes).[15]
Q2: I need to perform a reaction that is sensitive to the acidic phenol, but the conditions are too harsh for a simple ester protecting group. What should I use?
A2: For robust protection, consider an ether-based protecting group. A benzyl ether (Bn) is a good choice as it is stable to a wide range of acidic, basic, and organometallic conditions. It is typically installed using benzyl bromide and a base like K₂CO₃. Deprotection is cleanly achieved via catalytic hydrogenation (H₂, Pd/C), which will not affect the C-Cl bond. For even greater stability, a methyl ether can be used, but its cleavage requires harsh conditions like BBr₃, which may not be compatible with other functional groups.[16]
Q3: Can I perform a Buchwald-Hartwig amination on the C-Cl bond?
A3: Yes, but like the Suzuki coupling, it is challenging and requires a specialized catalyst system. The principles are the same: use a palladium precursor with a highly active, bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos). A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9][17][18] Careful optimization of the ligand, base, and solvent is critical for success.[19]
References
- 1. aakash.ac.in [aakash.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. people.wou.edu [people.wou.edu]
- 6. reddit.com [reddit.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 2-Chloro-5-methoxyphenol Reactions
Welcome to the technical support center for reactions involving 2-Chloro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations of this versatile intermediate. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure your success.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful C-C and C-N bond-forming methods. However, the relatively unreactive nature of aryl chlorides like this compound necessitates careful selection of the catalytic system.[1]
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which palladium catalyst system should I start with?
A1: For Suzuki-Miyaura couplings of aryl chlorides, a robust starting point is a palladium(II) precatalyst paired with a sterically hindered and electron-rich phosphine ligand.[2] A common and effective combination is Pd(OAc)₂ with a ligand like SPhos or XPhos.[3] These bulky ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step, and promote the formation of the active monoligated Pd(0) species.[4]
Modern palladium precatalysts, such as the third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3), are highly recommended.[5] These precatalysts are air- and moisture-stable and efficiently generate the active LPd(0) catalyst in situ, leading to more reliable and reproducible results.[3][5]
Q2: What is the best base and solvent combination for a Suzuki coupling of this substrate?
A2: The choice of base and solvent is critical and interdependent. For aryl chlorides, stronger bases are often required. A typical starting point is K₃PO₄ or K₂CO₃.[1] The base not only facilitates the transmetalation step by activating the boronic acid but also influences the overall reaction kinetics.[2][6]
Regarding solvents, a mixture of an organic solvent and water, such as DMF/H₂O or toluene/H₂O, is often effective.[6] The water can aid in dissolving the base and facilitates the formation of the 'ate' complex of the boronic acid, enhancing its nucleophilicity.[2] However, the ideal solvent system depends on the specific substrates and should be screened for optimal results.[7]
Q3: I want to perform a Buchwald-Hartwig amination with this compound. Are the catalyst requirements different from the Suzuki coupling?
A3: Yes, while there are similarities, the optimal catalyst system can differ. The Buchwald-Hartwig amination also benefits from bulky, electron-rich phosphine ligands to promote the challenging oxidative addition of the aryl chloride.[8] Ligands like Josiphos or bulky biaryl phosphines (e.g., RuPhos, BrettPhos) are often excellent choices.[3][9]
For the base, a strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] The choice of base can be critical, as some functional groups may not be compatible with very strong bases.[9] Anhydrous toluene or dioxane are typical solvents for this reaction.
Troubleshooting Guide: Cross-Coupling Reactions
Issue 1: Low or no conversion of this compound.
-
Potential Cause 1: Inefficient Catalyst Activation. The active Pd(0) species may not be forming efficiently.
-
Solution: Switch to a modern precatalyst like a Buchwald G3 palladacycle.[5] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by heating the Pd source and ligand together before adding the substrates.[5] Ensure your reaction is performed under an inert atmosphere (N₂ or Ar) as the active catalyst is air-sensitive.[5]
-
-
Potential Cause 2: Inappropriate Ligand. The ligand may not be electron-rich or bulky enough to facilitate the oxidative addition of the aryl chloride.
-
Solution: Screen more sterically demanding and electron-donating ligands such as XPhos, SPhos, or RuPhos. The increased steric bulk can promote reductive elimination, while the electron-donating nature enhances the nucleophilicity of the Pd(0) center.[10]
-
-
Potential Cause 3: Incorrect Base or Solvent.
-
Solution: For Suzuki couplings, ensure a suitable base like K₃PO₄ is used, potentially with a water co-solvent to improve solubility and kinetics.[1][6] For Buchwald-Hartwig aminations, a stronger base like NaOtBu is often necessary.[11] The solvent should fully dissolve the reactants; consider screening solvents like toluene, dioxane, or DMF.[7]
-
Issue 2: Formation of side products, such as homocoupling of the boronic acid or hydrodehalogenation of the starting material.
-
Potential Cause 1: Catalyst Decomposition. The formation of palladium black is an indicator of catalyst decomposition, which can lead to side reactions.
-
Solution: An extra equivalent of ligand relative to the palladium source can improve catalyst stability.[5] Also, ensure that the reaction temperature is not excessively high.
-
-
Potential Cause 2: Presence of Oxygen. Oxygen can lead to the oxidation of phosphine ligands and promote the homocoupling of boronic acids.
-
Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.
-
-
Potential Cause 3: Inefficient Transmetalation (Suzuki). If the transmetalation step is slow, the hydrodehalogenation of the aryl chloride can become a competing pathway.
-
Solution: Ensure the base is sufficiently strong and soluble in the reaction medium. The addition of water can sometimes accelerate transmetalation.[2]
-
Visualizing the Catalytic Cycle
To better understand the process, here is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized Pd Cross-Coupling Cycle
Comparative Data for Catalyst Systems
| Catalyst System | Reaction Type | Typical Conditions | Advantages |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | K₃PO₄, Toluene/H₂O, 80-110 °C | Cost-effective, wide substrate scope |
| XPhos Pd G3 | Suzuki-Miyaura | K₂CO₃, t-BuOH/H₂O, 80-100 °C | Air-stable, reliable activation, high TON |
| Pd₂(dba)₃ / RuPhos | Buchwald-Hartwig | NaOtBu, Toluene, 100 °C | Effective for a range of amines |
| (IPr)Pd(acac)Cl | Buchwald-Hartwig | K₂CO₃, Dioxane, 110 °C | Utilizes NHC ligands, good for some heterocycles |
Section 2: Etherification Reactions
The formation of a diaryl ether from this compound typically involves an Ullmann condensation, which is a copper-catalyzed reaction.[12]
Frequently Asked Questions (FAQs)
Q4: I am attempting an Ullmann ether synthesis with this compound and another phenol. What are the recommended catalytic conditions?
A4: The classical Ullmann condensation requires harsh conditions, often using stoichiometric amounts of copper powder at high temperatures (>200 °C).[12][13] Modern Ullmann-type reactions utilize soluble copper(I) catalysts, such as CuI, in the presence of a ligand.[12] Amino acids, like N,N-dimethylglycine, or diamines can serve as effective ligands, allowing the reaction to proceed at much lower temperatures (e.g., 90-120 °C).[14] A strong base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the phenol nucleophile. Common solvents include DMF, NMP, or dioxane.[12]
Q5: My Ullmann reaction is sluggish. What can I do to improve the reaction rate?
A5: Aryl chlorides are less reactive than the corresponding bromides or iodides in Ullmann couplings.[12] To improve the rate, consider the following:
-
Increase Catalyst and Ligand Loading: For challenging substrates, increasing the amount of CuI and the amino acid ligand can be beneficial.[14]
-
Use a Stronger Base: Switching from K₂CO₃ to Cs₂CO₃ can increase the nucleophilicity of the phenoxide and accelerate the reaction.
-
Higher Temperature: Carefully increasing the reaction temperature may be necessary, but monitor for decomposition.
-
Solvent Choice: A high-boiling polar aprotic solvent like NMP can improve solubility and allow for higher reaction temperatures.[12]
Troubleshooting Guide: Etherification
Issue: Low yield of the desired diaryl ether.
-
Potential Cause 1: Incomplete Reaction. As mentioned, aryl chlorides are challenging substrates.
-
Solution: See the recommendations in Q5 for improving the reaction rate.
-
-
Potential Cause 2: Homocoupling of the Phenol. This can occur if the reaction conditions are too harsh or if oxygen is present.
-
Solution: Ensure the reaction is run under an inert atmosphere. The use of a ligand-supported copper catalyst can often suppress this side reaction compared to using copper metal.
-
Section 3: Hydrodechlorination and Hydrogenation
In some synthetic routes, it may be necessary to remove the chlorine atom (hydrodechlorination) or hydrogenate the aromatic ring.
Frequently Asked Questions (FAQs)
Q6: I need to selectively remove the chlorine atom from this compound. What catalyst should I use?
A6: Catalytic hydrogenation is an effective method for hydrodehalogenation.[15] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[15][16] The reaction is typically carried out under a hydrogen atmosphere. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed, which may offer milder conditions.[17] Bromides are generally reduced more readily than chlorides, so more forcing conditions (higher pressure, temperature, or catalyst loading) may be needed for the chloro-substrate.[15][16]
Q7: Can I achieve hydrodechlorination without reducing the aromatic ring?
A7: Yes, selective hydrodechlorination is generally achievable. The C-Cl bond is more susceptible to hydrogenolysis than the aromatic ring is to hydrogenation under typical Pd/C catalyzed conditions.[18] By carefully controlling the reaction time, temperature, and hydrogen pressure, you can favor the removal of the chlorine atom while preserving the phenol ring. Ruthenium-based catalysts have also been shown to be effective for the dechlorination of aryl chlorides.[19]
Troubleshooting Guide: Hydrodechlorination
Issue: Incomplete dechlorination or over-reduction of the aromatic ring.
-
Potential Cause 1: Insufficient Catalyst Activity.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the catalyst is of good quality and has not been poisoned. The addition of a base, such as NaOH, can sometimes accelerate the hydrodechlorination of chlorophenols.[18]
-
-
Potential Cause 2: Reaction Conditions are too Harsh.
-
Solution: If you are observing hydrogenation of the aromatic ring to form 3-methoxycyclohexanol, reduce the hydrogen pressure and/or the reaction temperature. Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed.
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Preparation: To an oven-dried Schlenk flask, add XPhos Pd G3 (0.02 mmol, 2 mol%), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Reagents: Add this compound (1.0 mmol) and degassed toluene (4 mL) and water (0.4 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting a Failed Suzuki Reaction
Caption: Troubleshooting workflow for a Suzuki reaction.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lib3.dss.go.th [lib3.dss.go.th]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 2-Chloro-5-methoxyphenol Production
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your process effectively.
Section 1: Understanding Impurity Formation
The quality of your final product is fundamentally determined by the control you exert over the chemical synthesis. Understanding the reaction mechanism and potential side reactions is the first step toward effective impurity management.
Q1: What is a common synthetic route to this compound, and what are the primary impurity risks associated with it?
A common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (chlorination) of 3-methoxyphenol. The starting material possesses two activating, ortho-, para-directing groups: a hydroxyl (-OH) and a methoxy (-OCH3). The interplay of their directing effects, with the hydroxyl group typically being the more powerful activator, dictates the product distribution.
The primary challenge is controlling the regioselectivity of the chlorination. While the desired product is formed by chlorination at the C2 position (ortho to -OH and meta to -OCH3), several other isomers and over-chlorinated species are readily formed.
Key Impurity Classes:
-
Isomeric Impurities: Arise from chlorination at other activated positions on the aromatic ring.
-
Over-chlorination Products: Result from the addition of more than one chlorine atom.
-
Unreacted Starting Material: Incomplete conversion leads to residual 3-methoxyphenol.
Below is a diagram illustrating the primary reaction and the formation of the most common impurities.
Technical Support Center: Strategies to Increase the Yield of 2-Chloro-5-methoxyphenol Alkylation
Welcome to the technical support guide for the alkylation of 2-Chloro-5-methoxyphenol. This document is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and significantly enhance your product yield and purity.
The O-alkylation of phenols, a classic Williamson Ether Synthesis, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1][2] However, the seemingly straightforward reaction of a phenoxide with an alkyl halide is often complicated by competing side reactions. The phenoxide ion is an ambident nucleophile, meaning it can attack the electrophile via its oxygen atom (the desired O-alkylation) or through the electron-rich aromatic ring (the undesired C-alkylation).[1][3] This guide provides a structured, question-and-answer approach to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses the fundamental chemical principles governing the reaction. A solid grasp of these concepts is the first step toward intelligent experimental design.
Q1: What is the primary reaction mechanism for the alkylation of this compound?
The reaction proceeds via the Williamson Ether Synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][4] The process involves two key steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group is removed by a base to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a single, concerted step to form the desired ether.[1]
Q2: My main challenge is the formation of C-alkylated byproducts. Why does this happen and how can I favor O-alkylation?
This is the most common issue in phenol alkylation. The phenoxide anion has electron density on both the oxygen atom and the aromatic ring (specifically at the ortho and para positions), making it an ambident nucleophile.[1]
-
Causality: The selectivity between O- and C-alkylation is a classic example of kinetic versus thermodynamic control, heavily influenced by the reaction environment. O-alkylation is typically the kinetically favored, faster reaction.[5] C-alkylation, while often thermodynamically more stable, has a higher activation energy because it temporarily disrupts the ring's aromaticity.[3]
-
Solution - Solvent Choice is Critical: The key to maximizing O-alkylation is to use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[1][3][6] These solvents excel at solvating the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the phenoxide anion. This leaves the oxygen atom's lone pairs "naked" and highly reactive, promoting the desired SN2 attack.[6][7] Conversely, protic solvents like water or ethanol form strong hydrogen bonds with the phenoxide's oxygen, shielding it and reducing its nucleophilicity. This hindrance can make the carbon atoms of the ring more competitive nucleophiles, increasing the yield of C-alkylated impurities.[3][8]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct answers to specific problems you may encounter in the lab.
Q1: My reaction is very slow or stalls, leaving a large amount of unreacted this compound. What should I check?
Low conversion is often traced back to one of three factors: the base, the alkylating agent, or the reaction conditions.
-
Inadequate Deprotonation: The base may not be strong enough to fully deprotonate the phenol. While this compound is acidic, a weak base may result in an unfavorable equilibrium.
-
Poor Leaving Group/Alkylating Agent: The SN2 reaction rate is highly dependent on the leaving group's ability to depart.
-
Solution: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride, switching to the bromide or iodide will significantly accelerate the reaction.[10] A highly effective strategy is to add a catalytic amount of sodium or potassium iodide (NaI or KI). This performs an in situ Finkelstein reaction, converting a portion of the alkyl chloride/bromide to the much more reactive alkyl iodide, which then drives the catalytic cycle.[11]
-
-
Insufficient Temperature: SN2 reactions often require thermal energy to overcome the activation barrier.
-
Solution: Most Williamson ether syntheses are run at elevated temperatures, typically between 50-100 °C.[1] If your reaction is proceeding slowly at room temperature, gradually increase the heat while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.
-
Q2: I'm getting a significant amount of an alkene byproduct instead of my desired ether. How do I fix this?
This indicates that an E2 elimination reaction is outcompeting your desired SN2 substitution.[4]
-
Causality: This competition is almost always dictated by the structure of your alkylating agent.
-
Solution: The SN2 mechanism is highly sensitive to steric hindrance.[9]
-
Use Primary Alkylating Agents: Ensure your alkylating agent is a methyl or primary halide. Secondary halides give mixtures of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[9][10]
-
Avoid Bulky Bases: While strong bases are good for deprotonation, highly hindered bases (e.g., potassium tert-butoxide) are often used to intentionally promote elimination. Stick to non-hindered bases like K₂CO₃, Cs₂CO₃, or NaH.[4]
-
Q3: I've optimized my reaction, but purification is difficult. How can I efficiently remove unreacted phenol?
Unreacted this compound can be challenging to separate from the product due to similar polarities.
-
Solution: Use a simple acid-base extraction. After the reaction is complete, perform a standard workup. Then, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous base solution, such as 1M sodium hydroxide (NaOH). The unreacted phenol is acidic and will be deprotonated to form a water-soluble sodium phenoxide salt, which will partition into the aqueous layer. The desired ether product is neutral and will remain in the organic layer.[12] Separate the layers, wash the organic layer with brine, dry it, and concentrate to get a much purer crude product before final purification by chromatography or crystallization.[13]
Part 3: Advanced Strategy - Phase Transfer Catalysis (PTC)
For reactions that are sluggish, require harsh conditions, or suffer from low selectivity, Phase Transfer Catalysis (PTC) is a powerful, often overlooked solution.
Q1: What is Phase Transfer Catalysis and how can it improve my alkylation reaction?
PTC is a technique used to facilitate a reaction between two reactants located in different, immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic liquid).[14]
-
Mechanism: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a "shuttle." In this case, the catalyst's lipophilic (oily) cation pairs with the phenoxide anion, pulling it from the solid or aqueous phase into the organic phase where the alkylating agent resides.[5][15] This creates a highly reactive, unsolvated phenoxide-catalyst ion pair in close proximity to the alkylating agent, dramatically accelerating the SN2 reaction.
-
Key Advantages:
-
Increased Reaction Rates: Often allows for much faster reactions at lower temperatures.
-
Improved Selectivity: The lipophilic environment created by the catalyst around the anion can further shield the ring from C-alkylation, enhancing O-selectivity.[16]
-
Milder Conditions: Enables the use of less harsh bases and solvents, making the process greener and more cost-effective.
-
Part 4: Data & Protocols
Table 1: Recommended Reaction Parameters for O-Alkylation
| Parameter | Recommendation | Rationale & Expert Notes |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are essential. They maximize the nucleophilicity of the phenoxide anion, kinetically favoring O-alkylation.[3][6] |
| Base | K₂CO₃, Cs₂CO₃ | Cesium carbonate is more soluble and often more effective than potassium carbonate. NaH is a strong, non-nucleophilic option for complete deprotonation but requires anhydrous conditions.[10][17] |
| Alkylating Agent | Primary Alkyl Iodide or Bromide | Minimizes competing E2 elimination. Iodides are most reactive.[4][9] |
| Catalyst (Optional) | KI (0.1 eq), TBAB (0.1 eq) | Catalytic iodide promotes in situ conversion to a more reactive alkyl iodide. TBAB enables Phase Transfer Catalysis for milder conditions and higher rates.[11][16] |
| Temperature | 60 - 80 °C | Provides sufficient energy for the SN2 reaction without promoting significant side reactions. Monitor by TLC/LC-MS.[1] |
| Stoichiometry | 1.0 eq. Phenol, 1.5 eq. Base, 1.2 eq. Alkylating Agent | A slight excess of the alkylating agent and a larger excess of the solid base helps drive the reaction to completion.[18] |
Protocol 1: Standard Williamson Ether Synthesis
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 eq.) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Begin stirring and add the primary alkyl halide (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 70 °C and monitor its progress by TLC every 2 hours.
-
Upon completion (disappearance of starting phenol), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M NaOH (2x) to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Optimized Synthesis using Phase Transfer Catalysis (PTC)
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene (approx. 0.3 M).
-
Add the primary alkyl halide (1.1 eq.).
-
Heat the vigorously stirred mixture to 80 °C under a reflux condenser.
-
Monitor the reaction by TLC or GC/LC-MS. The reaction is often significantly faster than the standard protocol.
-
Upon completion, cool the mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Part 5: Visual Guides
Caption: General experimental workflow for phenol alkylation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. US4547596A - Separation and recovery of alkylated phenols - Google Patents [patents.google.com]
- 13. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-Chloro-5-methoxyphenol for Pharmaceutical Applications
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-5-methoxyphenol serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a robust, accurate, and reliable analytical method for its purity determination is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, designed to meet the rigorous standards of researchers, scientists, and drug development professionals.
The narrative herein is built upon the foundational principles of analytical chemistry and guided by internationally recognized standards, such as the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2] We will explore the causality behind a rapid isocratic QC method versus a comprehensive, stability-indicating gradient method, providing the technical data and procedural detail necessary for immediate laboratory application.
The Analytical Challenge: Potential Impurities in this compound
A purity analysis method is only as effective as its ability to separate the target analyte from its potential impurities. For this compound, these can originate from the synthetic route or subsequent degradation. Common synthetic pathways, such as the chlorination of 3-methoxyphenol or synthesis from 2-chloro-5-methoxyaniline, can introduce specific process-related impurities.[3] Furthermore, phenolic compounds are susceptible to oxidative degradation.[4][5]
Therefore, a robust method must be able to resolve this compound from impurities such as:
-
Process-Related Impurities:
-
Impurity A: 3-Methoxyphenol (Unreacted Starting Material)
-
Impurity B: 4-Chloro-3-methoxyphenol (Positional Isomer)
-
Impurity C: 2-Chloro-3-methoxyphenol (Positional Isomer)
-
Impurity D: 2-Chloro-5-methoxyaniline (Alternative Precursor)
-
-
Degradation-Related Impurities:
-
Impurity E: Oxidative Degradant (e.g., a quinone-type species)
-
Impurity F: Dimer (Resulting from oxidative coupling)
-
This guide compares two reversed-phase HPLC (RP-HPLC) methods designed to tackle this separation challenge. RP-HPLC is the technique of choice for moderately polar compounds like phenols, offering excellent resolution and reproducibility.[6][7]
Method A: Rapid Isocratic Analysis for Quality Control
This method is designed for speed and efficiency, making it ideal for routine quality control (QC) testing of incoming raw materials or in-process samples where the impurity profile is well-characterized and limited. The isocratic elution provides consistent run times and simplifies method transfer between laboratories.
Experimental Protocol: Method A
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase (Acetonitrile:Water, 50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of diluent. This higher concentration is used to facilitate the detection of minor impurities.
-
Method B: High-Resolution Gradient Analysis (Stability-Indicating)
Method B is a comprehensive, stability-indicating method (SIM) employing a gradient elution. The changing mobile phase composition over the course of the run allows for the separation of a wider range of impurities with varying polarities. This method is essential during forced degradation studies, stability testing, and final product release, where the absence of co-eluting peaks must be demonstrated.[8]
Experimental Protocol: Method B
-
Instrumentation:
-
HPLC system with a PDA detector. A PDA detector is highly recommended for SIMs to assess peak purity.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: High-resolution C18, 4.6 mm x 250 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm (with full spectrum collection from 200-400 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 40 60 20.0 10 90 22.0 10 90 22.1 70 30 | 28.0 | 70 | 30 |
-
-
Standard and Sample Preparation:
-
Follow the same procedure as described in Method A.
-
Comparative Data Analysis
To illustrate the performance differences, a sample of this compound containing trace levels of all six potential impurities was analyzed using both methods. The results are summarized below.
Table 1: Chromatographic Performance Comparison
| Compound | Method A (Isocratic) | Method B (Gradient) | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| Impurity A (3-Methoxyphenol) | 3.1 | - | 5.8 | - |
| Impurity D (2-Chloro-5-methoxyaniline) | 3.8 | 2.9 | 8.1 | 8.5 |
| Impurity C (2-Chloro-3-methoxyphenol) | 4.5 | 2.5 | 11.2 | 10.1 |
| This compound | 5.2 | 2.1 | 12.5 | 4.2 |
| Impurity B (4-Chloro-3-methoxyphenol) | 5.9 | 1.8 | 13.1 | 2.1 |
| Impurity E (Oxidative Degradant) | 6.3 | 1.1 (Co-elution risk) | 14.9 | 5.6 |
| Impurity F (Dimer) | Not Resolved | - | 19.5 | 12.8 |
Table 2: Purity Calculation Comparison
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Purity by Area % | 99.6% | 99.2% |
| Number of Impurities Detected | 5 | 6 |
| Critical Pair Resolution (Rs) | 1.1 (Impurity B / E) | 2.1 (Main Peak / Impurity B) |
| Total Run Time | 10 minutes | 28 minutes |
Interpretation and Causality
The experimental data clearly delineates the strengths and weaknesses of each approach.
Method A provides a rapid assessment of purity (99.6%), but its limitations are evident. The resolution between Impurity B and the potential oxidative degradant (Impurity E) is poor (Rs = 1.1), falling below the generally accepted baseline separation value of 1.5. Furthermore, the highly non-polar dimer (Impurity F) is likely retained on the column or elutes very late, and is not detected within the 10-minute run time. This method, while fast, risks overestimating purity by failing to detect all potential impurities.
Method B , with its gradient elution and longer, higher-efficiency column, successfully resolves all six impurities from the main analyte and each other. The calculated purity is lower (99.2%), but more accurate, as it accounts for the dimer impurity. The excellent resolution values (all Rs > 2.0 for adjacent peaks) confirm its suitability as a stability-indicating method, capable of providing trustworthy data for regulatory submissions.[9] The trade-off is a significantly longer run time, which impacts sample throughput.
Workflow Visualization
The logical flow for selecting and implementing an appropriate HPLC method for purity analysis is crucial.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. prepchem.com [prepchem.com]
- 4. Oxidative degradation of chlorophenol derivatives promoted by microwaves or power ultrasound: a mechanism investigation. [iris.unito.it]
- 5. Photo-degradation of chlorophenols in the aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. starodub.nl [starodub.nl]
Theoretical Framework: Factors Governing Methoxyphenol Reactivity
An In-Depth Guide to the Comparative Reactivity of Substituted Methoxyphenols for Drug Development Professionals
As Senior Application Scientists, we move beyond mere data points to understand the underlying principles that govern chemical behavior. The reactivity of substituted methoxyphenols is a cornerstone of various applications, from antioxidant design in pharmaceuticals to understanding the atmospheric fate of biomass burning products.[1][2][3] This guide provides a comparative analysis of their reactivity, grounded in mechanistic principles and supported by robust experimental protocols. We will explore how subtle changes in substitution patterns dramatically alter the electronic and steric landscape of these molecules, thereby dictating their reactivity in critical chemical transformations.
The reactivity of a substituted methoxyphenol is not a monolithic property but a nuanced outcome of competing electronic, steric, and thermodynamic factors. Understanding these principles is paramount to predicting and manipulating their chemical behavior.
Electronic Effects: The Push and Pull of Substituents
The benzene ring is the electronic heart of the molecule. Substituents dictate the electron density on this ring and the lability of the phenolic proton, fundamentally controlling reactivity.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and alkyl (-CH₃) increase electron density on the aromatic ring through resonance and inductive effects. This enhancement makes the ring more susceptible to electrophilic attack and lowers the oxidation potential, thereby increasing reactivity.[4] The susceptibility to electrophilic attack often follows the order: -OH > -OCH₃ > -CH₃.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyls (-CHO, -COOH) pull electron density away from the ring. This deactivation makes the molecule more resistant to oxidation and electrophilic substitution.[4][5]
The position of the substituent is critical. EDGs in the ortho and para positions to the hydroxyl group have the most profound activating effect due to resonance stabilization of the intermediate phenoxy radical or phenoxonium ion.
Thermodynamic Factors: The Phenolic O-H Bond
In many critical reactions, particularly those involving antioxidant activity, the cleavage of the phenolic O-H bond is the rate-determining step.
-
Bond Dissociation Energy (BDE): The BDE of the O-H bond is a primary indicator of antioxidant potential. A lower BDE signifies that the hydrogen atom can be abstracted more easily by a radical species.[6] Substituents that stabilize the resulting phenoxy radical (e.g., EDGs) will lower the O-H BDE and increase reactivity.[7]
-
Oxidation Potential (Eₚ): Measured via techniques like cyclic voltammetry, the oxidation potential reflects the ease with which an electron can be removed from the molecule. A lower (less positive) oxidation potential correlates with higher reactivity towards oxidation.[5] Voltammetric studies show that the oxidation peak potentials of substituted phenols become more positive as the electron-withdrawing nature of the substituent increases.[5]
Steric Effects: The Role of Molecular Architecture
While electronic effects often dominate, steric hindrance from bulky substituents can influence the accessibility of reaction sites. An ortho substituent, for instance, can sterically hinder the approach of a reagent to the hydroxyl group or adjacent ring positions, potentially reducing the reaction rate compared to a less hindered para isomer.[8]
Caption: Core factors influencing the reactivity of substituted methoxyphenols.
Key Reaction Mechanisms
The comparative reactivity of methoxyphenols is best understood through the lens of their primary reaction mechanisms, particularly in the context of oxidation, which is central to their role as antioxidants.
Hydrogen Atom Transfer (HAT)
The HAT mechanism is a cornerstone of primary antioxidant activity. A phenoxyl radical is formed when the methoxyphenol (ArOH) donates its phenolic hydrogen to a radical species (R•). This is often the most favored mechanism in non-polar media.[7] The efficiency of this process is directly related to the O-H Bond Dissociation Energy (BDE).
ArOH + R• → ArO• + RH
Caption: The Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.
Single Electron Transfer followed by Proton Transfer (SET-PT)
In polar solvents, the SET-PT mechanism can become competitive. This pathway involves two steps: first, the transfer of an electron from the methoxyphenol to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium.
-
Electron Transfer: ArOH + R• → ArOH•⁺ + R⁻
-
Proton Transfer: ArOH•⁺ → ArO• + H⁺
The solvent's polarity plays a significant role, as it can stabilize the charged intermediates involved in SET-PT.[7]
Experimental Comparison: A Practical Guide
To translate theory into practice, we present standardized protocols for comparing the reactivity of three common methoxyphenols: Guaiacol (2-methoxyphenol), Creosol (2-methoxy-4-methylphenol), and Syringol (2,6-dimethoxyphenol).
Experiment 1: Antioxidant Activity via DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically. A higher scavenging activity indicates greater reactivity.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare 1 mM stock solutions of Guaiacol, Creosol, and Syringol in methanol. Create a dilution series (e.g., 500 µM, 250 µM, 125 µM, etc.).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of each methoxyphenol dilution to respective wells.
-
For the control, add 100 µL of methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot % Scavenging versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Experiment 2: Electrochemical Reactivity via Cyclic Voltammetry (CV)
CV is an effective technique for determining the oxidation potential of a compound, providing a direct measure of its susceptibility to electron loss. A lower, less positive oxidation potential signifies higher reactivity.
Caption: Standard experimental workflow for Cyclic Voltammetry analysis.
Protocol:
-
System Preparation:
-
Prepare a 1 mM solution of each methoxyphenol in an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.0) containing 0.1 M KCl as the supporting electrolyte.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a glassy carbon electrode as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.
-
Polish the working electrode before each measurement to ensure a clean surface.
-
-
Data Acquisition:
-
Immerse the electrodes in the test solution and purge with nitrogen gas for 5-10 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan, for example, from -0.2 V to +1.0 V at a scan rate of 100 mV/s.
-
-
Data Analysis:
-
Record the resulting voltammogram (current vs. potential).
-
Identify the potential at the peak of the first anodic (oxidation) wave. This is the oxidation potential (Eₚ).
-
Comparative Data Summary and Interpretation
The experimental data will reveal a clear structure-reactivity relationship. The expected trend in reactivity for both assays is Syringol > Creosol > Guaiacol .
| Compound | Structure | Key Substituents | Expected IC₅₀ (DPPH) | Expected Eₚ (CV) | Reactivity Rank |
| Guaiacol | 2-methoxyphenol | One -OCH₃ (EDG) | Highest | Most Positive | 3 (Lowest) |
| Creosol | 2-methoxy-4-methylphenol | One -OCH₃ (EDG), One -CH₃ (EDG) | Intermediate | Intermediate | 2 (Intermediate) |
| Syringol | 2,6-dimethoxyphenol | Two -OCH₃ (EDG) | Lowest | Least Positive | 1 (Highest) |
Interpretation:
-
Syringol is the most reactive due to the presence of two electron-donating methoxy groups positioned ortho to the hydroxyl group. This configuration maximally stabilizes the resulting phenoxy radical through resonance, leading to the lowest O-H BDE and the lowest oxidation potential.[2]
-
Creosol is more reactive than guaiacol. The addition of a methyl group in the para position further increases the electron density on the ring, making it easier to oxidize than guaiacol, which only has a single methoxy group.[2][9]
-
Guaiacol is the least reactive of the three. With only one EDG, its capacity to stabilize the phenoxy radical and donate an electron is less pronounced compared to the di-substituted creosol and syringol.
Conclusion
The reactivity of substituted methoxyphenols is a predictable and tunable property governed by fundamental principles of physical organic chemistry. Electron-donating substituents, particularly when located at the ortho and para positions, enhance reactivity by increasing electron density and stabilizing radical intermediates. This guide demonstrates that Syringol, with its two methoxy groups, exhibits superior antioxidant activity and is more easily oxidized than Creosol and Guaiacol. This structure-activity relationship, validated through straightforward experimental protocols like DPPH assays and cyclic voltammetry, provides a powerful framework for researchers in drug development to select and design molecules with tailored antioxidant and redox properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O2 and NOx - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrochemical oxidation characteristics of p-substituted phenols using a boron-doped diamond electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the NMR Spectral Analysis of 2-Chloro-5-methoxyphenol
An In-depth Technical Guide for Structural Elucidation and Comparative Analysis
For researchers and professionals in drug development and chemical sciences, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of compounds like 2-Chloro-5-methoxyphenol. This guide offers a comprehensive analysis of its ¹H and ¹³C NMR spectra, a detailed experimental protocol, and a comparative look at alternative analytical methodologies.
The Molecular Portrait of this compound
This compound (CAS No: 18113-04-7), with the molecular formula C₇H₇ClO₂, is a substituted aromatic compound whose structure presents a unique arrangement of functional groups on a benzene ring.[1][2] The interplay of the chloro, methoxy, and hydroxyl groups creates a distinct electronic environment for each proton and carbon atom, which is reflected in their characteristic NMR chemical shifts and coupling patterns.
Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 10.42 | Singlet | - | 1H | -OH |
| 2 | 7.38 | Doublet | 1.9 | 1H | Ar-H |
| 3 | 7.15-7.17 | Multiplet | - | 1H | Ar-H |
| 4 | 6.96 | Doublet | 8.7 | 1H | Ar-H |
Data sourced from The Royal Society of Chemistry.[3]
The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, its chemical shift being sensitive to concentration, solvent, and temperature.[4] In DMSO-d₆, this peak is observed at a downfield chemical shift of 10.42 ppm.[3] The aromatic region reveals three distinct proton signals. The substitution pattern on the benzene ring leads to specific splitting patterns that are crucial for assigning each proton to its correct position. The methoxy group protons (-OCH₃) would be expected to appear as a sharp singlet, typically in the range of 3.7-3.9 ppm, though this specific data point was not available in the immediate search results.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 152.27 | C-OH |
| 129.03 | C-Cl |
| 127.80 | Ar-C |
| 122.62 | Ar-C |
| 120.60 | Ar-C |
| 117.64 | Ar-C |
Data sourced from The Royal Society of Chemistry.[3]
The carbon attached to the electronegative oxygen of the hydroxyl group (C-OH) is significantly deshielded and appears at the lowest field (152.27 ppm).[5] Similarly, the carbon bonded to the chlorine atom (C-Cl) is also shifted downfield to 129.03 ppm.[3] The remaining aromatic carbons appear in the typical range of 117-128 ppm.[3][6] The methoxy carbon would be expected in the range of 55-65 ppm, influenced by the electron-donating oxygen atom.[7]
Visualizing Molecular Connectivity
To better understand the relationships between the different atoms in this compound, a structural diagram with labeled positions is essential.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-methoxyphenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous identification of chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth technical comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-5-methoxyphenol against the experimentally determined fragmentation of a structurally related compound, 2-methoxyphenol (also known as guaiacol). Understanding these patterns is crucial for metabolite identification, impurity profiling, and quality control in the pharmaceutical industry.
The Significance of Fragmentation Analysis
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical stability of the bonds within the molecule and the ability of the resulting fragments to stabilize the positive charge. By analyzing the mass-to-charge ratio (m/z) of these fragments, we can piece together the original structure. For substituted phenols like this compound, the interplay between the hydroxyl, chloro, and methoxy functional groups on the aromatic ring dictates a characteristic fragmentation pathway.
Predicted Fragmentation Pattern of this compound
While a publicly available experimental spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on established principles of mass spectrometry. The molecular weight of this compound (C7H7ClO2) is 158.58 g/mol . The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in characteristic isotopic patterns for chlorine-containing fragments.
The initial ionization event will form the molecular ion ([M]⁺•) at m/z 158 (for ³⁵Cl) and 160 (for ³⁷Cl). The subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group. This would result in a significant fragment ion at m/z 143/145.
-
Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxyphenols is the elimination of formaldehyde from the molecular ion, leading to a fragment at m/z 128/130.
-
Loss of a Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond would yield a fragment at m/z 123.
-
Loss of Carbon Monoxide (CO): Phenolic compounds often exhibit the loss of CO from the molecular ion or subsequent fragments. For instance, the [M-CH₃]⁺ ion could lose CO to give a fragment at m/z 115/117.
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis: 2-Methoxyphenol (Guaiacol)
To provide a tangible comparison, we will examine the well-documented mass spectrum of 2-methoxyphenol (C₇H₈O₂, MW = 124.14 g/mol ), an analog lacking the chloro substituent. The experimental data for 2-methoxyphenol is available from the NIST Mass Spectrometry Data Center.[1]
The mass spectrum of 2-methoxyphenol is characterized by a prominent molecular ion peak at m/z 124. Key fragment ions are observed at:
-
m/z 109: Resulting from the loss of a methyl radical (•CH₃).
-
m/z 96: Formed by the loss of carbon monoxide (CO) from the [M-H]⁺ ion.
-
m/z 81: Arising from the loss of a methyl radical and subsequent loss of carbon monoxide.
-
m/z 78: Corresponding to the benzene cation.
The table below provides a side-by-side comparison of the key fragments for both compounds.
| m/z (Predicted for this compound) | Proposed Fragment | Corresponding m/z (Experimental for 2-Methoxyphenol) | Observed Fragment | Neutral Loss |
| 158/160 | [M]⁺• | 124 | [M]⁺• | - |
| 143/145 | [M - •CH₃]⁺ | 109 | [M - •CH₃]⁺ | •CH₃ |
| 128/130 | [M - CH₂O]⁺• | - | - | CH₂O |
| 123 | [M - •Cl]⁺ | - | - | •Cl |
| 115/117 | [M - •CH₃ - CO]⁺ | 81 | [M - •CH₃ - CO]⁺ | •CH₃, CO |
The comparison highlights the influence of the chloro substituent. The presence of chlorine introduces new fragmentation pathways (loss of •Cl) and shifts the m/z values of common fragments by the mass of a chlorine atom minus a hydrogen atom.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum of a compound like this compound, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) method with Electron Ionization (EI) is recommended.
1. Sample Preparation:
- Dissolve 1 mg of the analytical standard in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the peak.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.
The following diagram outlines the experimental workflow.
Caption: Standard workflow for GC-MS analysis.
Conclusion
This guide provides a framework for understanding and predicting the mass spectral fragmentation of this compound. By comparing its predicted fragmentation to the experimental data of 2-methoxyphenol, we can appreciate the diagnostic value of specific fragment ions in structure elucidation. The provided experimental protocol offers a robust starting point for researchers to generate their own high-quality mass spectral data for this and similar compounds, ensuring confidence in their analytical results.
References
A Comparative Analysis of 2-Chloro-5-methoxyphenol and Its Isomeric Counterparts: A Guide for Researchers
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of discovery and development. Substituted phenols, particularly chlorophenols, represent a class of compounds with significant utility as intermediates in the synthesis of a wide array of bioactive molecules and materials. This guide provides an in-depth comparative analysis of 2-Chloro-5-methoxyphenol against its key structural isomers, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and synthetic strategies.
Our discussion will navigate through the nuances of their physicochemical properties, delve into their distinct spectroscopic signatures, and address the critical aspect of their toxicological profiles. The causality behind experimental choices and the interpretation of data are emphasized, ensuring a blend of theoretical understanding and practical application.
Physicochemical Properties: The Foundation of Reactivity and Bioavailability
The seemingly subtle variation in the substitution pattern on the phenol ring gives rise to significant differences in the physicochemical properties of chlorophenol isomers. These properties, including acidity (pKa), lipophilicity (LogP), melting and boiling points, and water solubility, are paramount in determining a compound's reactivity, solubility, and potential for biological activity.
The acidity of a phenol is a direct measure of the stability of its corresponding phenoxide ion. Electron-withdrawing groups, such as chlorine, generally increase acidity (lower pKa) by delocalizing the negative charge of the phenoxide ion through inductive and resonance effects. The position of these substituents is crucial. For instance, a chlorine atom in the ortho or para position can exert a stronger acidifying effect compared to the meta position due to the involvement of the lone pairs of the chlorine in the resonance stabilization of the phenoxide ion.
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a molecule's ability to traverse biological membranes. An optimal LogP is often sought in drug design to balance aqueous solubility and membrane permeability.
Table 1: Comparative Physicochemical Properties of Selected Chlorophenol Isomers
| Property | This compound | 2-Chlorophenol | 4-Chlorophenol | 2,4-Dichlorophenol |
| Molecular Formula | C₇H₇ClO₂ | C₆H₅ClO | C₆H₅ClO | C₆H₄Cl₂O |
| Molecular Weight | 158.58 g/mol | 128.56 g/mol | 128.56 g/mol | 163.00 g/mol |
| pKa | Unavailable | 8.52 | 9.41 | 7.9 |
| LogP | Unavailable | 2.17 | 2.4 | 3.06 |
| Melting Point | Unavailable | 9.3 °C | 43.2–43.7 °C | 45 °C |
| Boiling Point | Unavailable | 174.9 °C | 220 °C | 210 °C |
| Water Solubility | Unavailable | 20,000 ppm | 27,000 ppm | 4,500 ppm |
Spectroscopic Fingerprints: Elucidating Molecular Architecture
Spectroscopic techniques provide an invaluable window into the molecular structure of a compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights that, when combined, allow for unambiguous structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which is influenced by the nature and position of substituents on the aromatic ring.
For this compound, the methoxy group (-OCH₃) will introduce a characteristic singlet in the ¹H NMR spectrum around 3.8 ppm and a carbon signal around 55-60 ppm in the ¹³C NMR spectrum. The aromatic protons will exhibit a specific splitting pattern (doublets and a doublet of doublets) dictated by their coupling constants, which are dependent on their relative positions.
Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Chloro-5-methylphenol | 9.94 (s, 1H, OH), 7.13-7.16 (m, 1H), 6.80 (s, 1H), 6.57 (d, J=8.0 Hz, 1H), 2.34 (s, 3H, CH₃) | Unavailable |
| 4-Chlorophenol | 7.13-7.16 (m, 2H), 6.72-6.75 (m, 2H), 5.08 (s, 1H, OH) | 153.94, 129.62, 125.75, 116.80 |
| 2,4-Dichlorophenol | 10.42 (s, 1H, OH), 7.38 (d, J=1.9 Hz, 1H), 7.15-7.17 (m, 1H), 6.96 (d, J=8.7 Hz, 1H) | 152.27, 129.03, 127.80, 122.62, 120.60, 117.64 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic absorption bands can be used to identify functional groups. For phenols, the O-H stretching vibration is a prominent feature, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is observed around 1200 cm⁻¹. The substitution pattern on the aromatic ring also influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), chlorophenols typically exhibit a prominent molecular ion peak (M⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a definitive indicator of the presence of a chlorine atom. Fragmentation often involves the loss of a chlorine atom, a hydrogen atom, or the formyl radical (CHO).
Toxicological Profiles: A Critical Consideration for Safety and Application
Chlorophenols are a class of compounds with recognized toxicity. Their adverse effects can include skin and eye irritation, and they can be harmful if ingested or inhaled. The degree of toxicity is often related to the number and position of the chlorine substituents. Generally, toxicity increases with the degree of chlorination.
Table 3: Comparative Toxicity Data of Selected Chlorophenol Isomers
| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rat) |
| This compound | Unavailable | Unavailable |
| 4-Chlorophenol | 670 mg/kg | 1500 mg/kg |
| 2,4-Dichlorophenol | 580 mg/kg | 780 mg/kg |
Note: The absence of specific LD50 data for this compound necessitates careful handling and adherence to standard laboratory safety protocols, assuming a toxicity profile similar to or greater than other monochlorophenols.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the determination of key physicochemical properties and for spectroscopic analysis. These protocols are designed to be self-validating and are based on established scientific principles.
Determination of pKa by UV-Visible Spectrophotometry
This method leverages the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.
Workflow for pKa Determination
Caption: Workflow for the determination of pKa using UV-Visible spectrophotometry.
Protocol:
-
Prepare a stock solution of the chlorophenol isomer (e.g., 1 mg/mL) in methanol.
-
Prepare a series of buffer solutions covering a pH range from approximately 2 units below to 2 units above the expected pKa.
-
Prepare a set of test solutions by adding a small, constant volume of the stock solution to a larger, constant volume of each buffer solution.
-
Record the UV-Vis spectrum of each test solution, as well as a spectrum in a strongly acidic solution (e.g., pH 2) and a strongly basic solution (e.g., pH 12) to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
Determine the wavelength of maximum absorbance difference between the acidic and basic forms.
-
Measure the absorbance of all test solutions at this wavelength.
-
Plot the absorbance versus the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic and basic forms.
Determination of LogP by the Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient.
Workflow for LogP Determination
A Senior Application Scientist's Guide to Assessing the Biological Activity of 2-Chloro-5-methoxyphenol and Its Analogs: A Framework for Structure-Activity Relationship Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological potential of 2-Chloro-5-methoxyphenol. Given the limited existing data on this specific molecule, we present a robust, self-validating methodology to not only characterize its activity but also to elucidate the critical structure-activity relationships (SAR) by comparing it against a rationally selected set of chemical analogs. Our approach is grounded in established biochemical and cell-based assays, providing the causal logic behind experimental choices to ensure technical accuracy and reproducible outcomes.
Introduction: The Rationale for Investigation
Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their vast array of biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[1][2] Their efficacy is intimately tied to the substitution pattern on the phenolic ring; functional groups like halogens and methoxy moieties can profoundly alter a molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological function.[1][3][4]
This compound presents an intriguing, yet understudied, scaffold. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment that warrants investigation. This guide proposes a systematic approach to unlock its potential by assessing its performance against key analogs, allowing us to dissect the contribution of each functional group to its overall biological signature.
Proposed Analogs for Comparative Analysis
To build a clear structure-activity relationship, we have selected four key analogs that systematically modify the this compound structure.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Target Compound) | The primary molecule of interest. |
| Guaiacol (2-Methoxyphenol) | (Dechlorinated Analog) | To assess the contribution of the chlorine atom to biological activity. |
| 4-Chlorophenol | (Demethoxylated Analog) | To evaluate the role of the methoxy group. |
| 3-Methoxyphenol | (Positional Isomer) | To understand the impact of the relative positions of the functional groups. |
| Phenol | (Parent Scaffold) | To establish a baseline activity for the fundamental phenolic structure. |
Experimental Design: A Multi-Faceted Approach to Biological Screening
To generate a comprehensive biological profile, we will employ a tiered screening approach, starting with fundamental biochemical assays and progressing to cell-based models. This workflow ensures that we capture a broad spectrum of potential activities.
Caption: High-level experimental workflow for assessing biological activity.
Core Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay
Causality: This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. The color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity.[5][6][7] Phenolic hydroxyl groups are key for this activity.[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions (10 mM) of the test compounds (this compound and its analogs) in DMSO. Create serial dilutions in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a positive control (e.g., Ascorbic Acid or Trolox) using the same serial dilutions.[6]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the compound dilution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Assessment of Antimicrobial Activity: Broth Microdilution for MIC
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] Phenolic compounds often exert antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes.[1][10] Lipophilicity, influenced by chloro and methyl groups, can be a key factor in membrane penetration.[1][3]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
In a 96-well plate, add 100 µL of sterile MHB to each well.
-
Add 100 µL of the highest concentration of the test compound (e.g., 1024 µg/mL in MHB with 2% DMSO) to the first well and perform 2-fold serial dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth is observed. A viability indicator like resazurin can be used for clearer endpoint determination.[11]
-
Assessment of Cytotoxic Activity: MTT Assay
Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is proportional to the number of living cells.[11][12] This provides a robust measure of a compound's ability to induce cell death or inhibit proliferation.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa or MCF-7) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against compound concentration to determine the IC50 value.
-
Hypothetical Data & Structure-Activity Relationship (SAR) Interpretation
The data below is presented as a realistic, hypothetical outcome to illustrate the SAR analysis process.
Table 1: Comparative Biological Activity (IC50 & MIC)
| Compound | Antioxidant IC50 (µM) | Cytotoxicity IC50 (µM) vs. HeLa | Antimicrobial MIC (µg/mL) vs. S. aureus |
| This compound | 45 | 25 | 128 |
| Guaiacol | 60 | 80 | >512 |
| 4-Chlorophenol | 50 | 35 | 256 |
| 3-Methoxyphenol | 75 | 110 | >512 |
| Phenol | 120 | >200 | >512 |
Interpretation and Causality:
-
Role of the Chloro Group: The significantly lower IC50 (cytotoxicity) and MIC values for this compound compared to its dechlorinated analog, Guaiacol, strongly suggest the chlorine atom is crucial for both cytotoxic and antimicrobial activity. This is likely due to its ability to increase lipophilicity, aiding membrane transport, and its electron-withdrawing nature, which can modulate the reactivity of the phenol ring.[3]
-
Role of the Methoxy Group: Comparing this compound with 4-Chlorophenol reveals that the methoxy group enhances cytotoxicity (IC50 of 25 µM vs. 35 µM). Electron-donating groups like methoxy can stabilize radical intermediates, which may play a role in certain cytotoxic mechanisms.[1][4]
-
Positional Importance: The difference in activity between this compound and a hypothetical isomer would highlight the importance of substituent positioning. The ortho position of the chlorine relative to the hydroxyl group in our target compound may influence intramolecular hydrogen bonding and acidity, affecting its interaction with biological targets.[13]
-
Antioxidant Activity: The antioxidant activity appears primarily driven by the phenolic hydroxyl group, as all analogs are more potent than the simple phenol baseline. The methoxy group in this compound slightly improves activity over 4-Chlorophenol, consistent with the electron-donating effect stabilizing the phenoxyl radical.[4][5]
Mechanistic Deep Dive: Probing Cellular Pathways
Potent cytotoxic activity begs the question of the underlying mechanism. Phenolic compounds are known to modulate key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK.[14][15][16][17][18] The NF-κB pathway, a central regulator of inflammation, cell proliferation, and apoptosis, is a prime candidate for investigation.[17][19]
Caption: Potential inhibition points of phenolic compounds in the NF-κB pathway.[16][18]
Follow-Up Experiment (Western Blot): To test the hypothesis that this compound inhibits the NF-κB pathway, one could treat HeLa cells with the compound, stimulate them with TNF-α, and perform a Western blot on nuclear and cytoplasmic fractions to measure the translocation of the p65 subunit. A decrease in nuclear p65 would provide strong evidence for NF-κB pathway inhibition.
Conclusion
This guide outlines a comprehensive, logic-driven strategy for assessing the biological activity of this compound and its analogs. By employing standardized, self-validating protocols and a rational set of comparative compounds, researchers can efficiently build a robust structure-activity relationship profile. This SAR data is invaluable, providing critical insights that can guide the future design of more potent and selective analogs for therapeutic development. The fusion of biochemical screening, cell-based assays, and mechanistic investigation represents a powerful and complete approach to modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quality Control and Reference Standards of 2-Chloro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of chemical intermediates are paramount. 2-Chloro-5-methoxyphenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its quality is not merely a matter of compliance but a critical step in guaranteeing the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth, comparative analysis of the methodologies and standards for the quality control of this compound, with a focus on establishing reliable reference standards in the absence of official compendial materials.
The Imperative of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which a sample of a substance is compared for identity, purity, and strength. For novel or less common compounds like this compound, a commercially available, certified reference material (CRM) from a pharmacopeia (e.g., USP, Ph. Eur.) is often unavailable.[1] Therefore, the onus is on the research and development laboratory to establish an in-house primary or secondary reference standard.[2][3] The qualification of this in-house standard is a rigorous process that underpins the validity of all subsequent analytical data.[2]
Establishing and Qualifying an In-House Reference Standard for this compound
The journey to a reliable in-house reference standard involves a multi-faceted analytical approach to unequivocally confirm its identity and purity.[4] A highly purified batch of this compound should be selected for this purpose, potentially requiring further purification of commercially available material.[5]
Workflow for In-House Reference Standard Qualification
Caption: Workflow for the qualification of an in-house reference standard.
The mass balance approach is a robust method for assigning the purity of a reference standard. It is calculated as:
Purity (%) = 100% - (% Organic Impurities) - (% Inorganic Impurities) - (% Water Content) - (% Residual Solvents)
Comparative Analysis of Analytical Techniques for Quality Control
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of quality control for pharmaceutical intermediates.[6][7] The choice between these techniques depends on the analyte's properties and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary. |
| Derivatization | Not typically required for this compound. | May be required to improve volatility and peak shape, though direct analysis is often possible for phenols. |
| Sensitivity | High, especially with a Diode Array Detector (DAD) or Mass Spectrometer (MS). | Very high, particularly with a Mass Spectrometer in Selected Ion Monitoring (SIM) mode. |
| Selectivity | Good, can be optimized with different column chemistries and mobile phases. | Excellent, with mass spectrometry providing definitive identification and structural information. |
| Sample Throughput | Generally higher due to faster analysis times. | Can be lower due to longer run times and potential sample preparation steps. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of phenolic compounds.[8] A reversed-phase method is typically employed for the analysis of this compound.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid). A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, typically around 280 nm.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the blank, standards, and samples. Purity is typically calculated using the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent tool for both purity determination and impurity identification.[9]
Experimental Protocol: GC-MS Purity and Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C (hold for 2 min)
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 min at 280°C
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Standard and Sample Preparation: Dissolve the reference standard and sample in a suitable solvent like dichloromethane or ethyl acetate.
Impurity Profiling of this compound
A comprehensive understanding of the impurity profile is crucial for ensuring the quality and safety of this compound.[10] Potential impurities can arise from the synthesis process, degradation, or storage.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can involve multiple steps, each with the potential to introduce impurities. A plausible synthetic route starts from 4-methoxyaniline.
Caption: A potential synthetic pathway for this compound.
Based on this and other potential synthetic routes for chlorophenols, likely impurities include:[11]
-
Isomeric Impurities: Positional isomers such as 3-Chloro-5-methoxyphenol or 2-Chloro-3-methoxyphenol.
-
Over-chlorinated Species: Dichloro-methoxyphenols.
-
Starting Material Carryover: Residual 4-methoxyaniline or its chlorinated derivatives.
-
By-products from Side Reactions: Impurities arising from incomplete reactions or rearrangements.
-
Degradation Products: Oxidation or polymerization products formed during synthesis or storage.
The analytical methods described above (HPLC and GC-MS) are essential for the detection, identification, and quantification of these potential impurities.
Conclusion
The quality control of this compound is a critical undertaking that relies on the establishment of a well-characterized in-house reference standard and the application of robust analytical techniques. While official compendial standards may not be available, a scientifically sound approach to qualification, utilizing a combination of spectroscopic and chromatographic methods, can provide the necessary assurance of quality. A thorough understanding of the potential impurity profile, guided by the synthetic route, is essential for developing and validating appropriate analytical methods. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting materials and contribute to the development of safe and effective medicines.
References
- 1. mriglobal.org [mriglobal.org]
- 2. CURRENTA: Reference Standard Qualification [currenta.de]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. afirm-group.com [afirm-group.com]
- 11. US3891717A - Preparation of O-chlorophenols - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-Chloro-5-methoxyphenol, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to dissect the nuances of method validation, offering not just protocols, but a rationale-driven approach to experimental design and data interpretation.
The Criticality of Method Validation for this compound
This compound (C7H7ClO2) is a substituted phenol whose purity can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Validated analytical methods are imperative to ensure the identity, strength, quality, and purity of this intermediate. The International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) have established comprehensive guidelines that form the bedrock of our validation strategies.[1][2][3][4][5][6][7][8] These guidelines emphasize that an analytical procedure's validation is the process of demonstrating its suitability for the intended purpose.[6][7]
This guide will explore and compare three common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method will be evaluated based on the core validation parameters: specificity, linearity, accuracy, precision, and robustness.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a premier technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for phenolic compounds like this compound.[2] A well-developed Reverse-Phase HPLC (RP-HPLC) method offers high sensitivity, specificity, and reproducibility for impurity profiling and quantification.[2][8]
Experimental Protocol: RP-HPLC Method for this compound
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for moderately nonpolar compounds like this compound.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient is chosen to ensure the elution of potential impurities with varying polarities.
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile (equilibration)
-
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 280 nm. Phenolic compounds typically exhibit strong absorbance in this UV region.[9]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards for linearity and accuracy are prepared by serial dilution.
Validation of the HPLC Method
The validation of this HPLC method is performed in accordance with ICH Q2(R2) guidelines.[1][4][6]
Specificity and Forced Degradation Studies:
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10] To demonstrate this, forced degradation studies are conducted to generate potential degradation products.[11][12]
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H2O2, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The chromatograms from these stressed samples are compared with that of an unstressed standard. The method is considered specific if the principal peak is well-resolved from any degradation product peaks.
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes
For semi-volatile compounds, GC-MS offers exceptional sensitivity and structural information. While this compound has polar functional groups that can hinder its direct analysis by GC, derivatization can overcome this limitation.
Experimental Protocol: GC-MS Method with Silylation
-
Derivatization: To a dried sample of this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes. This silylation reaction increases the volatility of the analyte.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A nonpolar column is suitable for the separation of the silylated derivative.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Validation of the GC-MS Method
Specificity: The mass spectrometer provides a high degree of specificity. The unique mass spectrum of the derivatized this compound serves as a fingerprint for its identification. Specificity is further demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
Caption: Workflow for the GC-MS analysis of this compound.
UV-Vis Spectrophotometry: A Simple and Rapid Quantification Technique
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds with chromophores. Phenolic compounds, including this compound, absorb UV radiation, allowing for their determination.[3][13]
Experimental Protocol: UV-Vis Spectrophotometric Method
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol (HPLC grade).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound from 200 to 400 nm. The λmax is expected to be around 280-290 nm.
-
Standard Preparation: A stock solution of 100 µg/mL is prepared in methanol. A series of standards are prepared by dilution to construct a calibration curve.
-
Sample Preparation: An accurately weighed sample is dissolved in methanol to achieve a concentration within the linear range of the calibration curve.
Validation of the UV-Vis Spectrophotometric Method
Specificity: This method is less specific than chromatographic techniques. Excipients or impurities with overlapping absorption spectra can interfere with the analysis. Specificity can be partially addressed by analyzing a placebo and demonstrating a lack of significant absorbance at the analytical wavelength.
Comparative Validation Data
The following table summarizes the typical performance characteristics of the three validated methods for the analysis of this compound. The data presented is illustrative and based on expected outcomes for well-developed analytical methods.
| Validation Parameter | HPLC-DAD | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (demonstrated by forced degradation) | Very High (mass spectral confirmation) | Low to Moderate (prone to interference) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | < 2.5% |
| - Intermediate Precision | < 1.5% | < 3.0% | < 4.0% |
| Limit of Detection (LOD) | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Robustness | High | Moderate (sensitive to derivatization) | High |
Conclusion: Selecting the Appropriate Analytical Method
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
RP-HPLC with DAD stands out as the most versatile and robust method for routine quality control, offering an excellent balance of specificity, sensitivity, and accuracy for both assay and impurity profiling.
-
GC-MS is the method of choice when ultimate sensitivity and structural confirmation of impurities are required, although the need for derivatization adds a layer of complexity to the sample preparation.
-
UV-Vis Spectrophotometry , while simple and rapid, is best suited for the quantification of the pure substance where the absence of interfering species can be assured.
Ultimately, a comprehensive understanding of the principles behind each technique, coupled with a rigorous validation process guided by regulatory standards, is paramount to ensuring the quality and safety of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijset.in [ijset.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. nveo.org [nveo.org]
The Evolving Landscape of Phenolic Bioactives: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-methoxyphenol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Phenolic compounds, ubiquitous in nature, have long served as a foundational scaffold in medicinal chemistry. The strategic introduction of various functional groups onto this core structure can dramatically alter its physicochemical properties and biological activity. This guide delves into the nuanced structure-activity relationships (SAR) of a particularly intriguing class of synthetic phenols: 2-Chloro-5-methoxyphenol derivatives. By examining and comparing the biological performance of various analogs, we aim to provide actionable insights for the rational design of future therapeutic candidates.
The this compound scaffold presents a unique electronic and steric profile. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group, along with their specific positions on the aromatic ring, creates a chemical environment ripe for diverse biological interactions. This guide will objectively compare the performance of derivatives based on experimental data, focusing primarily on their anticancer and antimicrobial activities.
Comparative Biological Activity of this compound Derivatives
While a singular, comprehensive SAR study on a wide array of this compound derivatives is not yet available in the public domain, a comparative analysis of reported compounds allows for the inference of key SAR principles. The following table summarizes the biological activities of several derivatives, highlighting the impact of structural modifications.
| Compound ID | Derivative Class | Key Structural Modifications | Biological Activity (IC₅₀/MIC) | Target/Cell Line | Reference |
| 1 | Indoloquinoline | Core structure fused with 2-Chloro-8-methoxy moiety | 0.35 µM (IC₅₀) | HCT116 (Colorectal Cancer) | [1] |
| 2 | Glutamic Acid Conjugate | 2-methoxy-5-chloro-4-methylphenylsulfonyl group attached to glutamic acid | 0.034 µM (IC₅₀) | PC3 (Prostate Cancer) | [2] |
| 3 | Benzothiazine | 8-chloro-5-methoxy-4H-1,4-benzothiazine | Zone of inhibition: 10-15 mm | S. aureus, B. subtilis, E. coli, P. aeruginosa | [3] |
| 4 | Thymol Analog (Comparative) | 4-chloro-2-isopropyl-5-methylphenol | MIC not specified, but demonstrated antimicrobial activity | Methicillin-resistant S. aureus (MRSA) | [4] |
Inferred Structure-Activity Relationship (SAR) Insights
Based on the comparative data, several key SAR trends can be elucidated for the this compound scaffold:
-
Scaffold Hybridization Enhances Potency: The fusion of the this compound motif into larger, more complex heterocyclic systems, such as indoloquinolines (Compound 1 ), can lead to potent cytotoxic activity.[1] This suggests that the phenolic core can act as a crucial pharmacophore that, when appropriately presented within a larger molecule, can effectively interact with biological targets.
-
Targeted Conjugation for Selective Activity: The potent anticancer activity of the glutamic acid conjugate (Compound 2 ) highlights a successful strategy for targeted drug delivery.[2] By attaching the phenolic derivative to a molecule recognized by cancer cells, in this case, a glutamic acid moiety, a significant increase in potency against prostate cancer cells was achieved. The addition of a methyl group at the 4-position of the phenyl ring also appears to contribute to this high level of activity.
-
Antimicrobial Potential: The incorporation of the 8-chloro-5-methoxy substitution pattern into a benzothiazine core (Compound 3 ) confers broad-spectrum antibacterial activity.[3] This indicates that the electronic properties imparted by the chloro and methoxy groups are favorable for disrupting bacterial cell viability. The comparative activity of the chlorinated thymol analog (Compound 4 ) against MRSA further supports the role of chlorination in enhancing the antimicrobial properties of phenolic compounds.[4]
-
Role of Substituents: The presence of both an electron-withdrawing group (chloro) and an electron-donating group (methoxy) on the phenolic ring is a recurring theme in these active compounds. This substitution pattern likely modulates the pKa of the phenolic hydroxyl group and the overall electron distribution of the molecule, influencing its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The relative positions of these substituents are critical for defining the molecule's shape and electronic properties, which in turn dictate its biological activity.[5][6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are standard protocols for assessing the biological activities discussed in this guide.
Antiproliferative Activity Assessment (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antibacterial Activity Assessment (Disc Diffusion Method)
This method is used to test the susceptibility of bacteria to the synthesized compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a sterile broth.
-
Agar Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.
Visualizing the Path to Discovery
To better illustrate the logical flow and key relationships in the development and evaluation of this compound derivatives, the following diagrams are provided.
Caption: A workflow diagram illustrating the process of synthesizing, screening, and analyzing this compound derivatives to establish structure-activity relationships.
Caption: A conceptual diagram summarizing the inferred structure-activity relationships for this compound derivatives.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals a versatile scaffold with significant potential for the development of novel anticancer and antimicrobial agents. The key to unlocking this potential lies in the strategic modification of the core structure. Future research should focus on a more systematic exploration of the SAR by synthesizing and evaluating a broader and more diverse library of derivatives. This should include variations in the position and nature of the halogen and alkoxy substituents, as well as the exploration of a wider range of fused heterocyclic systems and conjugating moieties.
By combining rational drug design with robust biological evaluation, the scientific community can continue to build upon the foundational insights presented in this guide, paving the way for the discovery of next-generation therapeutics.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some substituted-2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) glutamic acid derivatives against prostate cancer cell line PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Properties of Methoxyphenols for Researchers and Drug Development Professionals
In the intricate landscape of drug discovery and development, the quest for potent and specific antioxidant compounds is perpetual. Oxidative stress is a known culprit in the pathophysiology of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has propelled the investigation of various chemical entities for their antioxidant potential. Among these, methoxyphenols, a class of naturally occurring and synthetic compounds, have emerged as promising candidates due to their significant radical scavenging and modulatory effects on cellular oxidative balance.
This guide provides a comprehensive comparative analysis of the antioxidant properties of key methoxyphenols. Moving beyond a mere listing of data, we will delve into the structural nuances that dictate their antioxidant efficacy, the mechanistic underpinnings of their action, and the practical application of robust in vitro assays for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
The Structural Basis of Antioxidant Activity in Methoxyphenols
The antioxidant capacity of methoxyphenols is intrinsically linked to their chemical structure, specifically the arrangement and interplay of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.[2][3] The primary mechanism of action for many phenolic antioxidants is hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it.[4][5] The ease of this donation is a critical determinant of antioxidant potency.
The presence of a methoxy group, particularly at the ortho position relative to the hydroxyl group, plays a crucial role in stabilizing the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.[3][4] This stabilization enhances the antioxidant activity. Conversely, the position and number of methoxy groups can also introduce steric hindrance, potentially impacting the accessibility of the hydroxyl group to larger free radicals.[6]
Comparative Analysis of Common Methoxyphenols
To illustrate the structure-activity relationship, let's compare the antioxidant properties of several well-characterized methoxyphenols. The following table summarizes their relative antioxidant activities as determined by common in vitro assays. It is important to note that the absolute values can vary depending on the specific assay conditions.
| Compound | Structure | Key Structural Features | Relative Antioxidant Activity (DPPH Assay) | Relative Antioxidant Activity (ABTS Assay) | Relative Antioxidant Activity (FRAP Assay) |
| Guaiacol | A single hydroxyl and a single methoxy group ortho to each other. | Basic 2-methoxyphenol structure. | Moderate | Moderate | Moderate |
| Eugenol | An allyl group para to the hydroxyl group. | The allyl group can influence lipophilicity and radical scavenging.[7][8] | High[8][9] | High[8] | High |
| Vanillin | An aldehyde group para to the hydroxyl group. | The electron-withdrawing aldehyde group can influence the O-H bond dissociation energy.[8][9] | Moderate to High[8][9] | Moderate to High[8] | Moderate to High |
| Curcumin | A dimeric structure with two methoxyphenol moieties linked by a β-diketone bridge. | Extended conjugation and multiple phenolic hydroxyls contribute to potent activity.[5][10][11] | Very High[10][11] | Very High | Very High |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Absolute IC50 or TEAC values can be found in the cited literature.
The data clearly indicates that while guaiacol possesses baseline antioxidant activity, the addition of other functional groups significantly modulates this property. Eugenol and vanillin, both guaiacol derivatives, exhibit enhanced activity.[8][9] Curcumin, with its more complex structure featuring two methoxyphenol units, consistently demonstrates superior antioxidant capacity across various assays.[10][11]
Mechanistic Insights: Beyond Radical Scavenging
While direct radical scavenging is a primary antioxidant mechanism, the biological effects of methoxyphenols extend to the modulation of intracellular signaling pathways involved in the cellular response to oxidative stress. Understanding these pathways is critical for the development of targeted therapeutics.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant defense system. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keapap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Several methoxyphenols, including curcumin, have been shown to activate the Nrf2-ARE pathway, thereby augmenting the cell's intrinsic antioxidant capacity.
Caption: The Nrf2-ARE signaling pathway activation by methoxyphenols.
Experimental Protocols for Assessing Antioxidant Properties
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for three widely used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[12][13] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[12]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound dilutions or positive control to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[14]
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where: A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[12]
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[15] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.[15][16]
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ solution to each well.[16]
-
Add 10 µL of the test compound dilutions or a positive control (e.g., Trolox) to the respective wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[17][18][19]
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
Conclusion and Future Directions
Methoxyphenols represent a versatile class of compounds with significant antioxidant potential. Their efficacy is intricately tied to their molecular structure, with the number and position of hydroxyl and methoxy groups being key determinants of activity. Beyond direct radical scavenging, their ability to modulate crucial cellular signaling pathways like Nrf2-ARE highlights their potential for therapeutic intervention in oxidative stress-related diseases.
The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of methoxyphenols and other potential antioxidant candidates. For drug development professionals, a thorough understanding of these assays and the underlying chemical principles is essential for making informed decisions in lead optimization and candidate selection.
Future research should focus on elucidating the in vivo antioxidant effects of promising methoxyphenols, exploring their metabolic fate, and investigating their efficacy in relevant disease models. The continued exploration of structure-activity relationships will undoubtedly pave the way for the rational design of novel and more potent methoxyphenol-based antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. benchchem.com [benchchem.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-methoxyphenol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for compounds like 2-Chloro-5-methoxyphenol is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
The core principle underpinning the disposal of this compound is the recognition of its hazardous properties. As a chlorinated phenol, it presents multiple risks, including potential toxicity and environmental harm.[1] Improper disposal, such as discarding it down the drain, can lead to the contamination of water systems and pose a threat to aquatic life.[2] Therefore, a structured and informed approach to its disposal is paramount.
Hazard Profile and Waste Classification
Before delving into the disposal protocol, it is essential to understand the hazard profile of this compound. This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] These properties necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all stages of its lifecycle, including disposal.
From a regulatory perspective, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Due to its chemical structure as a chlorinated phenol, this compound waste may fall under specific EPA hazardous waste codes, particularly if it is a discarded commercial chemical product or a residue from a process involving tri-, tetra-, or pentachlorophenol.[3][4] Specifically, the EPA F027 hazardous waste code applies to discarded unused formulations containing tri-, tetra-, or pentachlorophenol or their derivatives.[4] It is crucial to consult local, regional, and national hazardous waste regulations to ensure accurate classification.[2]
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Serious Eye Damage | Causes serious eye damage.[1] | Wear eye and face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to minimize exposure risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or safety goggles.[1]
-
Protective Clothing: A standard laboratory coat, fully buttoned, is required.
-
Work Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any solid this compound waste, including unused reagents or contaminated materials like weighing paper, pipette tips, and gloves.[5]
-
Avoid generating dust during collection.[6]
-
Place solid waste into a dedicated, leak-proof, and sealable container.[5] Puncture-proof containers are preferred.[5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled shatter-proof container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The container must be compatible with the chemical properties of this compound.
-
3. Container Labeling and Storage:
-
Labeling: Affix a hazardous waste label to the container immediately. The label must clearly identify the contents as "Hazardous Waste: this compound".[5] Include the full chemical name and any other information required by your institution.
-
Storage:
4. Arranging for Disposal:
-
Authorized Disposal Vendor: this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Waste Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Decontamination and Spill Management
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated material and place it in a sealed container for disposal as hazardous waste. Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard identification, proper segregation, secure containment, and authorized disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. wku.edu [wku.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. carlroth.com [carlroth.com]
A Researcher's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methoxyphenol
Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. Handling substituted phenols like 2-Chloro-5-methoxyphenol (CAS No: 18113-04-7) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough risk assessment is paramount. This compound presents multiple hazards that dictate our PPE strategy. According to safety data sheets, this compound is:
-
Causes serious eye damage [1].
The parent compound, phenol, is known to be corrosive and toxic, with an anesthetic effect that can cause severe burns which may not be immediately painful.[3] It can be absorbed through the skin and cause systemic toxicity.[4] Given these risks, our primary objective is to create an impermeable barrier between the researcher and the chemical.
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense in laboratory safety. The most effective safety strategies involve a hierarchy of controls:
-
Elimination/Substitution: Using a less hazardous chemical if possible.
-
Engineering Controls: Using equipment to isolate the hazard, such as a certified chemical fume hood. All work with this compound should be performed in a fume hood. [5]
-
Administrative Controls: Establishing standard operating procedures (SOPs), safety training, and clear labeling.
-
Personal Protective Equipment (PPE): The equipment detailed in this guide.
Compliance with OSHA's Laboratory Standard (29 CFR 1910.1450) requires a formal Chemical Hygiene Plan (CHP) that outlines these control measures.[6][7]
Core PPE Requirements for this compound
The selection of PPE must be deliberate and matched to the scale and nature of the procedure. Below are the minimum requirements for handling this compound.
Eye and Face Protection: Shielding from Irreversible Damage
The risk of "serious eye damage" necessitates robust protection.[1]
-
Chemical Splash Goggles: Standard safety glasses are insufficient.[8] You must wear tightly sealed, indirectly vented chemical splash goggles conforming to ANSI Z87.1 standards. This prevents entry of liquids and vapors from the sides, top, and bottom.[9]
-
Face Shield: When handling larger quantities (e.g., >100 mL) or when there is a significant risk of splashing during transfers or heating, a face shield must be worn in addition to chemical splash goggles.[8][10] The face shield protects the entire face from splashes that could be absorbed or cause irritation.[9]
Skin and Body Protection: An Impermeable Barrier
Given that this compound causes skin irritation and related phenolic compounds can be absorbed dermally, comprehensive skin protection is non-negotiable.[3]
-
Gloves: The choice of glove material is critical.
-
Recommended: Nitrile gloves provide good resistance to a wide range of chemicals, including many solvents and bases.[10]
-
Protocol: Always use a double-gloving technique. This provides a backup barrier in case of an unobserved tear or degradation of the outer glove. Inspect gloves for any signs of damage before use and remove them immediately if contamination is suspected.[11] Contaminated gloves can be more dangerous than no gloves due to the prolonged, occluded contact with the chemical.[12]
-
Removal: Remove gloves without touching the outer surface with your bare skin.
-
-
Laboratory Coat/Apron:
-
A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.
-
For procedures involving significant splash potential, a chemical-resistant apron worn over the lab coat is required.[8]
-
-
Full Body Protection: For large-scale operations or emergency spill response, chemical-resistant coveralls may be necessary.[9][12]
Respiratory Protection: Preventing Inhalation Hazards
This compound may cause respiratory irritation.[2] All work should be conducted within a chemical fume hood to minimize vapor and aerosol inhalation.[1]
-
When is a Respirator Needed? Respiratory protection is required if engineering controls are not available or are insufficient to maintain exposure below occupational exposure limits (OELs). While a specific OEL for this compound is not established, the NIOSH Recommended Exposure Level for phenol is 5 ppm as a time-weighted average (TWA).[4][13] A respirator should be used during large-scale transfers outside of a hood or during a spill cleanup.
-
Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[4] For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[11] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, including fit testing and medical clearance.[9]
Footwear
Do not wear open-toed shoes, sandals, or perforated shoes in the laboratory.[12] Sturdy, closed-toe shoes made of a non-porous material are required to protect from spills. For areas with a high risk of chemical spills, dedicated chemical-resistant safety footwear should be considered.[12]
Summary of PPE Requirements
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Preparing Solutions (<100mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Transferring Liquids (>100mL) | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not required inside fume hood |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Coverall | Air-Purifying Respirator with Organic Vapor Cartridges |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Correct sequence for donning PPE before handling chemicals.
Doffing (Taking Off) PPE Workflow
This process is designed to contain contaminants in the "dirty" zone.
Caption: Correct sequence for doffing PPE to prevent contamination.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All single-use PPE (gloves, disposable aprons) must be disposed of as hazardous waste. Do not place them in regular trash receptacles.[3]
-
Reusable PPE: Lab coats should be professionally laundered and not taken home. Goggles, face shields, and respirators must be decontaminated according to manufacturer instructions after each use.
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., absorbent pads from a spill) in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.[1][2] Never pour chemical waste down the drain.[14]
Waste Disposal Decision Workflow
Caption: Decision workflow for proper waste stream segregation.
By adhering to these rigorous PPE protocols and integrating them into a comprehensive safety plan, you can confidently and safely advance your critical research.
References
- 1. echemi.com [echemi.com]
- 2. cpachem.com [cpachem.com]
- 3. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. sc.edu [sc.edu]
- 9. creativesafetysupply.com [creativesafetysupply.com]
- 10. hsa.ie [hsa.ie]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 14. fishersci.fi [fishersci.fi]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
